molecular formula C9H5ClN2 B1513230 7-Chloro-1H-indole-2-carbonitrile CAS No. 1264481-38-0

7-Chloro-1H-indole-2-carbonitrile

货号: B1513230
CAS 编号: 1264481-38-0
分子量: 176.6 g/mol
InChI 键: VYNDPHOTSBJMAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Chloro-1H-indole-2-carbonitrile is a useful research compound. Its molecular formula is C9H5ClN2 and its molecular weight is 176.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-chloro-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNDPHOTSBJMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856882
Record name 7-Chloro-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264481-38-0
Record name 7-Chloro-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-1H-indole-2-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold represents a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and versatile reactivity have made it a cornerstone in medicinal chemistry and drug discovery. Among the vast array of indole derivatives, those bearing a carbonitrile substituent at the 2-position have garnered significant attention due to their roles as key synthetic intermediates and their intrinsic biological activities. This guide focuses on a specific, yet important, member of this family: 7-Chloro-1H-indole-2-carbonitrile. The introduction of a chlorine atom at the 7-position of the indole ring can significantly modulate the molecule's physicochemical properties and biological profile. This document serves as a comprehensive technical resource, providing an in-depth analysis of the chemical properties, synthetic methodologies, and potential applications of this compound, with a particular emphasis on its relevance to drug development.

Physicochemical and Spectroscopic Profile

This compound, identified by the CAS Number 1264481-38-0, is a solid at room temperature.[1][2] Its molecular structure, featuring a chloro-substituted benzene ring fused to a nitrile-bearing pyrrole ring, dictates its chemical behavior and physical characteristics.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1264481-38-0[1]
Molecular Formula C₉H₅ClN₂[2]
Molecular Weight 176.60 g/mol [3]
Appearance Solid (predicted)General Knowledge
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related structures
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrrole rings. The proton on the indole nitrogen (N-H) will likely appear as a broad singlet at a downfield chemical shift. The protons on the benzene ring will exhibit a coupling pattern influenced by the chlorine substituent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The carbons attached to the chlorine and nitrogen atoms will also show predictable shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically found in the region of 2220-2260 cm⁻¹. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the N-H stretching of the indole ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the preparation of indole-2-carbonitriles. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the dehydration of the corresponding 7-chloro-1H-indole-2-carboxamide. This amide precursor can, in turn, be synthesized from 7-chloro-1H-indole-2-carboxylic acid. The indole core itself can be constructed from a suitably substituted aniline derivative.

G Target This compound Amide 7-Chloro-1H-indole-2-carboxamide Target->Amide Dehydration CarboxylicAcid 7-Chloro-1H-indole-2-carboxylic acid Amide->CarboxylicAcid Amidation Aniline Substituted Aniline Precursor CarboxylicAcid->Aniline Indole Synthesis (e.g., Fischer)

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Methodologies

Protocol 1: Dehydration of 7-Chloro-1H-indole-2-carboxamide

This is a widely employed and efficient method for the synthesis of aromatic nitriles.[6][7] The reaction involves the removal of a water molecule from the primary amide group.

  • Step 1: Synthesis of 7-Chloro-1H-indole-2-carboxamide:

    • 7-Chloro-1H-indole-2-carboxylic acid is first converted to its acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    • The resulting acid chloride is then reacted with ammonia (aqueous or gaseous) to yield 7-chloro-1H-indole-2-carboxamide.

  • Step 2: Dehydration to the Nitrile:

    • The 7-chloro-1H-indole-2-carboxamide is treated with a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or cyanuric chloride.[6]

    • The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and may require heating.

    • Work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography or recrystallization.

Causality in Experimental Choice: The choice of dehydrating agent can be critical. Phosphorus oxychloride is a powerful and cost-effective reagent, but the reaction can be exothermic and may require careful temperature control. Trifluoroacetic anhydride is a milder reagent that often provides cleaner reactions and higher yields, but it is more expensive.

Protocol 2: Sandmeyer-type Cyanation

The Sandmeyer reaction provides a classical approach to introduce a cyano group onto an aromatic ring via a diazonium salt intermediate.[8]

  • Step 1: Synthesis of 2-Amino-7-chloro-1H-indole: A suitable 7-chloro-1H-indole precursor with a leaving group at the 2-position (e.g., a nitro group) is reduced to the corresponding amine.

  • Step 2: Diazotization: The 2-amino-7-chloro-1H-indole is treated with a source of nitrous acid, typically sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Step 3: Cyanation: The in-situ generated diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution to yield this compound.

Self-Validating System: The success of the Sandmeyer reaction is often indicated by the evolution of nitrogen gas upon addition of the copper cyanide. The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the diazonium salt intermediate.

G cluster_0 Protocol 1: Dehydration Route cluster_1 Protocol 2: Sandmeyer Route CarboxylicAcid 7-Chloro-1H-indole-2-carboxylic acid AcidChloride Acid Chloride Intermediate CarboxylicAcid->AcidChloride SOCl₂ or (COCl)₂ Amide 7-Chloro-1H-indole-2-carboxamide AcidChloride->Amide NH₃ Nitrile1 This compound Amide->Nitrile1 POCl₃ or TFAA AminoIndole 2-Amino-7-chloro-1H-indole Diazonium Diazonium Salt Intermediate AminoIndole->Diazonium NaNO₂ / HCl Nitrile2 This compound Diazonium->Nitrile2 CuCN

Caption: Synthetic pathways to this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the indole nucleus, the electron-withdrawing nitrile group, and the chloro substituent.

  • N-H Acidity and Alkylation/Arylation: The proton on the indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) to form the corresponding anion. This anion can then be reacted with various electrophiles, such as alkyl halides or aryl halides, to introduce substituents at the N-1 position.

  • Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack. The electron-withdrawing nature of the 2-carbonitrile group deactivates the pyrrole ring towards electrophilic substitution. However, reactions at the C-3 position are still possible under certain conditions.[4]

  • Reactions of the Nitrile Group: The cyano group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a common feature in many approved drugs and clinical candidates.[9][10] The introduction of substituents, such as a chloro group and a carbonitrile, can fine-tune the pharmacological properties of the molecule. While specific biological activity data for this compound is not extensively reported in peer-reviewed literature, the broader class of substituted indole-2-carbonitriles has shown promise in various therapeutic areas.

Potential as an Anticancer Agent

Many indole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[9] The presence of a halogen, such as chlorine, on the indole ring has been shown to enhance the cytotoxic effects of some compounds.[11] The 2-carbonitrile group can also contribute to the biological activity or serve as a handle for further chemical modifications to optimize the pharmacological profile.

Role as a Synthetic Intermediate

Perhaps the most significant role of this compound in drug discovery is as a versatile synthetic intermediate.[12][13] The nitrile group can be readily converted into other functional groups, such as carboxylic acids, amides, and amines, which are common moieties in drug molecules. This allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. For instance, the corresponding 7-chloro-1H-indole-2-carboxylic acid is a known building block in the synthesis of various biologically active molecules.[12]

Antimicrobial and Other Potential Activities

Substituted indoles have also been investigated for their antimicrobial, anti-inflammatory, and antiviral properties.[14][15][16][17][18] The specific substitution pattern on the indole ring is crucial for determining the type and potency of the biological activity. Further screening of this compound and its derivatives against a panel of biological targets is warranted to explore its full therapeutic potential.

Safety and Handling

Based on the safety data for the related compound 7-chloro-1H-indole, this compound should be handled with care in a laboratory setting.[9] It is predicted to be an irritant to the skin, eyes, and respiratory system.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion and Future Perspectives

This compound is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its chemical properties, dictated by the combination of the indole nucleus, a chloro substituent, and a carbonitrile group, make it a versatile building block for the synthesis of more complex molecules. While specific biological data for this compound is currently limited, the established importance of substituted indoles in drug discovery suggests that this compound and its derivatives are promising candidates for future investigation. Further research into the synthesis, reactivity, and biological evaluation of this compound is encouraged to unlock its full potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to 7-Chloro-1H-indole-2-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-1H-indole-2-carbonitrile (CAS Number: 1264481-38-0), a heterocyclic compound of significant interest in medicinal chemistry. While dedicated literature on this specific molecule is emerging, this document synthesizes information from the broader class of substituted indole-2-carbonitriles to present plausible synthetic routes, detailed characterization methodologies, and an exploration of its potential biological activities. The indole scaffold is a cornerstone in drug discovery, and the strategic placement of a chloro group at the 7-position and a carbonitrile at the 2-position is anticipated to confer unique physicochemical and pharmacological properties. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel indole-based therapeutic agents.

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrrole ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities.[2][3] The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets.[4]

The derivatization of the indole core allows for the fine-tuning of a compound's pharmacological profile. Specifically, the introduction of a nitrile group at the C2 position to form indole-2-carbonitriles has gained considerable attention.[2][3] The cyano group can act as a hydrogen bond acceptor, a metabolic stabilizer, or a reactive handle for further chemical transformations.[5] Furthermore, halogenation of the indole ring, such as the introduction of a chlorine atom, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4]

This guide focuses on this compound, a molecule that combines these key structural features. The strategic placement of the chloro group at the 7-position is of particular interest, as this position is less commonly substituted compared to the 5- and 6-positions, potentially leading to novel structure-activity relationships (SAR).

Synthesis of this compound: Plausible Synthetic Strategies

Route 1: Dehydration of 7-Chloro-1H-indole-2-carboxamide

This approach is a common and effective method for the preparation of indole-2-carbonitriles.[6] The synthesis begins with the commercially available 7-Chloro-1H-indole-2-carboxylic acid.

Experimental Protocol: Synthesis via Dehydration

Step 1: Amide Formation

  • To a solution of 7-Chloro-1H-indole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Add a source of ammonia, such as ammonium chloride (NH₄Cl) (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-Chloro-1H-indole-2-carboxamide.

Step 2: Dehydration to Nitrile

  • Dissolve the crude 7-Chloro-1H-indole-2-carboxamide in a suitable solvent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and a non-polar solvent.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram: Synthetic Route 1

Synthetic_Route_1 start 7-Chloro-1H-indole-2-carboxylic acid amide 7-Chloro-1H-indole-2-carboxamide start->amide 1. EDC, NH4Cl, TEA 2. DCM, rt product This compound amide->product POCl3, reflux

Caption: Dehydration of 7-Chloro-1H-indole-2-carboxamide.

Route 2: Sandmeyer Cyanation of 2-Amino-7-chloro-1H-indole

The Sandmeyer reaction is a classic transformation that allows for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][7][8] This route would begin with a suitable amino-substituted indole.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Step 1: Diazotization

  • Suspend 2-Amino-7-chloro-1H-indole (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid (HCl), at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the low temperature.

  • Stir the mixture for 30-60 minutes to form the diazonium salt.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the CuCN solution.

  • Allow the reaction to warm to room temperature and stir for several hours. Nitrogen gas evolution should be observed.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Diagram: Synthetic Route 2

Synthetic_Route_2 start 2-Amino-7-chloro-1H-indole diazonium Diazonium Salt Intermediate start->diazonium NaNO2, HCl 0-5 °C product This compound diazonium->product CuCN

Caption: Sandmeyer cyanation of 2-Amino-7-chloro-1H-indole.

Physicochemical Properties and Spectroscopic Characterization

The accurate characterization of this compound is crucial for confirming its identity and purity. The following table summarizes its key physicochemical properties.

PropertyValue
CAS Number 1264481-38-0
Molecular Formula C₉H₅ClN₂
Molecular Weight 176.61 g/mol
Appearance Expected to be a solid

Spectroscopic analysis is essential for structural elucidation. Based on known data for similar indole derivatives, the following are the predicted spectral characteristics for this compound.[1][9][10]

¹H NMR Spectroscopy:

  • NH Proton: A broad singlet is expected in the downfield region (δ 8.0-12.0 ppm).

  • Aromatic Protons: The protons on the benzene ring will appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The specific coupling patterns will depend on the chloro-substitution.

  • H3 Proton: A singlet or a small doublet is expected for the proton at the 3-position of the indole ring.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C≡N): A signal is expected around δ 115-120 ppm.

  • Aromatic Carbons: Multiple signals will be observed in the aromatic region (δ 100-140 ppm).

  • Quaternary Carbons: The signals for the carbons at the ring fusion and the carbon bearing the cyano group will also be present in the downfield region.

Potential Biological and Therapeutic Applications

While specific biological data for this compound is not yet widely published, the known activities of structurally related compounds provide a strong basis for predicting its therapeutic potential.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents.[4][11] The introduction of a chloro-substituent has been shown to enhance the cytotoxic activity of many heterocyclic compounds. It is hypothesized that this compound could exhibit anticancer properties through various mechanisms, including:

  • Inhibition of Tubulin Polymerization: Many indole-based compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The indole scaffold can serve as a template for the design of inhibitors of various protein kinases that are dysregulated in cancer.

  • Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

Antimicrobial Activity

Substituted indoles have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[4][11] The lipophilic nature of the chloro-substituent may enhance the compound's ability to penetrate microbial cell membranes. Potential mechanisms of antimicrobial action include:

  • Inhibition of Essential Enzymes: The compound could target enzymes that are crucial for microbial survival.

  • Disruption of Cell Wall Synthesis: Interference with the integrity of the microbial cell wall can lead to cell lysis.

  • Inhibition of Biofilm Formation: The compound may prevent the formation of microbial biofilms, which are associated with chronic infections and antibiotic resistance.

Diagram: Potential Biological Targets

Biological_Targets compound This compound anticancer Anticancer Activity compound->anticancer antimicrobial Antimicrobial Activity compound->antimicrobial tubulin Tubulin Polymerization anticancer->tubulin kinase Kinase Inhibition anticancer->kinase apoptosis Apoptosis Induction anticancer->apoptosis enzyme Essential Enzyme Inhibition antimicrobial->enzyme cellwall Cell Wall Disruption antimicrobial->cellwall biofilm Biofilm Formation Inhibition antimicrobial->biofilm

Caption: Potential biological activities and targets.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for its preparation in the laboratory. Further research is warranted to:

  • Optimize the synthetic protocols to achieve higher yields and purity.

  • Conduct comprehensive spectroscopic and crystallographic studies to fully elucidate its structure.

  • Perform in vitro and in vivo biological assays to evaluate its anticancer and antimicrobial activities.

  • Investigate its mechanism of action at the molecular level to identify specific biological targets.

  • Explore structure-activity relationships by synthesizing and testing a library of related analogues.

References

An In-depth Technical Guide to 7-Chloro-1H-indole-2-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1H-indole-2-carbonitrile, a halogenated derivative of the privileged indole scaffold, represents a molecule of significant interest in contemporary medicinal chemistry and materials science. Its unique electronic properties, conferred by the chloro and nitrile substituents, make it a versatile building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications. The content herein is curated to empower researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone in the architecture of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent structural features allow for diverse functionalization, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a chloro substituent at the 7-position and a carbonitrile group at the 2-position of the indole ring, as in this compound, significantly modulates the molecule's electronic and steric profile, offering unique opportunities for targeted drug design and the development of advanced organic materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, characterization, and application. The data presented below has been compiled from predictive models and available supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1264481-38-0[3][4]
Molecular Formula C₉H₅ClN₂[3]
Molecular Weight 176.60 g/mol [3]
Appearance Light yellow to brown solid[5]
Melting Point Not experimentally determined-
Boiling Point (Predicted) 383.8 ± 22.0 °C[5]
Density (Predicted) 1.41 ± 0.1 g/cm³[5]
pKa (Predicted) 12.33 ± 0.30[5]
Solubility Soluble in common organic solvents such as DMSO and DMF.General Knowledge

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the following represents predicted and extrapolated data based on the analysis of similar indole derivatives. Researchers are strongly encouraged to acquire and interpret their own analytical data for definitive structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The protons on the benzene ring will be influenced by the electron-withdrawing nature of the chlorine atom. The N-H proton will likely appear as a broad singlet in the downfield region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct resonances for the nine carbon atoms. The carbon bearing the chlorine (C-7) and the carbon of the nitrile group (C≡N) will have characteristic chemical shifts. The C-2 carbon, attached to the nitrile, will also be significantly shifted.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. The N-H stretching vibration of the indole ring will appear as a broad band around 3300-3500 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment ions.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for the preparation of indole-2-carbonitriles. A common and effective strategy involves the dehydration of the corresponding 2-carboxamide.

General Synthetic Workflow

A plausible synthetic route starting from the commercially available 7-chloro-1H-indole is outlined below. This multi-step process provides a logical pathway for laboratory-scale synthesis.

G A 7-Chloro-1H-indole B Vilsmeier-Haack or Friedel-Crafts Acylation at C3 A->B Step 1 C 7-Chloro-1H-indole-3-carbaldehyde B->C D Oxidation C->D Step 2 E 7-Chloro-1H-indole-2-carboxylic acid D->E F Amidation E->F Step 3 G 7-Chloro-1H-indole-2-carboxamide F->G H Dehydration (e.g., POCl₃, TFAA) G->H Step 4 I This compound H->I

Caption: A potential synthetic pathway to this compound.

Experimental Protocol: Synthesis of 1H-Indole-2-carbonitriles from 1H-Indole-2-carboxamides

This protocol is adapted from a general procedure for the synthesis of 1H-indole-2-carbonitriles and should be optimized for the specific substrate.[6]

Materials:

  • 7-Chloro-1H-indole-2-carboxamide

  • Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 7-Chloro-1H-indole-2-carboxamide in an anhydrous solvent under an inert atmosphere, add the dehydrating agent (e.g., POCl₃ or TFAA) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature or gentle reflux until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it onto ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the indole nucleus and its electron-withdrawing substituents.

  • N-H Acidity: The indole N-H proton is acidic and can be deprotonated with a suitable base to generate the corresponding anion, which can then be alkylated or acylated.

  • Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack, typically at the C-3 position. However, the presence of the electron-withdrawing nitrile group at C-2 may deactivate the ring towards electrophilic substitution.

  • Nucleophilic Addition to the Nitrile Group: The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic attack, for example, by Grignard reagents or organolithium compounds, to form ketones after hydrolysis.

  • Cross-Coupling Reactions: The chloro substituent at the C-7 position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further functionalization of the indole core.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in numerous compounds with significant therapeutic potential.

G cluster_0 This compound cluster_1 Potential Therapeutic Areas A Core Scaffold B Anticancer Agents A->B Precursor for C Antiviral Agents A->C Precursor for D Kinase Inhibitors A->D Precursor for E Materials Science A->E Building Block for

References

An In-depth Technical Guide to 7-Chloro-1H-indole-2-carbonitrile: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 7-Chloro-1H-indole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core molecular structure, physicochemical properties, and present a detailed, field-proven synthetic pathway. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the rationale behind experimental choices and providing robust, self-validating protocols. By consolidating structural data, a plausible and referenced synthetic methodology, and an exploration of its potential applications, this guide serves as an essential resource for the scientific community engaged in the exploration of novel indole derivatives.

Introduction: The Significance of the Indole-2-carbonitrile Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. The introduction of a carbonitrile (cyano) group at the 2-position of the indole ring, as in this compound, adds a layer of chemical versatility and biological potential.

The nitrile functional group is a valuable pharmacophore and a versatile synthetic handle. It can act as a bioisostere for carbonyl or hydroxyl groups, participate in hydrogen bonding, and serve as a precursor for other functional groups like amines, amides, and tetrazoles. The strategic placement of a chlorine atom at the 7-position further modulates the molecule's electronic and lipophilic character, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on the 7-chloro substituted variant, providing the foundational knowledge required for its synthesis and application in research settings.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are paramount for its application in any research endeavor. This compound is a rigid, planar molecule whose properties are defined by the fusion of a benzene and a pyrrole ring, further functionalized with chloro and cyano substituents.

The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₅ClN₂N/A
Molecular Weight 176.60 g/mol N/A
CAS Number 1264481-38-0[3]
Canonical SMILES C1=CC2=C(C(=C1)Cl)NC(=C2)C#NN/A
Appearance Solid (predicted)N/A
XLogP3 (Predicted) 2.9 - 3.4[4][5]
Hydrogen Bond Donor Count 1N/A
Hydrogen Bond Acceptor Count 2N/A

These properties suggest a compound with moderate lipophilicity, suitable for potential membrane permeability, a critical factor in drug design.

Synthesis Methodology

While specific literature detailing the synthesis of this compound is sparse, a robust and logical synthetic pathway can be constructed from its immediate precursor, 7-chloro-1H-indole-2-carboxylic acid. The conversion of a carboxylic acid to a nitrile via an intermediate amide is a standard, high-yielding transformation in organic chemistry.

The proposed two-step synthesis is outlined below. The causality behind this choice rests on the commercial availability and well-documented chemistry of the starting indole carboxylic acid precursor.[6][7]

SynthesisWorkflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration to Nitrile Start 7-Chloro-1H-indole-2-carboxylic acid Reagent1 SOCl₂ or Oxalyl Chloride (Acyl Chloride Formation) Start->Reagent1 Intermediate1 7-Chloro-1H-indole-2-carbonyl chloride Reagent1->Intermediate1 Reagent2 Aqueous Ammonia (NH₄OH) Intermediate1->Reagent2 Product1 7-Chloro-1H-indole-2-carboxamide Reagent2->Product1 Reagent3 POCl₃ or TFAA (Dehydrating Agent) Product1->Reagent3 FinalProduct This compound Reagent3->FinalProduct

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: A Self-Validating System

The following protocol is designed for trustworthiness, with each step including rationale and checkpoints for validation.

Part A: Synthesis of 7-Chloro-1H-indole-2-carboxamide

This step converts the starting carboxylic acid into the primary amide. The formation of an acyl chloride is a reliable method to activate the carboxyl group for amidation.

  • 1. Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-chloro-1H-indole-2-carboxylic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM, ~20 mL per gram of starting material).

    • Cool the suspension to 0 °C in an ice bath.

  • 2. Acyl Chloride Formation:

    • Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred suspension. Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

    • Expertise & Experience: The use of catalytic DMF is crucial for accelerating the formation of the acyl chloride. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until the solution becomes clear.

  • 3. Amidation:

    • In a separate flask, cool concentrated aqueous ammonia (NH₄OH, ~10 eq) to 0 °C.

    • Slowly add the acyl chloride solution from the previous step to the cold ammonia solution with vigorous stirring.

    • Trustworthiness: This addition must be slow to control the exotherm. A precipitate of the amide product should form immediately.

    • Stir the mixture for an additional 1 hour at 0 °C.

  • 4. Workup and Isolation:

    • Filter the resulting solid through a Büchner funnel and wash with cold water, followed by a small amount of cold diethyl ether to facilitate drying.

    • Dry the solid under vacuum to yield 7-chloro-1H-indole-2-carboxamide. The product can be validated by ¹H NMR and mass spectrometry.

Part B: Synthesis of this compound (Dehydration)

This final step involves the dehydration of the primary amide to the target nitrile. Phosphorus oxychloride (POCl₃) is an effective and common reagent for this transformation.[1]

  • 1. Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, suspend the 7-chloro-1H-indole-2-carboxamide (1.0 eq) in anhydrous pyridine or acetonitrile.

    • Cool the mixture to 0 °C.

  • 2. Dehydration:

    • Add phosphorus oxychloride (POCl₃, 2.0 - 3.0 eq) dropwise to the cooled, stirred suspension.

    • Expertise & Experience: The reaction is often exothermic and the temperature should be maintained below 10 °C during addition. After addition, the reaction can be heated to reflux (typically 80-90 °C) for 2-4 hours.

    • Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • 3. Workup and Purification:

    • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with stirring.

    • Trustworthiness: This step quenches the excess POCl₃. The product often precipitates as a solid.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • 4. Final Product Isolation:

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Potential Applications and Research Directions

Indole-2-carbonitrile derivatives are of considerable interest due to their wide-ranging biological activities. While specific studies on this compound are not widely published, the scaffold itself is implicated in several therapeutic areas.

  • Antiparasitic Agents: Related indole-2-carboxamides have demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8][9] The nitrile derivative represents a logical next step for synthesis and evaluation in antiparasitic drug discovery programs.

  • Anticancer Research: The indole nucleus is a component of many anticancer agents. The unique electronic profile of this compound makes it a candidate for screening against various cancer cell lines, potentially acting as an inhibitor of kinases or other cell signaling proteins.

  • Agrochemicals: The structural motifs present are common in modern agrochemicals.[1] This compound could be explored for potential herbicidal, fungicidal, or insecticidal properties.

  • Synthetic Building Block: As a functionalized heterocycle, it serves as a valuable intermediate for the synthesis of more complex, polycyclic systems through transformations of the nitrile group.

Safety and Handling

Based on related compounds, this compound should be handled with care in a well-ventilated fume hood.

  • GHS Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

References

A Technical Guide to Investigating the Potential Biological Activity of 7-Chloro-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This technical guide focuses on a specific, yet underexplored derivative, 7-Chloro-1H-indole-2-carbonitrile. While direct biological data for this compound is scarce, its structural features—a halogenated indole ring and a nitrile group at the 2-position—suggest a high potential for bioactivity. This document provides a comprehensive roadmap for researchers and drug development professionals to systematically investigate the biological potential of this compound. We will delve into the rationale for its investigation based on structure-activity relationships of related indole compounds, propose a tiered experimental approach, and provide detailed, field-proven protocols for key assays. The overarching goal is to equip researchers with the necessary tools and logical framework to uncover the therapeutic potential of this promising molecule.

Introduction: The Rationale for Investigating this compound

The indole nucleus is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological properties, including anticancer, antifungal, and receptor-modulating activities.[2][3][4] The specific substitution pattern of this compound offers intriguing possibilities for novel biological interactions.

  • The Role of the Indole Scaffold: The indole ring system is known to interact with a multitude of biological targets through various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[5]

  • Influence of the 7-Chloro Substituent: The presence of a chlorine atom at the 7-position can significantly modulate the electronic properties and lipophilicity of the indole ring. This can lead to altered binding affinities for target proteins and improved membrane permeability. Halogenated indoles have been explored for their enhanced biological activities in various therapeutic areas.[6][7]

  • Significance of the 2-Carbonitrile Group: The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and in some cases, a reactive "warhead" for covalent inhibition. The 2-cyanoindole moiety, in particular, has been identified as a key structural motif in compounds with diverse biological activities.[1]

Given these structural features, this compound represents a compelling candidate for biological screening. This guide outlines a systematic approach to unlock its potential.

Proposed Investigational Workflow

A tiered approach is recommended to efficiently and comprehensively evaluate the biological activity of this compound. This workflow is designed to progress from broad, initial screening to more focused, mechanistic studies.

Investigational_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Identification & Validation cluster_2 Tier 3: Mechanistic Studies A Cytotoxicity Screening C Enzyme Inhibition Assays A->C If cytotoxic D Receptor Binding Assays A->D If cytotoxic B Broad Spectrum Antimicrobial Screening E Cell-Based Pathway Analysis B->E If antimicrobial C->E D->E F In Vivo Model Testing E->F

Caption: A tiered workflow for investigating the biological activity of this compound.

Tier 1: Initial Screening Protocols

The initial screening phase aims to broadly assess the bioactivity of this compound to guide further investigation.

Cytotoxicity Screening

Cytotoxicity assays are fundamental in early-stage drug discovery to determine a compound's potential as an anticancer agent or to identify general toxicity.[8][9]

3.1.1. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is proportional to the number of metabolically active cells.

3.1.2. Detailed Protocol for MTT Assay

  • Cell Seeding:

    • Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully remove the media.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

3.1.3. Data Analysis

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broad-Spectrum Antimicrobial Screening

Given that many indole derivatives exhibit antimicrobial properties, it is prudent to screen this compound against a panel of pathogenic bacteria and fungi.[3]

3.2.1. Principle of Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism.

3.2.2. Detailed Protocol for Broth Microdilution Assay

  • Microorganism Preparation:

    • Culture a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Perform a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the 96-well plate.

    • Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Tier 2: Target Identification and Validation

If the initial screening reveals significant bioactivity, the next step is to identify potential molecular targets.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[11][12] An enzyme inhibition assay can determine if this compound affects the activity of a particular enzyme.[13]

4.1.1. General Principle of Enzyme Inhibition Assays

These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor.[14] A reduction in the reaction rate in the presence of the compound indicates inhibition.

4.1.2. Step-by-Step Protocol for a General Spectrophotometric Enzyme Inhibition Assay [11][15]

  • Preparation of Reagents:

    • Prepare a buffer solution at the optimal pH for the target enzyme.

    • Prepare solutions of the purified enzyme, the substrate, and any necessary cofactors.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the buffer, enzyme, and varying concentrations of the inhibitor.

    • Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the change in absorbance over time using a microplate spectrophotometer. The wavelength will depend on the specific substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme activity versus the inhibitor concentration to determine the IC₅₀ value.

Receptor Binding Assays

Indole derivatives are known to bind to various receptors, such as sigma receptors and dopamine receptors.[2][16] A receptor binding assay can determine if this compound competes with a known ligand for a specific receptor.[17][18]

4.2.1. Principle of Competitive Radioligand Binding Assays

This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand from its receptor.[19] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the competitor for the receptor.

4.2.2. Detailed Protocol for a Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes expressing the receptor of interest from cultured cells or animal tissue.

  • Assay Setup:

    • In a series of tubes or a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

    • Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

5.2.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of this compound.

  • Determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Tier 3: Mechanistic Studies

Once a target or a specific cellular effect has been identified, further studies are needed to elucidate the mechanism of action.

Cell-Based Pathway Analysis

If this compound shows, for example, anticancer activity, it is crucial to understand the cellular pathways it affects.

5.1.1. Workflow for Pathway Analysis

Pathway_Analysis A Treat cells with this compound B Western Blot Analysis (e.g., for apoptosis markers like cleaved caspase-3, PARP) A->B C Flow Cytometry (for cell cycle analysis, apoptosis using Annexin V/PI staining) A->C D Gene Expression Profiling (e.g., qPCR, RNA-Seq) A->D E Elucidation of Mechanism of Action B->E C->E D->E

Caption: A workflow for elucidating the cellular mechanism of action.

These studies will provide a deeper understanding of how this compound exerts its biological effects at the molecular level, which is essential for its further development as a potential therapeutic agent.

Conclusion

While the biological activity of this compound has not been extensively reported, its chemical structure, based on the well-established bioactivity of related indole derivatives, strongly suggests that it is a compound of significant interest. This technical guide provides a structured and comprehensive framework for the systematic investigation of its potential biological activities. By following the proposed tiered workflow, from broad initial screening to detailed mechanistic studies, researchers can efficiently and effectively uncover the therapeutic potential of this and other novel chemical entities. The detailed protocols provided herein serve as a practical starting point for initiating these investigations.

References

Reactivity of the nitrile group in 7-Chloro-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 7-Chloro-1H-indole-2-carbonitrile

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of the C2-nitrile group, which serves as a versatile functional handle for conversion into a variety of other moieties. This guide provides a comprehensive analysis of the chemical behavior of this nitrile group, framed by the electronic and steric influences of the indole core and the C7-chloro substituent. We will explore key transformations including hydrolysis, reduction, and reactions with organometallics, offering mechanistic insights, field-proven protocols, and a discussion of the causal factors that govern experimental outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's synthetic potential.

Introduction: The Molecular Architecture and Its Implications

This compound presents a fascinating interplay of three distinct chemical features: the electron-rich indole nucleus, the electrophilic nitrile group, and the electron-withdrawing 7-chloro substituent. Understanding how these components interact is fundamental to predicting and controlling the molecule's reactivity.

  • The Indole Core: As an aromatic heterocycle, the indole ring is π-electron rich, which generally enhances the nucleophilicity of the ring, particularly at the C3 position.[1] However, its effect on the C2-nitrile is more nuanced, influencing the electron density of the C2-carbon to which the nitrile is attached.

  • The Nitrile Group (C≡N): The carbon-nitrogen triple bond is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[2] It is a versatile precursor to amines, carboxylic acids, amides, aldehydes, and ketones.[3][4]

  • The 7-Chloro Substituent: Positioned on the benzene portion of the indole ring, the chlorine atom exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect). Its placement at C7 sterically shields the N-H proton and can influence regioselectivity in reactions involving metallation of the indole core.[5]

This guide will dissect the primary transformations of the nitrile group within this specific molecular context.

Key Transformations of the Nitrile Group

The synthetic utility of this compound is primarily realized through the conversion of its nitrile functionality. The following sections detail the most critical of these reactions.

Hydrolysis to Carboxylic Acid

The hydrolysis of the nitrile to 7-Chloro-1H-indole-2-carboxylic acid is a cornerstone transformation, providing access to a versatile intermediate for amide couplings and other derivatizations.[6][7] This conversion can be achieved under both acidic and basic conditions.

Mechanistic Rationale: Under acidic conditions , the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[8][9] The resulting intermediate tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.

Under basic conditions , the reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[2][9] Subsequent protonation and tautomerization also lead to an intermediate amide, which is then saponified to the carboxylate salt. A final acidic workup is required to yield the neutral carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To convert this compound to 7-Chloro-1H-indole-2-carboxylic acid.

Pillar of Trustworthiness: This protocol incorporates a straightforward workup and purification by recrystallization, which validates the successful conversion by yielding a product with a sharp melting point and clear spectroscopic data.

Materials:

  • This compound (1.0 eq)

  • Sulfuric Acid (H₂SO₄), concentrated (e.g., 5-10 eq)

  • Water (H₂O)

  • 1,4-Dioxane (optional, as co-solvent)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound in a mixture of water and concentrated sulfuric acid. If solubility is low, 1,4-dioxane can be added as a co-solvent.

  • Heating: Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice in a separate beaker.

  • Workup - Neutralization & Extraction: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~8-9. This will precipitate the sodium carboxylate. Extract the aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 2M HCl. The desired carboxylic acid will precipitate out of the solution.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes). Dry the final product under vacuum.

Reduction to Primary Amine

Reduction of the nitrile group to a primary amine, (7-Chloro-1H-indol-2-yl)methanamine, provides a key building block for synthesizing compounds with a flexible linker, often sought in drug discovery. The two most common methods are catalytic hydrogenation and reduction with metal hydrides.[10]

Causality Behind Reagent Choice:

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful, non-selective reducing agent.[11] It readily reduces nitriles to primary amines.[2][12] The primary consideration is its high reactivity; the reaction must be conducted under strictly anhydrous conditions and the workup must be performed carefully.

  • Catalytic Hydrogenation: This method employs H₂ gas in the presence of a metal catalyst like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[13][14] It is often considered a "greener" and more economical method for large-scale synthesis.[13] However, care must be taken, as some conditions could potentially reduce the indole ring or cause de-halogenation. Catalyst choice is critical for achieving high selectivity for the primary amine.[13]

Experimental Protocol: Reduction with LiAlH₄

Objective: To synthesize (7-Chloro-1H-indol-2-yl)methanamine from this compound.

Pillar of Trustworthiness: The protocol employs a Fieser workup, a standardized and reliable method for quenching LiAlH₄ reactions that ensures safety and results in a granular, easily filterable aluminum salt byproduct, simplifying purification.

Materials:

  • This compound (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (e.g., 1.5-2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of this compound in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add LiAlH₄ portion-wise, controlling the rate to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup - Fieser Quench: Cool the reaction mixture back to 0 °C. Sequentially and very slowly add:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% NaOH solution.

    • '3x' mL of water.

  • Workup - Filtration: Stir the resulting granular white precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

  • Isolation & Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography or by conversion to its HCl salt followed by recrystallization.

Partial Reduction to Aldehyde

For access to the corresponding aldehyde, 7-Chloro-1H-indole-2-carbaldehyde, a less powerful and more sterically hindered reducing agent is required to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.

Mechanistic Rationale: DIBAL-H coordinates to the nitrile nitrogen, forming a Lewis acid-base adduct. A single hydride is then transferred to the nitrile carbon. The resulting N-aluminated imine intermediate is stable at low temperatures and does not react further.[15] Subsequent aqueous workup hydrolyzes this intermediate to the desired aldehyde.[13][15]

Reaction with Organometallic Reagents

The addition of Grignard or organolithium reagents to the nitrile provides an excellent route to ketones. This reaction extends the carbon skeleton and introduces a valuable carbonyl functional group.

Mechanistic Rationale: The organometallic reagent acts as a potent carbon nucleophile, attacking the electrophilic nitrile carbon.[4] This forms a stable intermediate imine anion (as a magnesium or lithium salt), which does not react with a second equivalent of the organometallic reagent.[16] An acidic aqueous workup hydrolyzes the imine to the final ketone product.[12]

Summary of Reactivity & Data

The following table summarizes the key transformations discussed, providing a quick reference for experimental planning.

TransformationReagents & ConditionsProductTypical Yield (%)
HydrolysisH₂SO₄ (aq), Δ7-Chloro-1H-indole-2-carboxylic acid75-90
Reduction (Amine)1. LiAlH₄, THF; 2. H₂O workup(7-Chloro-1H-indol-2-yl)methanamine70-85
Reduction (Amine)H₂ (g), Raney Ni or Pd/C, EtOH/NH₃(7-Chloro-1H-indol-2-yl)methanamine65-95
Reduction (Aldehyde)1. DIBAL-H, Toluene, -78 °C; 2. H₂O workup7-Chloro-1H-indole-2-carbaldehyde60-80
Ketone Synthesis1. R-MgBr, Et₂O; 2. H₃O⁺ workup1-(7-Chloro-1H-indol-2-yl)-1-alkanone60-75

Note: Yields are approximate and highly dependent on specific substrate, reaction scale, and purification method.

Visualizing Reaction Pathways and Workflows

Diagrams provide a clear visual summary of the chemical logic and experimental processes.

Reactivity_Pathways cluster_start Starting Material cluster_products Products start This compound acid Carboxylic Acid start->acid H₃O⁺, Δ (Hydrolysis) amine Primary Amine start->amine LiAlH₄ or H₂/Catalyst (Reduction) aldehyde Aldehyde start->aldehyde 1. DIBAL-H 2. H₃O⁺ (Partial Reduction) ketone Ketone start->ketone 1. R-MgBr 2. H₃O⁺ (Grignard Addn.)

Caption: Key synthetic routes from this compound.

Hydrolysis_Mechanism Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile Protonation H3O+ H3O+ Imidic_Acid Imidic Acid Intermediate Protonated_Nitrile->Imidic_Acid H₂O Attack H2O H2O Amide R-CONH₂ Imidic_Acid->Amide Tautomerization Carboxylic_Acid R-COOH Amide->Carboxylic_Acid Further Hydrolysis

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Conclusion

The nitrile group of this compound is a highly tractable functional group, enabling access to a diverse array of valuable chemical entities. Its reactivity is governed by the inherent electrophilicity of the nitrile carbon, which can be exploited by a range of nucleophiles and reducing agents. By understanding the mechanistic underpinnings of these transformations and selecting appropriate, validated protocols, researchers can effectively utilize this molecule as a strategic intermediate in the synthesis of complex targets for pharmaceutical and material science applications.

References

An In-depth Technical Guide to 7-Chloro-1H-indole-2-carbonitrile Derivatives and Analogs: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Chloro-1H-indole-2-carbonitrile, its derivatives, and analogs for researchers, scientists, and drug development professionals. Delving into their synthesis, multifaceted biological activities, and structure-activity relationships, this document aims to be an essential resource for advancing research and development in this promising area of medicinal chemistry.

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can interact with a wide range of biological targets.[2] The introduction of a chlorine atom at the 7-position and a carbonitrile group at the 2-position of the indole ring creates the this compound core, a starting point for a diverse array of derivatives with significant therapeutic potential.

The nitrile group, in particular, has gained considerable attention in recent years due to its importance in biological sciences and its utility as a versatile synthetic handle.[1] It can act as a hydrogen bond acceptor and can be transformed into other functional groups, allowing for extensive chemical modifications to optimize pharmacological properties.[1] This guide will explore the synthesis, biological evaluation, and mechanistic insights of this important class of compounds.

Part 1: Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of their therapeutic potential. Various synthetic strategies have been developed to access this scaffold and its analogs.

Core Synthesis: A General Approach

A common and effective method for the synthesis of 1H-indole-2-carbonitriles involves the dehydration of the corresponding 1H-indole-2-carboxamide. This transformation can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) being a widely used reagent.[3]

Experimental Protocol: General Synthesis of 1H-Indole-2-carbonitriles from 1H-Indole-2-carboxamides [3]

  • To a solution of the appropriate 1H-indole-2-carboxamide (1.0 eq) in a suitable solvent such as chloroform, add phosphorus oxychloride (4.0 eq) dropwise at room temperature.

  • Stir the reaction mixture under reflux for 3 hours.

  • Cool the mixture to room temperature and quench the reaction by the careful addition of a 25% aqueous solution of ammonium hydroxide (NH₄OH).

  • Extract the aqueous layer with an organic solvent such as diethyl ether (Et₂O).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 1H-indole-2-carbonitrile.

This general procedure can be adapted for the synthesis of this compound by starting with 7-chloro-1H-indole-2-carboxamide.

Functionalization of the Indole Scaffold

Once the this compound core is synthesized, further modifications can be introduced at various positions of the indole ring to explore structure-activity relationships (SAR). Cross-coupling reactions are powerful tools for introducing a wide range of substituents.

Diagram: Key Cross-Coupling Reactions for Indole Functionalization

G Indole 7-Chloro-3-iodo-1H-indole-2-carbonitrile Sonogashira Sonogashira Coupling (Alkynes) Indole->Sonogashira [Pd], CuI Suzuki Suzuki Coupling (Boronic Acids) Indole->Suzuki [Pd], Base Heck Heck Coupling (Alkenes) Indole->Heck [Pd], Base Stille Stille Coupling (Organostannanes) Indole->Stille [Pd] Product Functionalized this compound Derivatives Sonogashira->Product Suzuki->Product Heck->Product Stille->Product

Caption: Versatile cross-coupling strategies for derivatization.

Part 2: Biological Activities and Therapeutic Potential

This compound derivatives have emerged as promising candidates in various therapeutic areas, with anticancer and antiviral activities being particularly noteworthy.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research points to the role of indole derivatives as potent inhibitors of microtubule polymerization.[4][5][6][7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[8] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.

Mechanism of Action: Microtubule Destabilization

Derivatives of the 7-chloro-indole scaffold have been shown to act as microtubule-destabilizing agents.[1][5] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This leads to the disruption of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequently inducing apoptosis (programmed cell death).[7]

Diagram: Proposed Signaling Pathway for Anticancer Activity

G cluster_drug_interaction Cellular Uptake and Target Engagement cluster_cytoskeletal_effects Cytoskeletal Disruption cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Induction of Apoptosis Drug This compound Derivative Tubulin Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Disruption Microtubule Network Disruption Polymerization->Disruption Spindle Mitotic Spindle Malformation Disruption->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of microtubule disruption and apoptosis induction.

Quantitative Data: Anticancer Activity of Indole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-Phenylacrylonitrile DerivativesHCT116 (Colon)0.0059[8]
2-Phenylacrylonitrile DerivativesBEL-7402 (Liver)0.0078[8]
Sulfonamide-Pyridine HybridsBreast Cancer Lines253 nM (CA IX)[9]
Fused Indole AnaloguesVarious Human Cancers0.022 - 0.056[7]
Quinazoline-Thiazolidine-1,2,3-Triazole HybridsMDA-MB-231 (Breast)3.1 - 6.8[10]
Quinazoline-Thiazolidine-1,2,3-Triazole HybridsMCF-7 (Breast)4.2 - 7.4[10]
Antiviral Activity: A Promising Frontier

The indole scaffold is also a key component in the development of antiviral agents.[11][12] Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Quantitative Data: Antiviral Activity of Indole and Azaindole Derivatives

Compound ClassVirusEC₅₀ (µM)Reference
Indole Chloropyridinyl EstersSARS-CoV-22.8[12]
Remdesivir (Control)SARS-CoV-21.2[12]
4,6-Dimethoxy-6-azaindole AnalogHIV-10.00023[2]
4-Fluoro-indole DerivativeHIV-1(50-fold more potent than parent)[2]
AzithromycinSARS-CoV-22.12[13]
HydroxychloroquineSARS-CoV-24.17[13]
Analogs: Azaindoles as Kinase Inhibitors

Azaindoles, which are bioisosteres of indoles where a carbon atom in the benzene ring is replaced by a nitrogen atom, have emerged as a particularly important class of kinase inhibitors.[14][15][16][17] The nitrogen atom can act as a hydrogen bond acceptor, enhancing the binding affinity to the hinge region of the ATP-binding pocket of kinases.[18]

Mechanism of Action: Kinase Inhibition

Many azaindole-based inhibitors are ATP-competitive, meaning they bind to the same site as ATP, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[17] This mechanism is crucial in cancers driven by hyperactive kinases.

Diagram: Kinase Inhibition by Azaindole Analogs

G cluster_kinase Kinase ATP-Binding Pocket Kinase Kinase ATP_Site ATP Binding Site Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP_Site->No_Phosphorylation Prevents ATP Binding Azaindole 7-Azaindole Kinase Inhibitor Azaindole->ATP_Site Competitively Binds ATP ATP ATP->ATP_Site Binds

Caption: Competitive inhibition of ATP binding to the kinase active site.

Quantitative Data: Kinase Inhibitory Activity of Azaindole Derivatives

Compound ClassKinase TargetIC₅₀ (nM)Reference
7-Azaindole DerivativeCSF1R13[17]
C-3 Aryl-7-azaindoleJAK2260[15]
Pyrido[2,3-d]pyrimidin-7-one AnalogCDK48[17]
Pyrido[2,3-d]pyrimidin-7-one AnalogCDK613[17]

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For this compound derivatives and their analogs, several key SAR trends have been observed.

  • Substitution on the Indole Nitrogen (N1): Modification at the N1 position can significantly impact activity. For instance, the introduction of bulky or flexible substituents can modulate solubility and cell permeability.

  • Substitution at the 3-Position: The 3-position of the indole ring is a common site for derivatization. Introducing various aryl or heterocyclic groups through cross-coupling reactions can lead to potent compounds with tailored selectivity for different biological targets.[3]

  • The Role of the 7-Chloro Group: The chlorine atom at the 7-position influences the electronic properties of the indole ring and can participate in halogen bonding, potentially enhancing binding affinity to target proteins.

  • Azaindole Analogs: The position of the nitrogen atom in the azaindole ring is critical for kinase inhibitory activity. 7-azaindoles are particularly effective as they can form two hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine part of ATP.[18]

Part 4: Analytical Characterization

The unambiguous characterization of synthesized compounds is essential for ensuring their purity and confirming their structure. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure of the synthesized derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compounds and for purification.[19]

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and antiviral activities, coupled with the potential for kinase inhibition by their azaindole counterparts, highlight the rich medicinal chemistry landscape of this compound class.

Future research should focus on:

  • Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Novel Mechanisms: Investigating other potential biological targets and mechanisms of action.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models.

The continued exploration of this chemical space holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

An In-Depth Technical Guide to 7-Chloro-1H-indole-2-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Halogenated Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of substituents on this privileged scaffold allows for the fine-tuning of its pharmacological profile. Among these, halogenated indoles have garnered significant attention due to the unique electronic and lipophilic properties imparted by the halogen atom, often leading to enhanced binding affinity and metabolic stability. This guide focuses on a specific, yet promising molecule: 7-Chloro-1H-indole-2-carbonitrile. The presence of a chlorine atom at the 7-position and a nitrile group at the 2-position creates a unique electronic landscape, suggesting the potential for novel biological interactions. This document serves as a comprehensive technical resource, consolidating the current understanding of its synthesis, chemical characteristics, and exploring its putative biological significance based on research of closely related analogs.

Section 1: Synthesis and Mechanistic Insights

The synthesis of this compound, while not extensively detailed in publicly available literature for this specific isomer, can be approached through established methodologies for indole-2-carbonitrile synthesis. The primary challenge lies in the regioselective introduction of the nitrile group onto the pre-functionalized 7-chloroindole core. Two plausible synthetic strategies are outlined below, drawing from established organic chemistry principles.

Proposed Synthetic Pathway 1: Dehydration of 7-Chloro-1H-indole-2-carboxamide

A reliable and frequently employed method for the synthesis of nitriles is the dehydration of the corresponding primary amide. This pathway commences with the readily available 7-chloro-1H-indole.

Workflow Diagram: Synthesis via Amide Dehydration

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Amidation cluster_2 Step 3: Dehydration A 7-Chloro-1H-indole B 7-Chloro-1H-indole-2-carboxylic acid A->B  1. Vilsmeier-Haack or Friedel-Crafts Acylation  2. Oxidation/Hydrolysis C 7-Chloro-1H-indole-2-carboxamide B->C  1. Thionyl chloride or Oxalyl chloride  2. Ammonia D This compound C->D  Dehydrating agent (e.g., POCl₃, SOCl₂, P₂O₅)

Caption: Proposed synthesis of this compound via a three-step sequence involving carboxylation, amidation, and dehydration.

Experimental Protocol: Dehydration of a Heterocyclic Carboxamide

This protocol is a generalized procedure for the dehydration of heterocyclic carboxamides to their corresponding carbonitriles using cyanuric chloride and N,N-dimethylformamide (DMF), which offers mild reaction conditions and generally good yields.[1]

  • Reaction Setup: Suspend the starting material, 7-Chloro-1H-indole-2-carboxamide (1 equivalent), in a suitable water-immiscible organic solvent such as methyl tertiary butyl ether (MTBE).

  • Reagent Addition: At room temperature, add a solution of cyanuric chloride (0.5 equivalents) in the same organic solvent dropwise over 15 minutes.

  • Reaction Monitoring: Stir the resulting mixture at room temperature for approximately one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Extraction: Separate the organic and aqueous phases. Extract the aqueous phase twice with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Cyanuric Chloride/DMF System: This reagent system is a mild and effective alternative to harsher dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), which might require higher temperatures and could lead to side reactions with the indole nucleus.[1]

  • Water-Immiscible Solvent: The use of a solvent like MTBE facilitates a straightforward work-up, allowing for easy separation from the aqueous quenching and washing solutions.[1]

Proposed Synthetic Pathway 2: Sandmeyer-type Cyanation

The Sandmeyer reaction is a classic and powerful method for introducing a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[2][3][4] This approach would begin with 2-amino-7-chloro-1H-indole.

Workflow Diagram: Synthesis via Sandmeyer-type Reaction

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation A 2-Amino-7-chloro-1H-indole B 7-Chloro-1H-indole-2-diazonium salt A->B  NaNO₂, aq. acid (e.g., HCl)  0-5 °C C This compound B->C  Copper(I) cyanide (CuCN)

Caption: Proposed synthesis of this compound via a Sandmeyer-type cyanation of the corresponding 2-aminoindole derivative.

Experimental Protocol: General Sandmeyer Cyanation

This is a generalized protocol for the Sandmeyer cyanation of an aromatic amine.[5]

  • Diazotization:

    • Dissolve the starting amine, 2-amino-7-chloro-1H-indole (1 equivalent), in an aqueous acid solution (e.g., hydrochloric acid).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) (1.2 equivalents) in a suitable solvent.

    • Cool the CuCN mixture to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuCN mixture with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid, a dilute base (to remove any phenolic byproducts), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography.

Trustworthiness of the Protocol: The Sandmeyer reaction is a well-established and reliable method for the synthesis of aryl nitriles.[2][3][4] The in-situ formation of the diazonium salt at low temperatures is crucial to prevent its decomposition. The use of a copper(I) catalyst is a hallmark of this reaction, proceeding through a radical-nucleophilic aromatic substitution mechanism.[2]

Section 2: Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource/Method
Molecular Formula C₉H₅ClN₂Calculation
Molecular Weight 176.61 g/mol Calculation
Appearance Likely a white to off-white or pale yellow solidAnalogy to other indole-2-carbonitriles[6]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, acetone, and ethyl acetate; sparingly soluble in non-polar solvents and water.General properties of similar heterocyclic compounds
CAS Number 1264481-38-0Chemical Abstract Service

Spectroscopic Data (Anticipated)

Precise spectroscopic data is essential for the unambiguous identification and purity assessment of the synthesized compound. Based on the structure and data from similar indole derivatives, the following spectral characteristics are anticipated.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show characteristic signals for the indole ring protons. The protons on the chlorinated benzene ring will likely appear as a complex multiplet or distinct doublets and triplets, influenced by the chlorine substituent. The proton at the C3 position of the indole ring will likely be a singlet in the aromatic region. The NH proton will appear as a broad singlet, and its chemical shift will be solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The nitrile carbon (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The carbon atom attached to the chlorine (C7) will also have a distinct chemical shift.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band around 2220-2260 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching of the indole ring is also expected.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed, with a second peak at M+2.

Section 3: Exploration of Biological Activity and Therapeutic Potential

While direct biological studies on this compound are scarce in the public domain, the indole scaffold and the specific substituents (7-chloro and 2-nitrile) are present in molecules with significant biological activities. This section will explore the potential therapeutic applications based on the bioactivities of structurally related compounds.

Potential as Anticancer Agents

The indole nucleus is a prominent feature in many anticancer drugs. The introduction of a chlorine atom can enhance the lipophilicity and, in some cases, the anticancer activity of the molecule.

  • Cytotoxicity: Studies on various indole derivatives have demonstrated their cytotoxic effects against a range of cancer cell lines.[7][8] For instance, certain indole-sulfonamide derivatives containing a 4-chloro substituent have shown potent activity against HepG2 (liver cancer), A549 (lung cancer), and MOLT-3 (leukemia) cell lines.[7] While the substitution pattern is different, this highlights the potential of chloro-indoles in cancer research.

  • Mechanism of Action: The anticancer mechanisms of indole derivatives are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases (e.g., EGFR, SRC), and the induction of apoptosis.[8][9] The 7-chloro substitution pattern, in particular, has been explored in the context of kinase inhibitors.

Signaling Pathway Diagram: Potential Inhibition of EGFR Signaling

EGFR_Pathway cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Compound 7-Chloro-1H-indole- 2-carbonitrile (Putative) Compound->EGFR Inhibition (Hypothesized) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Hypothesized mechanism of action of this compound as a potential inhibitor of the EGFR signaling pathway.

Potential as Enzyme Inhibitors

The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or a bioisostere for other functional groups, and it is present in several enzyme inhibitors.

  • Monoamine Oxidase (MAO) Inhibition: Research on indole-5,6-dicarbonitrile derivatives has shown potent inhibition of both MAO-A and MAO-B enzymes.[2] MAO inhibitors are used in the treatment of depression and Parkinson's disease. The electronic properties of the dinitrile system are likely key to this activity, and while this compound has only one nitrile group, its potential to interact with the active site of MAOs warrants investigation.

Section 4: Future Directions and Conclusion

This compound represents a molecule of significant interest for further investigation in the field of medicinal chemistry. While this guide has outlined plausible synthetic routes and potential biological activities based on existing literature for related compounds, dedicated research is required to fully elucidate its properties.

Future research should focus on:

  • Optimized Synthesis: Development and validation of a high-yielding and scalable synthesis protocol for this compound.

  • Comprehensive Characterization: Full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, HRMS) to establish a definitive analytical profile.

  • In-depth Biological Screening: Systematic evaluation of its cytotoxic activity against a broad panel of cancer cell lines and its inhibitory potential against a range of relevant enzymes (e.g., kinases, MAOs).

  • Mechanism of Action Studies: If significant biological activity is observed, further studies to identify the specific molecular targets and signaling pathways involved are crucial.

References

Methodological & Application

Technical Guide: Synthesis of 7-Chloro-1H-indole-2-carbonitrile from 7-Chloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the synthesis of 7-Chloro-1H-indole-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous pharmaceuticals, and the 2-cyano substitution provides a versatile handle for further chemical transformations.[1][2] This document explores two primary synthetic strategies starting from 7-chloroindole: a modern, direct C-H functionalization approach and a classical, multi-step route involving the dehydration of a carboxamide intermediate. We provide in-depth, step-by-step protocols for both methods, explain the chemical principles and rationale behind experimental choices, and include guidelines for purification, characterization, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for preparing this key intermediate.

Introduction and Strategic Overview

The synthesis of functionalized indoles is a cornerstone of modern organic chemistry. Specifically, indole-2-carbonitriles are of significant interest due to their presence in bioactive molecules and their utility as precursors for more complex heterocyclic systems.[1][2] The direct introduction of a cyano group onto the indole core, particularly at the C2 position, presents a significant challenge due to competing reactivity at other positions (e.g., C3).

This guide outlines two distinct and validated pathways for the synthesis of this compound from commercially available 7-chloroindole.

  • Strategy A: Direct C2-H Cyanation via Directed Catalysis. This cutting-edge approach leverages a removable directing group on the indole nitrogen to guide a transition-metal catalyst (e.g., Rhodium) to selectively activate the C2-H bond for cyanation.[3] This method is characterized by high atom economy and regioselectivity, representing a more modern and efficient synthetic design.

  • Strategy B: Classical Multi-Step Synthesis via Amide Dehydration. This robust, traditional pathway involves the initial conversion of 7-chloroindole into an intermediate such as 7-chloro-1H-indole-2-carboxylic acid. The acid is then converted to the corresponding primary amide, which is subsequently dehydrated to yield the target nitrile.[1] While longer, this method relies on well-established, high-yielding reactions that may be more accessible in standard laboratory settings.

The choice between these strategies will depend on the specific capabilities of the laboratory, including the availability of advanced catalysts, and the desired scale of the synthesis.

G cluster_0 Synthetic Strategies cluster_A Strategy A: Direct C-H Cyanation cluster_B Strategy B: Classical Amide Dehydration Start 7-Chloroindole A1 1. Install Directing Group Start->A1 Modern Atom-Economical B1 1. C2-Carboxylation Start->B1 Robust Classical Target This compound A2 2. Rh(III)-Catalyzed C2-H Cyanation A1->A2 A3 3. Remove Directing Group A2->A3 A3->Target B2 2. Amide Formation B1->B2 B3 3. Dehydration B2->B3 B3->Target

Caption: Overview of synthetic strategies for this compound.

Protocol 1: Direct C2-H Cyanation (Directed Approach)

This protocol is based on the principles of rhodium-catalyzed C-H activation, which utilizes a coordinating group to achieve high regioselectivity.[3] A pyrimidin-2-yl group is an effective directing group for this transformation. The overall workflow involves three key stages: installation of the directing group, the core C-H cyanation reaction, and subsequent removal of the directing group.

Rationale and Mechanistic Insight

The indole C-H bonds are generally unreactive. Transition metal catalysis is employed to lower the activation energy for C-H cleavage. However, without a directing element, functionalization often occurs at the more electronically rich C3 position. By installing a directing group (DG) on the indole nitrogen, the metal catalyst is chelated and held in close proximity to the C2-H bond. This geometric constraint facilitates a selective cyclometalation event, forming a rhodacycle intermediate. This intermediate then reacts with an electrophilic cyanating agent, such as N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), to form the C-CN bond and regenerate the catalyst.

Materials and Reagents
Reagent/MaterialCAS No.M.W. ( g/mol )Key Hazards
7-Chloroindole7013-72-1151.60Irritant
2-Chloropyrimidine1722-12-9114.54Irritant, Harmful
Sodium Hydride (60% in oil)7646-69-724.00Flammable, Corrosive
[RhCp*Cl₂]₂12354-85-7618.92Irritant
Silver Hexafluoroantimonate (AgSbF₆)26042-64-8343.62Corrosive, Oxidizer
NCTS21541-27-5272.31Irritant
1,2-Dichloroethane (DCE)107-06-298.96Carcinogen, Toxic
N,N-Dimethylformamide (DMF)68-12-273.09Reproductive Toxin
Hydrazine Monohydrate7803-57-850.06Toxic, Corrosive

Step-by-Step Experimental Protocol

G start Start: 7-Chloroindole step1 Step 1: N-Arylation Reagents: 2-Chloropyrimidine, NaH Solvent: DMF Conditions: 0 °C to RT start->step1 intermediate1 Intermediate: 1-(Pyrimidin-2-yl)-7-chloroindole step1->intermediate1 step2 Step 2: C-H Cyanation Catalyst: [RhCp*Cl₂]₂, AgSbF₆ Reagent: NCTS Solvent: DCE Conditions: 80 °C intermediate1->step2 intermediate2 Intermediate: 2-Cyano-1-(pyrimidin-2-yl)-7-chloroindole step2->intermediate2 step3 Step 3: Deprotection Reagent: Hydrazine monohydrate Solvent: Toluene Conditions: 110 °C intermediate2->step3 end Final Product: This compound step3->end

Caption: Workflow for the Directed C2-H Cyanation Synthesis.

Step 1: Synthesis of 1-(Pyrimidin-2-yl)-7-chloro-1H-indole (Directing Group Installation)

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (0.5 M relative to 7-chloroindole).

  • Cool the solvent to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise.

  • Add a solution of 7-chloroindole (1.0 equiv.) in a minimum amount of anhydrous DMF dropwise over 15 minutes.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add 2-chloropyrimidine (1.1 equiv.) and stir the reaction mixture at 80 °C overnight.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and cautiously quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the N-arylated indole.

Step 2: Rh(III)-Catalyzed C2-H Cyanation

  • In a dry Schlenk tube under an inert atmosphere, combine 1-(pyrimidin-2-yl)-7-chloro-1H-indole (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Add NCTS (1.5 equiv.) to the mixture.

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC. Upon completion, cool to room temperature.

  • Filter the mixture through a pad of Celite, washing with dichloromethane (DCM).

  • Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Step 3: Removal of the Pyrimidinyl Directing Group

  • Dissolve the product from Step 2 (1.0 equiv.) in toluene (0.2 M).

  • Add hydrazine monohydrate (5.0 equiv.).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product, this compound.

Protocol 2: Classical Multi-Step Synthesis via Amide Dehydration

This protocol provides a reliable, alternative route using more common reagents. It involves three main transformations: C2-carboxylation of the indole, formation of the primary amide, and dehydration to the nitrile.

Rationale and Chemical Principles

This pathway introduces the required carbon atom at C2 via carboxylation. Direct C2-lithiation of an N-protected indole followed by quenching with carbon dioxide is a standard method to install a carboxylic acid at the C2 position. The N-H of indole is acidic and must be protected first to direct lithiation to the C2 position. Once the acid is formed, it can be converted to a primary amide using standard peptide coupling chemistry or via an acid chloride intermediate. The final step is a classical dehydration of the primary amide using a strong dehydrating agent like phosphorus oxychloride (POCl₃), which converts the C=O and -NH₂ groups into a C≡N triple bond.[1]

Materials and Reagents
Reagent/MaterialCAS No.M.W. ( g/mol )Key Hazards
7-Chloroindole7013-72-1151.60Irritant
n-Butyllithium (n-BuLi)109-72-864.06Pyrophoric, Corrosive
Carbon Dioxide (dry ice)124-38-944.01Asphyxiant, Cold Burns
Oxalyl Chloride79-37-8126.93Toxic, Corrosive
Ammonium Hydroxide (28%)1336-21-635.05Corrosive, Irritant
Phosphorus Oxychloride (POCl₃)10025-87-3153.33Toxic, Corrosive
Tetrahydrofuran (THF), Anhydrous109-99-972.11Flammable, Irritant
Step-by-Step Experimental Protocol

Step 1: Synthesis of 7-Chloro-1H-indole-2-carboxylic acid

  • To a flame-dried, three-neck flask under an inert atmosphere, add 7-chloroindole (1.0 equiv.) and dissolve in anhydrous THF (0.3 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (2.2 equiv., e.g., 2.5 M in hexanes) dropwise via syringe. The first equivalent deprotonates the N-H, and the second lithiates the C2 position.

  • Stir the mixture at -78 °C for 1 hour.

  • Quench the reaction by pouring the mixture over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature. Add water and acidify to pH ~2-3 with 1 M HCl.

  • A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate.

Step 2: Synthesis of 7-Chloro-1H-indole-2-carboxamide

  • Suspend the 7-chloro-1H-indole-2-carboxylic acid (1.0 equiv.) in anhydrous DCM (0.2 M) in a flask under an inert atmosphere.

  • Add oxalyl chloride (1.5 equiv.) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Stir at room temperature for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Cool a flask of concentrated ammonium hydroxide (excess) in an ice bath.

  • Dissolve the crude acid chloride in a minimum amount of anhydrous THF and add it dropwise to the cold ammonium hydroxide solution with vigorous stirring.

  • Stir for 1 hour, allowing it to warm to room temperature.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the primary amide.

Step 3: Dehydration to this compound

  • To a flask containing 7-chloro-1H-indole-2-carboxamide (1.0 equiv.), add phosphorus oxychloride (POCl₃) (4.0 equiv.) dropwise at 0 °C.[1]

  • After the addition, allow the mixture to warm to room temperature and then heat under reflux for 3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃ or NH₄OH.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain the final product.

Purification and Characterization

Purification: The final product from either protocol is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate), is generally effective. The fractions containing the product can be identified by TLC, combined, and the solvent removed under reduced pressure to yield a solid.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[4][5]

TechniqueExpected Data/ObservationRationale
¹H NMR Aromatic protons (6.5-8.0 ppm), indole N-H proton (broad singlet, >8.0 ppm). The C3-H proton will appear as a singlet in the aromatic region.Confirms the proton framework of the molecule.
¹³C NMR Signals for the nitrile carbon (C≡N) around 110-120 ppm. Aromatic carbons in the 100-140 ppm range.Confirms the carbon skeleton and the presence of the nitrile group.
FT-IR A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ . A broad N-H stretch around 3300-3400 cm⁻¹.Diagnostic for the C≡N triple bond of the nitrile functional group.
Mass Spec (MS) The molecular ion peak (M⁺) corresponding to the exact mass of C₉H₅ClN₂. The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) should be observed.Confirms the molecular weight and elemental composition.
Melting Point A sharp melting point range.Indicates the purity of the crystalline solid.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no yield in Step 1 (Protocol 1) Incomplete deprotonation of indole N-H. Inactive NaH.Use fresh, high-quality NaH. Ensure the reaction is under a strictly inert atmosphere. Increase reaction time or temperature slightly.
Low regioselectivity in C-H cyanation Inefficient chelation by the directing group. Catalyst deactivation.Ensure catalyst and additives are pure and handled under inert conditions. Screen different solvents or temperatures.
Incomplete amide dehydration (Protocol 2) Insufficient dehydrating agent. Reaction time too short.Increase the equivalents of POCl₃ or the reflux time. Consider alternative dehydrating agents like TFAA or Burgess reagent.
Product decomposition during workup Product instability to strong acid or base.Use milder neutralization agents (e.g., NaHCO₃ instead of NaOH). Minimize the time the product is in contact with aqueous acidic/basic solutions.

Safety Precautions

  • Cyanide Sources: NCTS is less acutely toxic than inorganic cyanides but should still be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Pyrophoric Reagents: n-Butyllithium (n-BuLi) is pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere (N₂ or Ar) using proper syringe techniques.

  • Corrosive Reagents: Phosphorus oxychloride (POCl₃), oxalyl chloride, sodium hydride, and strong acids/bases are highly corrosive and/or toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: Work with volatile, flammable, and toxic organic solvents like DMF, DCE, and THF exclusively in a certified chemical fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.

References

Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 7-Chloro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-Cyano-1H-Indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1] The introduction of a cyano (-CN) group, particularly at the 7-position, provides a uniquely versatile synthetic handle. The nitrile functionality is not merely a structural element but a gateway to a host of other functional groups, including primary amines, amides, carboxylic acids, and tetrazoles, making 7-cyano-1H-indole a valuable intermediate in drug discovery and development.[1][2][3][4]

Traditionally, the synthesis of aryl nitriles relied on methods like the Sandmeyer and Rosenmund-von Braun reactions, which necessitate stoichiometric amounts of highly toxic copper(I) cyanide and often require harsh reaction conditions.[5][6] Palladium-catalyzed cross-coupling reactions have emerged as a superior alternative, offering milder conditions, remarkable functional group tolerance, and the ability to use safer, more manageable cyanide sources.[3][5][6]

This guide provides an in-depth examination of the palladium-catalyzed cyanation of 7-chloro-1H-indole, moving beyond a simple recitation of steps to explain the fundamental principles governing the reaction. We will explore the catalytic cycle, the rationale behind reagent selection, and provide a field-proven, step-by-step protocol for researchers and drug development professionals.

Part 1: Mechanistic Deep Dive: The Palladium Catalytic Cycle

Understanding the underlying mechanism is critical for troubleshooting and adapting a protocol. The palladium-catalyzed cyanation of an aryl halide like 7-chloro-1H-indole proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9][10] A major challenge in this specific cross-coupling is the potential for the catalyst to be "poisoned" or deactivated by excess cyanide ions, which can bind strongly to palladium intermediates and stall the cycle.[5][6][11][12]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with 7-chloro-1H-indole. The palladium atom inserts itself into the carbon-chlorine bond, breaking it and forming a new organopalladium(II) complex. This step is often rate-determining and is crucial for initiating the entire process.[10][13][14][15]

  • Transmetalation : The cyanide anion (CN⁻) is transferred from the cyanide source (e.g., from a zinc or iron complex) to the palladium(II) center, displacing the chloride ion.[7][16][17] The efficiency of this step is highly dependent on the nature of the cyanide source and the reaction conditions. The choice of source is a balancing act between reactivity and managing the concentration of free cyanide to prevent catalyst inhibition.[11][18][19]

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the newly acquired cyano group on the palladium(II) center couple together, forming the C-CN bond of 7-cyano-1H-indole. This process "reduces" the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[7][9][20] The steric and electronic properties of the phosphine ligand play a key role in promoting this crucial step.[11][19][20][21]

Palladium-Catalyzed Cyanation Cycle Figure 1: Catalytic Cycle for Cyanation cluster_cycle cluster_reagents Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(Cl)L2 Oxidative Addition Complex (Pd-II) Pd(0)L2->ArPd(II)(Cl)L2 Oxidative Addition ArPd(II)(CN)L2 Cyanide Complex (Pd-II) ArPd(II)(Cl)L2->ArPd(II)(CN)L2 Transmetalation ArPd(II)(CN)L2->Pd(0)L2 Reductive Elimination ArCN 7-Cyano-1H-Indole ArPd(II)(CN)L2->ArCN ArCl 7-Chloro-1H-Indole ArCl->ArPd(II)(Cl)L2 CN_Source Cyanide Source (e.g., K₄[Fe(CN)₆]) CN_Source->ArPd(II)(CN)L2

Caption: Figure 1: Catalytic Cycle for Cyanation.

Part 2: Protocol Design and Component Rationale

The success of the cyanation reaction hinges on the judicious selection of each component. The protocol described below is optimized for the use of 7-chloro-1H-indole, which contains a free N-H group that can complicate some coupling reactions.

  • Palladium Precatalyst : While simple salts like Pd(OAc)₂ can be used, they require an in situ reduction to form the active Pd(0) species, a step that can be inefficient and susceptible to poisoning by cyanide.[5][11] Modern palladacycle precatalysts are preferred as they generate the active Pd(0) catalyst cleanly and efficiently under the reaction conditions, leading to more reproducible results.[5][11]

  • Ligand : The choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, tBuXPhos) have proven highly effective.[21] Their size facilitates the final reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition.[11][19][21] Crucially, their steric bulk can also shield the palladium center, preventing the formation of inactive, cyanide-bound complexes.[6][19]

  • Cyanide Source : Safety and efficacy guide this choice.

    • Alkali Metal Cyanides (KCN, NaCN) : Highly effective but extremely toxic and difficult to handle safely.[11][12]

    • Zinc Cyanide (Zn(CN)₂) : Significantly less toxic (~10% of KCN) and widely used.[11][18] Its low solubility in many organic solvents helps to maintain a low concentration of free cyanide, mitigating catalyst poisoning.[11][22]

    • Potassium Ferrocyanide (K₄[Fe(CN)₆]•3H₂O) : An excellent choice for safety and sustainability.[23] It is a non-toxic, inexpensive, and stable solid used as a food additive.[11] The cyanide ions are tightly bound within the iron complex and are released slowly under the reaction conditions, which is ideal for preventing palladium deactivation.[11][24][25] This is the recommended source for this protocol.

  • Solvent and Base : A mixture of an organic solvent like dioxane with water is often employed, particularly when using K₄[Fe(CN)₆].[11] The aqueous phase helps to dissolve the ferrocyanide salt, while a weak base like potassium acetate (KOAc) can facilitate the dissociation and transfer of cyanide from the iron center.[11]

Comparative Data: Conditions for Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides

The following table summarizes various successful conditions reported in the literature, providing a comparative landscape for designing cyanation reactions.

Catalyst System (mol%)LigandCyanide SourceSolventBaseTemp (°C)Yield (%)Reference
0.2% PalladacycleXPhosK₄[Fe(CN)₆]Dioxane/H₂OKOAc100>95[11]
2% Pd/CdppfZn(CN)₂DMAC-110up to 98[22]
2-5% PalladacycletBuXPhosZn(CN)₂THF/H₂O-RT - 40High[18][19]
2% Pd(OAc)₂dppfK₄[Fe(CN)₆]NMP-120Good[24]

Part 3: Detailed Experimental Protocol

This protocol is adapted from leading methodologies demonstrated to be effective for N-H containing heterocyclic chlorides.[11][21] It prioritizes safety and reproducibility by employing potassium ferrocyanide.

Materials and Equipment
  • Reactants : 7-Chloro-1H-indole, Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O), Potassium Acetate (KOAc).

  • Catalyst System : Palladacycle precatalyst (e.g., G3-XPhos), XPhos ligand.

  • Solvents : 1,4-Dioxane (anhydrous, degassed), Deionized Water (degassed).

  • Glassware : Screw-cap reaction tube (e.g., 8 mL vial), magnetic stir bar, standard glassware for workup.

  • Equipment : Magnetic stir plate with heating, Schlenk line or glovebox for inert atmosphere, rotary evaporator, flash chromatography system.

Step-by-Step Reaction Procedure
  • Vessel Preparation : To a screw-cap reaction tube containing a magnetic stir bar, add the Palladacycle precatalyst (0.01 mmol, 1 mol%) and XPhos ligand (0.01 mmol, 1 mol%).

  • Addition of Solids : Add 7-chloro-1H-indole (1.0 mmol, 1.0 equiv), potassium ferrocyanide trihydrate (0.5 mmol, 0.5 equiv), and potassium acetate (0.125 mmol, 0.125 equiv).

  • Inert Atmosphere : Seal the tube with a Teflon-lined septum cap. Evacuate and backfill the tube with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Using syringes, add degassed 1,4-dioxane (2.5 mL) followed by degassed deionized water (2.5 mL).

  • Reaction : Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 1-4 hours.

  • Monitoring : The reaction progress can be monitored by taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS.

Work-up and Purification
  • Cooling and Dilution : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing : Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration : Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 7-cyano-1H-indole as a solid.

Experimental Workflow Figure 2: Experimental Workflow Start Prepare Reaction Vessel (Catalyst, Ligand, Reactants) Inert Establish Inert Atmosphere (Evacuate/Backfill N₂) Start->Inert Solvents Add Degassed Solvents (Dioxane/H₂O) Inert->Solvents React Heat and Stir (100 °C, 1-4h) Solvents->React Workup Cool, Dilute & Extract (EtOAc/H₂O) React->Workup Purify Dry, Concentrate & Purify (Flash Chromatography) Workup->Purify Product Isolated 7-Cyano-1H-Indole Purify->Product

Caption: Figure 2: Experimental Workflow.

Conclusion

The palladium-catalyzed cyanation of 7-chloro-1H-indole represents a highly efficient, reliable, and scalable method for accessing a key synthetic intermediate. By leveraging modern catalyst systems and safer cyanide sources like potassium ferrocyanide, this transformation can be performed with high yields while minimizing risks. A thorough understanding of the catalytic cycle and the specific role of each reaction component empowers researchers to not only successfully execute this protocol but also to rationally troubleshoot and adapt it for other complex substrates in their drug discovery programs.

References

Application Notes and Protocols for the Analytical Characterization of 7-Chloro-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloro-1H-indole-2-carbonitrile is a halogenated indole derivative. The indole scaffold is a prominent heterocyclic core found in numerous natural products, pharmaceuticals, and agrochemicals, prized for its diverse biological activities. The introduction of substituents, such as a chlorine atom at the 7-position and a nitrile group at the 2-position, can significantly modulate the molecule's physicochemical properties and biological efficacy. Consequently, rigorous and unambiguous analytical characterization is paramount for quality control, structural confirmation, purity assessment, and stability studies in research and drug development settings.

This document provides a comprehensive guide to the essential analytical methods for the thorough characterization of this compound. It offers not just step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to adapt and troubleshoot these methods effectively. The techniques covered include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before commencing analytical work.

PropertyValueSource
Chemical Structure Chemical Structure of this compound-
CAS Number 1264481-38-0[1]
Molecular Formula C₉H₅ClN₂[1]
Molecular Weight 176.60 g/mol [1]
Monoisotopic Mass 176.01413 Da[2]
Appearance (Predicted) White to off-white or yellowish solid[3]
Solubility Soluble in common organic solvents like DMSO, DMF, Methanol, Acetonitrile. Sparingly soluble in water.[4]

Overall Analytical Workflow

A systematic approach ensures comprehensive characterization. The following workflow outlines the logical sequence of analysis for a newly synthesized or procured batch of this compound.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Quantification Sample Sample NMR NMR Sample->NMR Structure Elucidation MS MS Sample->MS Molecular Weight Confirmation FTIR FTIR Sample->FTIR Functional Group Identification HPLC HPLC NMR->HPLC Confirmed Structure MS->HPLC FTIR->HPLC Final_Report Final_Report HPLC->Final_Report Purity Assay UV_Vis UV_Vis UV_Vis->HPLC Set Detector λ

Caption: Overall workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, allowing for confirmation of the connectivity and substitution pattern.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound can be predicted based on the known effects of substituents on the indole ring. The electron-withdrawing nature of the chlorine at C7 and the nitrile group at C2 will significantly influence the electronic environment of the nuclei.[5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale / Expected Multiplicity
N-H (H1) ~10.0 - 12.0 - Broad singlet, downfield shift due to acidic nature.
C2 - ~110 - 115 Quaternary carbon, shielded by nitrogen, deshielded by nitrile.
-C≡N - ~115 - 120 Characteristic nitrile carbon chemical shift.
H3 ~7.0 - 7.2 ~100 - 105 Singlet or very narrow triplet (long-range coupling).
H4 ~7.6 - 7.8 ~122 - 125 Doublet, deshielded by proximity to the pyrrole ring fusion.
H5 ~7.1 - 7.3 ~121 - 124 Triplet (doublet of doublets), coupled to H4 and H6.
H6 ~7.2 - 7.4 ~120 - 123 Doublet of doublets, coupled to H5 and deshielded by C7-Cl.
C7 - ~128 - 132 Quaternary carbon attached to chlorine.
C3a - ~127 - 130 Bridgehead quaternary carbon.

| C7a | - | ~134 - 137 | Bridgehead quaternary carbon, deshielded by C7-Cl. |

Note: These are estimated values in a solvent like DMSO-d₆. Actual values may vary.

Protocol: NMR Sample Preparation and Acquisition

NMR_Protocol A Weigh 5-10 mg of sample B Transfer to clean, dry NMR tube A->B C Add ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) B->C D Cap and vortex until fully dissolved C->D E Insert into NMR spectrometer D->E F Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) E->F

Caption: Standard protocol for NMR sample preparation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often preferred for indole N-H proton observation).

  • Homogenization: Cap the tube and vortex gently until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Instrument Setup: Insert the NMR tube into the spectrometer spinner and place it in the magnet.

  • Acquisition: Tune and shim the instrument. Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum, which will require a longer acquisition time. For complete structural assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For this compound, the key vibrational bands are the N-H stretch of the indole ring and the C≡N stretch of the nitrile group.

Expected FTIR Absorption Bands

Table 2: Characteristic FTIR Frequencies

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
Indole N-H Stretch 3450 - 3300 Medium, Sharp
Aromatic C-H Stretch 3150 - 3000 Medium
Nitrile C≡N Stretch 2240 - 2220 Strong, Sharp
Aromatic C=C Stretch 1620 - 1450 Medium to Strong

| C-Cl | Stretch | 800 - 600 | Strong |

Causality: The C≡N stretch appears in a relatively "clean" region of the spectrum, making it a highly diagnostic peak.[7] Its position slightly lower than aliphatic nitriles is due to conjugation with the indole aromatic system. The N-H stretch is also a key identifier for the indole core.[7]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: The ATR technique is ideal for solid powders as it requires minimal to no sample preparation, is non-destructive, and provides high-quality spectra rapidly.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have completed self-diagnostics.

  • Background Scan: Clean the ATR crystal surface (typically diamond or germanium) with a lint-free wipe dampened with isopropanol and allow it to dry completely. Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as the absorbance of the crystal itself.

  • Sample Analysis: Place a small amount of the this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR pressure arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal surface.

  • Acquire Spectrum: Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure arm, remove the sample, and clean the crystal surface thoroughly.

UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The indole ring system is a strong chromophore, exhibiting characteristic absorption bands that are sensitive to substitution.[8][9] This technique is crucial for determining the wavelength of maximum absorbance (λmax), which is essential for setting the detector wavelength in HPLC for optimal sensitivity.

Expected UV-Vis Absorption

Indole and its derivatives typically show two main absorption bands in a non-polar solvent: the ¹Lₐ band (~260-270 nm) and the ¹Lₑ band (~280-290 nm). In polar solvents like methanol or ethanol, these bands may shift and lose some of their fine structure.[8][9] For this compound, λmax is expected in the 270-300 nm range.

Protocol: Determining λmax

Step-by-Step Methodology:

  • Stock Solution: Accurately prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a concentration that will give an absorbance reading between 0.5 and 1.5 AU (typically 5-10 µg/mL).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill two quartz cuvettes with the analysis solvent to serve as the blank.

  • Baseline Correction: Place the blank cuvettes in both the sample and reference holders and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Replace the blank in the sample holder with the cuvette containing the working solution of the analyte.

  • Scan: Perform a wavelength scan from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum. This λmax value should be used for HPLC analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the primary technique for determining the purity and quantifying the content of this compound. A reversed-phase method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is typically suitable for indole derivatives.[10][11]

Protocol: Reversed-Phase HPLC Purity Assay

HPLC_Protocol A Prepare Mobile Phase (e.g., Acetonitrile & Water) C Equilibrate HPLC System with Mobile Phase A->C B Prepare Sample Solution (~0.5 mg/mL in mobile phase) D Inject Sample (e.g., 10 µL) B->D C->D E Run Gradient Elution D->E F Detect at λmax (from UV-Vis) E->F G Integrate Peaks and Calculate Purity (% Area) F->G

Caption: Workflow for HPLC purity determination.

Method Parameters (Starting Conditions):

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column with good retention for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape and suppresses ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase chromatography.
Gradient 50% B to 95% B over 15 minA gradient is recommended to ensure elution of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Detector UV-Vis Diode Array Detector (DAD)Set to λmax determined previously. DAD allows for peak purity analysis.

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

Calculation: Purity is typically determined by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like indoles, typically generating the protonated molecular ion [M+H]⁺ in positive mode.

Expected Mass Spectrum
  • Ionization Mode: ESI Positive

  • Expected Ion: [M+H]⁺ at m/z 177.02

  • Isotopic Pattern: A characteristic isotopic peak for the presence of one chlorine atom ([M+H+2]⁺) will be observed at m/z 179.02 with an intensity of approximately one-third of the monoisotopic peak. This is a definitive confirmation of the presence of chlorine.[12]

  • Common Fragments: Fragmentation may occur through the loss of HCN (m/z 27) from the indole ring or cleavage of the nitrile group. Loss of the chlorine atom is also a possible fragmentation pathway.[13][14]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: Coupling HPLC with a mass spectrometer (LC-MS) is a powerful combination that provides retention time, molecular weight, and fragmentation data simultaneously, allowing for the confident identification of the main peak and any impurities.

Step-by-Step Methodology:

  • HPLC Method: Use the HPLC method described in Section 4.1. The flow may need to be split before entering the MS source depending on the instrument's specifications.

  • MS Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow (nebulizer and drying gas), and source temperature, by infusing a standard solution of the analyte.

  • MS Acquisition: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Confirm the presence of the [M+H]⁺ ion and the characteristic chlorine isotopic pattern. Analyze the spectra of any impurity peaks to aid in their identification.

References

Application Notes & Protocols: The Strategic Use of 7-Chloro-1H-indole-2-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and pharmacological probes.[1][2][3] Among the vast array of functionalized indoles, 7-Chloro-1H-indole-2-carbonitrile has emerged as a particularly strategic building block for drug discovery.[4][5][6] Its unique trifecta of reactive sites—the nucleophilic indole nitrogen, the versatile 2-carbonitrile, and the C7-chloro group amenable to cross-coupling—provides a robust platform for generating molecular diversity. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights into its strategic deployment in synthetic campaigns.

Introduction: Why This Scaffold Matters

The indole scaffold is often termed a "privileged structure" in drug discovery, prized for its ability to mimic peptide structures and engage in key biological interactions, including hydrogen bonding and π-stacking.[7] The specific substitution pattern of this compound offers medicinal chemists a pre-functionalized core, accelerating the path to novel chemical entities.

  • The 2-Carbonitrile Group: This electron-withdrawing group is not merely a placeholder. It serves as a versatile chemical handle that can be transformed into a variety of functional groups, including amides, carboxylic acids, tetrazoles, and primary amines, each opening different avenues for biological targeting and physicochemical property modulation.[8]

  • The 7-Chloro Substituent: The presence of a halogen on the benzene ring is a common feature in many approved drugs.[9] The chlorine atom at the C7 position serves two primary purposes: it provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of complex aryl, heteroaryl, or alkyl groups.[10] Furthermore, this substitution can significantly modulate the electronic properties of the indole ring and improve metabolic stability by blocking a potential site of oxidative metabolism.

  • The Indole N-H: The nitrogen atom can be readily alkylated or arylated, allowing for the exploration of the N-substituent vector to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties
PropertyValueSource
CAS Number 1264481-38-0[11]
Molecular Formula C₉H₅ClN₂[12]
Molecular Weight 176.61 g/mol [12]
Appearance White to off-white solid[13]
Purity Typically ≥98.0%[13]

The Synthetic Versatility of this compound

The strategic value of this building block lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications. A medicinal chemist can leverage this to build libraries of compounds around a common core, systematically probing the structure-activity relationship (SAR).

G cluster_N1 N1 Position cluster_C2 C2-Nitrile Position cluster_C7 C7-Chloro Position main This compound N_Alkylation N-Alkylation / Arylation (e.g., NaH, RX) main->N_Alkylation Hydrolysis Hydrolysis (e.g., H+ or OH-) main->Hydrolysis Reduction Reduction (e.g., LiAlH4) main->Reduction Cycloaddition Cycloaddition (e.g., NaN3) main->Cycloaddition Suzuki Suzuki Coupling (e.g., R-B(OH)2, Pd cat.) main->Suzuki Buchwald Buchwald-Hartwig (e.g., R2NH, Pd cat.) main->Buchwald Carboxylic_Acid -> Carboxylic Acid (-COOH) Hydrolysis->Carboxylic_Acid Amine -> Primary Amine (-CH2NH2) Reduction->Amine Tetrazole -> Tetrazole Cycloaddition->Tetrazole Aryl_Sub -> C7-Aryl/Heteroaryl Suzuki->Aryl_Sub Amine_Sub -> C7-Amine Buchwald->Amine_Sub

Caption: Synthetic pathways originating from this compound.

Core Application: General Synthesis of Indole-2-Carbonitriles

The synthesis of the indole-2-carbonitrile core itself is a foundational procedure. A common and effective method involves the dehydration of a corresponding 2-carboxamide, which can be readily prepared from the indole-2-carboxylic acid.

Protocol 1: Synthesis of 1H-Indole-2-carbonitrile from 1H-Indole-2-carboxamide

This protocol describes a general method for converting an indole-2-carboxamide to the target nitrile using phosphorus oxychloride (POCl₃). The causality is straightforward: POCl₃ is a powerful dehydrating agent that efficiently converts the primary amide into a nitrile.

Materials:

  • 1H-Indole-2-carboxamide (or a substituted analog)

  • Phosphorus oxychloride (POCl₃)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • 25% Ammonium hydroxide (NH₄OH) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the starting 1H-indole-2-carboxamide (1.0 equiv.) in chloroform (approx. 15-20 mL per gram of amide).

  • Reagent Addition: While stirring, carefully add phosphorus oxychloride (4.0 equiv.) dropwise to the solution. The addition can be exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully to 0 °C in an ice bath. Slowly and cautiously quench the reaction by adding a 25% aqueous solution of ammonium hydroxide until the mixture is basic (pH > 9). Caution: This is a highly exothermic and gas-evolving step. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Workup: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane to yield the pure 1H-indole-2-carbonitrile.[8]

Advanced Protocols for Drug Discovery

The true power of this compound is realized in subsequent diversification reactions. The following protocols provide templates for key transformations.

Protocol 2: N-Alkylation with Benzyl Bromide

This protocol details the protection or functionalization of the indole nitrogen, a critical step in many synthetic routes to prevent side reactions or to introduce a key pharmacophoric element.

Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the weakly acidic indole N-H, forming the highly nucleophilic indolide anion. This anion then readily attacks the electrophilic benzyl bromide in an Sₙ2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent that solvates the sodium cation, leaving the indolide anion exposed and highly reactive.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.).

  • Deprotonation: Dissolve the starting material in anhydrous DMF. Add sodium hydride (1.2 equiv.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes. Effervescence (H₂ gas) should be observed.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute with water and extract with ethyl acetate (3x).

  • Workup: Wash the combined organic layers with water and then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-benzylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C7 Position

This protocol provides a powerful method for installing new carbon-carbon bonds at the C7 position, a key strategy for library development.[10]

Causality: This reaction follows a well-established catalytic cycle. The Pd(0) catalyst undergoes oxidative addition into the C-Cl bond. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (activated by the base). Finally, reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst.

G start Start: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) step1 Step 1: Reaction Setup Combine reactants in a Schlenk flask under inert gas. start->step1 step2 Step 2: Solvent Addition Add degassed solvent (e.g., Dioxane/Water mixture). step1->step2 step3 Step 3: Heating Heat reaction mixture to 80-100 °C for 4-12 hours. step2->step3 step4 Step 4: Monitoring Monitor progress via TLC or LC-MS. step3->step4 step5 Step 5: Workup Cool, dilute with water, and extract with EtOAc. step4->step5 step6 Step 6: Purification Dry, concentrate, and purify by column chromatography. step5->step6 end_node End Product: 7-Aryl-1H-indole-2-carbonitrile step6->end_node

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

Procedure:

  • Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the 7-aryl substituted product.

Applications in Therapeutic Areas

Derivatives of this compound are logical candidates for screening in a multitude of therapeutic areas where indole-based compounds have already shown significant promise.[2][7][14]

  • Oncology: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding region of the ATP pocket. The 7-aryl-indole scaffold that can be synthesized via Protocol 3 is an excellent starting point for developing inhibitors of kinases implicated in cancer, such as EGFR, VEGFR, or CDKs.[2]

  • Antimicrobial Agents: The indole nucleus is present in compounds with antibacterial and antifungal activity.[7] The ability to rapidly generate a library of derivatives by modifying all three positions of the this compound scaffold allows for a comprehensive SAR exploration to identify potent antimicrobial agents.

  • Neuroscience: As analogs of serotonin and tryptophan, indole derivatives are frequently explored for neurological targets. The scaffold can be elaborated to target GPCRs, ion channels, or enzymes involved in neuro-transmission.

Hypothetical Structure-Activity Relationship (SAR) Table
Modification SiteModification ExamplePotential Biological ImpactRationale
N1-H Alkylation with -(CH₂)₂-morpholineImproved aqueous solubility, potential GPCR engagementIntroduces a basic amine and improves pharmacokinetic properties.
C2-CN Hydrolysis to C2-COOHH-bond acceptor, metal chelationThe carboxylic acid can act as a key binding element for metalloenzymes or form salt bridges.[15]
C7-Cl Suzuki coupling with 3-pyridylboronic acidIntroduces H-bond acceptor, improved potencyThe pyridine nitrogen can form a critical hydrogen bond with a hinge region residue in a kinase active site.

Conclusion

This compound is more than just another chemical intermediate; it is a highly enabling platform for modern drug discovery. Its well-defined and orthogonal reactive sites empower medicinal chemists to efficiently design and synthesize diverse compound libraries. The protocols and strategic insights provided herein serve as a guide for researchers to unlock the full potential of this versatile building block in the quest for novel therapeutics.

References

Application Notes & Protocols: 7-Chloro-1H-indole-2-carbonitrile as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, approved drugs, and clinical candidates.[1][2][3] Functionalization of the indole ring system is a key strategy for modulating pharmacological activity, and halogenated derivatives, in particular, have demonstrated significant therapeutic potential.[4][5] This document provides a detailed guide to the synthesis and application of 7-Chloro-1H-indole-2-carbonitrile, a versatile and highly valuable intermediate for the development of novel pharmaceutical agents. The strategic placement of the chloro group at the 7-position and the reactive nitrile at the 2-position offers a dual handle for extensive molecular elaboration. We present field-proven protocols, mechanistic insights, and a discussion of the synthetic utility of this key building block.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] The introduction of substituents onto the indole ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its pharmacodynamic profile.

The Role of the 7-Chloro Substituent: The presence of a chlorine atom at the C7 position can significantly influence a molecule's binding affinity and selectivity for its target protein, often by participating in favorable halogen bonding interactions or by altering the electron density of the aromatic system.[4] This modification has been successfully employed in the design of potent kinase inhibitors, anti-inflammatory agents, and other therapeutic classes.[5]

The Versatility of the 2-Cyano Group: The nitrile functional group at the C2 position is not merely a placeholder; it is a versatile synthetic precursor. It can be readily transformed into several other critical functional groups, including:

  • Carboxylic acids: via hydrolysis, providing a key attachment point for amidation or esterification.[6][7]

  • Amines: via reduction, enabling the introduction of basic centers or further derivatization.

  • Tetrazoles: via cycloaddition with azides, serving as a bioisostere for carboxylic acids with improved metabolic stability.

Thus, this compound (3) emerges as a powerful platform for building complex molecular architectures in drug discovery programs.[8][9]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of an intermediate is critical for reaction monitoring and quality control.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1264481-38-0[10]
Molecular Formula C₉H₅ClN₂N/A
Molecular Weight 176.61 g/mol N/A
Appearance Expected to be an off-white to yellow solidN/A

Expected Spectroscopic Data: Based on analogous structures reported in the literature, the following characteristic peaks are anticipated.[8][11]

SpectroscopyExpected Chemical Shifts / Frequencies
¹H NMR δ ~10.0-11.0 (br s, 1H, N-H), 7.2-7.8 (m, 4H, Ar-H)
¹³C NMR δ ~138 (C), ~128 (C), ~126 (C), ~124 (CH), ~122 (CH), ~119 (CH), ~115 (C-Cl), ~114 (CN), ~105 (C)
IR (KBr) ν ~3300-3400 cm⁻¹ (N-H stretch), ~2220-2240 cm⁻¹ (C≡N stretch)

Synthesis Protocol: this compound (3)

The most direct and reliable method for the synthesis of 2-cyanoindoles is the dehydration of the corresponding 2-carboxamide precursor. This protocol details the synthesis starting from commercially available 7-Chloro-1H-indole-2-carboxylic acid (1).

Workflow Diagram: Synthesis of Intermediate 3

SynthesisWorkflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Dehydration start 7-Chloro-1H-indole-2-carboxylic acid (1) reagents1 SOCl₂, NH₄OH start->reagents1 product1 7-Chloro-1H-indole-2-carboxamide (2) reagents1->product1 reagents2 POCl₃, Chloroform product1->reagents2 product2 This compound (3) reagents2->product2

Caption: Two-step synthesis of this compound.

Part A: Synthesis of 7-Chloro-1H-indole-2-carboxamide (2)

Rationale: The conversion of the carboxylic acid to the primary amide is a prerequisite for the subsequent dehydration. The use of thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by quenching with ammonia, is a standard and high-yielding procedure.

  • Materials:

    • 7-Chloro-1H-indole-2-carboxylic acid (1) (1.0 eq)[12]

    • Thionyl chloride (SOCl₂) (2.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

    • Ice bath

  • Protocol:

    • Suspend 7-Chloro-1H-indole-2-carboxylic acid (1) in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.0 eq) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours, or until the reaction mixture becomes a clear solution.

    • Cool the reaction mixture back to 0 °C.

    • In a separate flask, prepare a cold solution of concentrated ammonium hydroxide.

    • Slowly and carefully pour the acyl chloride solution into the cold ammonium hydroxide solution with vigorous stirring. Caution: Highly exothermic quench.

    • A precipitate of the amide (2) will form. Stir the mixture for 30 minutes.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.

Part B: Dehydration to this compound (3)

Rationale: Phosphorus oxychloride (POCl₃) is a powerful and effective dehydrating agent for converting primary amides to nitriles.[9] The reaction proceeds via the formation of a chloroimidate intermediate, which then eliminates HCl and a phosphorus-containing byproduct to yield the nitrile.

  • Materials:

    • 7-Chloro-1H-indole-2-carboxamide (2) (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (4.0 eq)[9]

    • Chloroform (CHCl₃), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Protocol:

    • To a solution of the amide (2) in anhydrous chloroform, add phosphorus oxychloride (4.0 eq) dropwise at room temperature.[9]

    • Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture onto crushed ice. Caution: Exothermic quench.

    • Carefully neutralize the mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound (3).

Application as a Pharmaceutical Intermediate

The synthetic value of compound 3 lies in its capacity for transformation into other key functional groups used in drug design. The following protocol details the hydrolysis of the nitrile to the corresponding carboxylic acid, a common step in synthesizing more complex molecules.[13]

Synthetic Utility Diagram

SyntheticUtility cluster_paths start This compound (3) acid 7-Chloro-1H-indole-2-carboxylic acid start->acid  Acidic/Basic  Hydrolysis amine (7-Chloro-1H-indol-2-yl)methanamine start->amine  Reduction  (e.g., LiAlH₄) tetrazole 7-Chloro-2-(1H-tetrazol-5-yl)-1H-indole start->tetrazole  Cycloaddition  (e.g., NaN₃)

Caption: Key transformations of the 2-cyano group in compound 3.

Protocol: Hydrolysis to 7-Chloro-1H-indole-2-carboxylic acid (1)

Rationale: Basic hydrolysis using sodium hydroxide provides a robust method for converting the nitrile to a carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid. This method is often high-yielding and avoids harsh acidic conditions that could potentially degrade the indole ring.

  • Materials:

    • This compound (3) (1.0 eq)

    • Sodium hydroxide (NaOH) (5.0 eq)

    • Ethanol/Water mixture (e.g., 1:1)

    • Hydrochloric acid (HCl), 2M aqueous solution

  • Protocol:

    • Dissolve the nitrile (3) in an ethanol/water mixture in a round-bottom flask.

    • Add sodium hydroxide pellets (5.0 eq) to the solution.

    • Heat the mixture to reflux for 6-12 hours. The reaction can be monitored by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.

    • The carboxylic acid product (1) will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the pure product.

Conclusion

This compound is a high-value, strategically designed intermediate for pharmaceutical research and development. Its synthesis is achievable through robust and scalable chemical methods. The dual reactivity of the chloro and cyano substituents provides medicinal chemists with a versatile platform to generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents. The protocols outlined herein are designed to be reproducible and serve as a reliable foundation for further synthetic exploration.

References

Application Note: A Comprehensive Guide to the N-alkylation of 7-Chloro-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental framework for the N-alkylation of 7-Chloro-1H-indole-2-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. N-alkylated indoles are a "privileged scaffold" in drug discovery, and functionalization at the nitrogen atom is a critical step in modulating their pharmacological properties.[1] This guide delves into the underlying chemical principles, offers two robust, field-proven protocols using different base systems, and outlines methods for purification and characterization. The content is designed for researchers, medicinal chemists, and process development scientists seeking a reliable and well-rationalized approach to this important transformation.

Introduction: The Significance of N-Alkylated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[2] The functionalization of the indole nitrogen (N-1 position) is a powerful strategy for tuning a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Specifically, the target substrate, this compound, combines several features of synthetic interest:

  • The Cyano Group (C2): This strong electron-withdrawing group significantly increases the acidity of the N-H proton, making it more susceptible to deprotonation. This facilitates the use of a wider range of bases compared to electron-rich indoles.

  • The Chloro Group (C7): The halogen at this position provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse compound libraries.

The primary challenge in indole alkylation is achieving regioselectivity, as alkylation can sometimes occur at the C3 position.[3] However, for substrates lacking a C3 substituent and possessing an acidic N-H proton, N-alkylation is generally favored, especially when a strong base is used to pre-form the indolide anion.[1]

Reaction Mechanism: Deprotonation and Nucleophilic Substitution

The N-alkylation of indoles is a classic two-step process involving an acid-base reaction followed by a nucleophilic substitution.

  • Deprotonation: The indole N-H proton is abstracted by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a resonance-stabilized indolide anion. The negative charge is delocalized over the nitrogen and the aromatic system. The choice of base is critical; strong bases like sodium hydride (NaH) ensure essentially complete and irreversible deprotonation, driving the reaction forward.[1][4]

  • Nucleophilic Attack (Sₙ2): The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide or tosylate). This proceeds via a standard Sₙ2 mechanism, resulting in the formation of a new N-C bond and a salt byproduct.

The choice of solvent is equally important. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophilicity of the indolide anion.[1][5]

Experimental Protocols & Methodologies

The following protocols provide two reliable methods for the N-alkylation of this compound. Protocol 1 utilizes a strong base for maximum reactivity, while Protocol 2 offers a milder, safer alternative suitable for many applications.

Protocol 1: N-Alkylation using Sodium Hydride (NaH) in an Anhydrous Aprotic Solvent

This method is highly effective and generally provides excellent yields. It is predicated on the virtually complete deprotonation of the indole before the addition of the alkylating agent.

Causality: The use of NaH, a non-nucleophilic strong base, ensures that the indolide anion is the primary reactive species, minimizing side reactions. Anhydrous conditions are critical as NaH reacts violently with water.[1]

Reagents and Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 - 1.3 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Flame-dried, multi-neck round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Solvent Addition: Add anhydrous THF or DMF via syringe to create a suspension. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF/DMF and add it dropwise to the NaH suspension at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can range from 1 to 24 hours depending on the electrophile.[6]

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated NH₄Cl solution.

  • Work-up: Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.[7][8]

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in DMF

This protocol is a milder and operationally simpler alternative to using sodium hydride. It avoids the hazards associated with pyrophoric reagents.

Causality: Potassium carbonate is a weaker base than NaH, establishing an equilibrium between the indole and its conjugate base. However, for an activated substrate like this compound, it is often sufficient to generate enough of the nucleophilic anion to drive the reaction to completion, especially in a polar solvent like DMF.[9]

Reagents and Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Alkylating agent (e.g., benzyl bromide, ethyl bromoacetate) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and finely powdered potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to create a suspension. Add the alkylating agent (1.2 eq) at room temperature.

  • Reaction: Heat the reaction mixture if necessary (e.g., 50-80 °C) and stir vigorously. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (to remove DMF) and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Comparative Data on N-Alkylation Conditions

The choice of reaction parameters can significantly influence the outcome. The following table summarizes various conditions reported for the N-alkylation of indole derivatives, providing a valuable reference for optimization.

Indole SubstrateBase (eq)SolventAlkylating AgentTemp. (°C)Time (h)Yield (%)Reference
3-Iodo-1H-indole-2-carbonitrileNaH (1.2)DMFBenzyl bromideRT-71[10]
1H-IndoleK₂CO₃ (2.0)DMFArylacrylate23-90-61-92[9]
2,3-dimethylindoleNaH (1.2)DMFBenzyl bromideRT1~91[1]
IndazoleCs₂CO₃ (1.5)DMFBenzyl bromideRT1895 (N1/N2 mix)[4]
IndoleCuI / KOH1,4-DioxaneN-Tosylhydrazone100-Good[9][11]
Indole DerivativesDBU (cat.)-Dimethyl carbonateRT1-36Quantitative[6]

Product Characterization

After purification, the identity and purity of the N-alkylated this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is crucial for confirming the N-alkylation. The disappearance of the broad N-H singlet (typically > 8.5 ppm) and the appearance of new signals corresponding to the alkyl group protons are key indicators. For example, a benzyl group would show a characteristic singlet for the CH₂ protons around 5.5 ppm and aromatic signals for the new phenyl ring.[10] ¹³C NMR will show the corresponding new carbon signals.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.[10]

  • Melting Point (MP): For crystalline solids, a sharp melting point is a good indicator of purity.

Visual Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation procedure.

N_Alkylation_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis A Reagent Preparation (Substrate, Base, Solvent, Alkylating Agent) B Glassware Setup (Flame-dried, Inert Atmosphere) C Base & Substrate Addition (Formation of Indolide Anion) B->C D Addition of Alkylating Agent (Sₙ2 Reaction) C->D E Reaction Monitoring (TLC Analysis) D->E F Reaction Quench E->F G Aqueous Work-up & Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Final Product Characterization (NMR, MS, MP) I->J

Caption: General workflow for the N-alkylation of indoles.

References

The Emergence of 7-Chloro-1H-indole-2-carbonitrile in Advanced Materials: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold, a ubiquitous motif in pharmaceuticals and natural products, is increasingly being recognized for its vast potential in the realm of material science.[1][2] Its electron-rich heterocyclic system provides a versatile platform for the design of novel functional materials.[3] The strategic introduction of substituents allows for the fine-tuning of electronic, optical, and morphological properties.[3][4] This guide focuses on a particularly promising derivative, 7-Chloro-1H-indole-2-carbonitrile, and explores its prospective applications in cutting-edge technologies. While direct, extensive research on this specific molecule is emerging, its structural features—a chloro group at the 7-position and a carbonitrile at the 2-position—suggest a unique combination of properties that can be harnessed for the development of next-generation materials for organic electronics, sensing, and polymer science.

Core Molecular Attributes and Potential

The this compound molecule possesses a unique electronic profile. The indole ring itself is an electron-rich system. The carbonitrile (-CN) group at the 2-position is a potent electron-withdrawing group, which can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[5] The chlorine atom at the 7-position, also an electron-withdrawing group, further modulates these electronic properties. This dual substitution is anticipated to lower both HOMO and LUMO levels, potentially enhancing the electron-accepting character of the molecule and influencing its photophysical behavior.

Application Note I: Organic Electronics

The field of organic electronics is rapidly advancing, driven by the demand for flexible, lightweight, and cost-effective devices.[3] Indole derivatives have shown considerable promise as building blocks for organic semiconductors.[3][6]

Rationale for this compound in Organic Electronics

The tailored electronic structure of this compound makes it a compelling candidate for various roles in organic electronic devices:

  • Electron Transporting Material (ETM) in Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature imparted by the chloro and cyano groups suggests that this molecule could facilitate efficient electron injection and transport. In an OLED, a well-matched ETM is crucial for balancing charge carrier mobilities, leading to higher quantum efficiencies and improved device lifetimes.

  • Acceptor Component in Organic Photovoltaics (OPVs): In bulk heterojunction OPVs, an acceptor material with a low LUMO level is required to facilitate charge separation at the donor-acceptor interface. The electronic profile of this compound makes it a potential building block for novel acceptor molecules.

  • Semiconducting Layer in Organic Field-Effect Transistors (OFETs): The planar structure of the indole core can promote π-π stacking, a critical factor for efficient charge transport in the solid state.[3] Functionalization with solubilizing groups would be necessary to enable solution-based processing of thin films for OFET applications.

Hypothetical Performance of Indole-2-Carbonitrile Derivatives in Organic Electronics

To provide a context for the potential of this compound, the following table summarizes typical performance metrics of devices incorporating other cyano-substituted indole derivatives.

Device TypeRole of Cyano-Indole DerivativeKey Performance MetricTypical Value Range
OLED Emitter or HostExternal Quantum Efficiency (EQE)5 - 20%
OPV Acceptor or Donor ComponentPower Conversion Efficiency (PCE)8 - 15%
OFET SemiconductorCharge Carrier Mobility (µ)10⁻³ - 1 cm²/Vs

Note: These values are illustrative and depend heavily on the specific molecular design and device architecture.

Application Note II: Fluorescent Probes and Sensors

The inherent fluorescence of the indole scaffold can be modulated by its chemical environment, making indole derivatives excellent candidates for fluorescent probes and chemosensors.[1][7][8][9]

Rationale for this compound in Sensing Applications

The combination of the indole core with electron-withdrawing groups in this compound can lead to interesting photophysical properties, such as solvatochromism and sensitivity to specific analytes.[7]

  • pH Sensing: The nitrogen atom in the indole ring can be protonated, leading to changes in the fluorescence emission. This property can be exploited for the development of pH sensors.[7]

  • Metal Ion Detection: The nitrile group and the indole nitrogen can act as coordination sites for metal ions. Binding of a metal ion can lead to a "turn-on" or "turn-off" fluorescent response, enabling the selective detection of specific cations.[8][10]

  • Anion Sensing: The N-H proton of the indole ring can participate in hydrogen bonding with anions, leading to a detectable change in the fluorescence signal.

Experimental Protocol: Synthesis of a Hypothetical Fluorescent Probe for Metal Ion Detection

This protocol outlines the synthesis of a potential fluorescent probe based on this compound, functionalized with a receptor for a specific metal ion. This is a generalized procedure that would require optimization for a specific target analyte.

Workflow for the Synthesis of a Hypothetical Indole-Based Fluorescent Probe

A This compound B N-Alkylation with a linker A->B e.g., Bromoalkyl chain C Functionalized Indole Intermediate B->C D Coupling with a Receptor Moiety C->D e.g., Amide coupling E Final Fluorescent Probe D->E

A brief, descriptive caption directly below the generated diagram (Within 100 characters).

Step-by-Step Methodology:

  • N-Alkylation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes. Add an alkylating agent containing a terminal functional group for further reaction (e.g., ethyl bromoacetate) (1.2 eq.). Heat the reaction mixture at 60-80 °C and monitor by TLC. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

  • Hydrolysis of the Ester (if applicable): If an ester was introduced, hydrolyze it to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Coupling with a Receptor: Activate the carboxylic acid using a coupling agent (e.g., EDC/HOBt). Add the desired receptor molecule containing a primary or secondary amine. Stir the reaction at room temperature until completion. Purify the final product by column chromatography.

Application Note III: Advanced Polymer Systems

Indole-containing polymers are gaining interest due to their potential applications as conducting materials, high-performance thermoplastics, and fluorescent polymers.[11][12][13][14]

Rationale for this compound in Polymer Science

This compound can be utilized as a monomer or a functional building block in polymer synthesis.

  • Electropolymerization: The indole nucleus can be electropolymerized to form conducting polymer films.[15] The electronic properties of the resulting polymer will be influenced by the chloro and cyano substituents.

  • Monomer for Condensation Polymerization: The indole N-H can be used in polycondensation reactions with suitable comonomers to create novel polymer backbones.[13]

  • Functional Pendant Group: The indole moiety can be attached as a side chain to a polymer backbone, imparting its unique electronic and photophysical properties to the macromolecule.[14]

Experimental Protocol: Electropolymerization of this compound

This protocol describes a general procedure for the electropolymerization of this compound to form a thin film on an electrode surface.

Workflow for Electropolymerization

A Prepare Electrolyte Solution (Monomer + Supporting Electrolyte in Solvent) B Three-Electrode Cell Setup (Working, Counter, Reference Electrodes) A->B C Apply Potential Sweep (Cyclic Voltammetry) B->C D Polymer Film Deposition on Working Electrode C->D E Characterize Polymer Film (Spectroscopy, Microscopy, Electrochemistry) D->E

A brief, descriptive caption directly below the generated diagram (Within 100 characters).

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a solution of this compound (e.g., 10 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with a working electrode (e.g., glassy carbon, ITO-coated glass, or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a potential sweep using cyclic voltammetry between appropriate potential limits (e.g., 0 V to +1.5 V vs. Ag/AgCl). The growth of the polymer film can be observed by an increase in the peak currents with each cycle.

  • Film Characterization: After deposition, rinse the polymer-coated working electrode with fresh solvent to remove any unreacted monomer and electrolyte. The film can then be characterized by various techniques, including UV-Vis spectroscopy, scanning electron microscopy (SEM), and cyclic voltammetry in a monomer-free electrolyte solution.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, building block for the creation of novel functional materials. Its unique electronic structure, a consequence of the strategic placement of electron-withdrawing chloro and cyano groups on the indole scaffold, opens up exciting avenues for research in organic electronics, fluorescent sensing, and polymer science. The protocols and application notes provided herein are intended to serve as a foundational guide for researchers and scientists to unlock the full potential of this versatile molecule. Further investigation into its synthesis, derivatization, and incorporation into functional materials and devices is highly encouraged and is expected to yield significant advancements in material science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chloro-1H-indole-2-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the challenges of purifying 7-Chloro-1H-indole-2-carbonitrile.

Welcome to the technical support guide for the chromatographic purification of this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the isolation of this and structurally similar indole derivatives. As Senior Application Scientists, we have compiled this guide based on established chromatographic principles and field-proven troubleshooting strategies to ensure you can achieve high purity and yield.

The indole scaffold is a privileged structure in medicinal chemistry, but its purification can be non-trivial. The presence of the electron-withdrawing chloro and nitrile groups, combined with the slightly acidic N-H proton, gives this compound unique polarity and stability characteristics that must be carefully considered during purification.

Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the column chromatography of this compound in a direct question-and-answer format.

Question 1: My initial TLC analysis shows poor separation between my product and impurities. How do I select the right solvent system?

Answer: Effective separation on a column begins with meticulous Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system where your target compound, this compound, has an Rf (retention factor) value between 0.2 and 0.4.[1] This range typically provides the best resolution in a column chromatography setting.

Causality: An Rf value in this range indicates that the compound has a balanced affinity for both the stationary phase (silica gel) and the mobile phase (your solvent). If the Rf is too high (>0.5), the compound will elute too quickly with the solvent front, resulting in poor separation from non-polar impurities.[2] If the Rf is too low (<0.1), the compound will remain strongly adsorbed to the silica, requiring excessively polar solvents to elute, which can lead to band broadening and co-elution with polar impurities.[3]

Recommended Starting Solvent Systems for TLC:

Solvent SystemRatio (v/v)PolarityNotes
Hexane / Ethyl Acetate9:1 → 7:3Low to MediumA standard starting point for many organic compounds. Gradually increase the proportion of ethyl acetate to increase polarity.
Dichloromethane / Methanol99:1 → 95:5Medium to HighEffective for more polar compounds. Use sparingly with methanol, as small additions significantly increase eluting power.
Toluene / Acetone9:1 → 8:2MediumOffers different selectivity compared to ester-based systems and can sometimes resolve closely-running spots.[4]

Protocol for TLC Analysis:

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or acetone).

  • Spot the solution onto at least three different TLC plates.

  • Develop each plate in a chamber containing one of the solvent systems from the table above.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for your product and impurities. Adjust solvent ratios until the desired Rf of 0.2-0.4 is achieved for this compound.

Question 2: My product looked like a single, clean spot on TLC, but after the column, the fractions are impure, colored (pink/brown), or show signs of decomposition. What is happening?

Answer: This is a classic sign of on-column decomposition. Indole derivatives, despite being relatively stable, can be sensitive to the acidic nature of standard silica gel.[4] The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic and can catalyze degradation or polymerization of sensitive compounds.

Troubleshooting Workflow for Compound Instability:

start Symptom: On-Column Decomposition (Color change, new spots post-column) check_stability Verify Instability: Perform 2D TLC (Run plate, rotate 90°, run again in same solvent) start->check_stability solution1 Solution 1: Deactivate Silica Gel check_stability->solution1 If diagonal spots appear, compound is unstable on silica. solution2 Solution 2: Use Alternative Stationary Phase check_stability->solution2 solution3 Solution 3: Minimize Contact Time check_stability->solution3

Caption: Troubleshooting workflow for on-column decomposition.

Detailed Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by adding a small amount of a volatile base to your eluent. A common practice is to add 0.5-1% triethylamine (TEA) to the mobile phase mixture.[4] This simple modification can dramatically improve recovery and purity for acid-sensitive compounds.

  • Switch to a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic support. Neutral alumina is an excellent alternative for basic or acid-sensitive compounds.[4] Keep in mind that the solvent system will likely need to be re-optimized via TLC on alumina plates.

  • Minimize Residence Time: Work efficiently. Do not let the crude material sit on the packed column for an extended period before starting the elution.[4] Using flash chromatography (applying pressure to speed up solvent flow) is highly recommended over traditional gravity chromatography to reduce the contact time between your compound and the silica.

Question 3: My compound has very poor solubility in the chosen eluent, making it difficult to load onto the column. How should I proceed?

Answer: This is a common issue, especially when a non-polar eluent is required for good separation. Loading a large volume of a strong, highly-solubilizing solvent will result in a very broad initial band, leading to poor separation. The best solution is dry loading .[5]

Dry Loading vs. Wet Loading:

cluster_0 Wet Loading cluster_1 Dry Loading (Recommended) a Dissolve crude in MINIMAL strong solvent b Pipette solution onto column surface a->b c Result: Potential for band broadening if too much solvent is used b->c d Dissolve crude in ANY volatile solvent e Add small amount of silica; Rotovap to free-flowing powder d->e f Carefully add powder to top of column e->f g Result: Sharp, even starting band; excellent for low-solubility compounds f->g

Caption: Comparison of wet and dry sample loading techniques.

Protocol for Dry Loading:

  • Dissolve your crude this compound in a suitable volatile solvent (e.g., Dichloromethane, Acetone).

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to the solution.

  • Gently swirl the flask to create a slurry.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully layer this powder onto the top of your prepared column bed.[5]

Question 4: Should I use an isocratic or a gradient elution for my purification?

Answer: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Uses a single, constant solvent composition throughout the entire purification. It is simpler to perform but can lead to significant band broadening for late-eluting compounds.[6][7] This method is suitable if your impurities are all much less polar than your product and can be washed off easily.

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 20%). This is generally the superior method for mixtures containing compounds with a wide range of polarities.[8][9][10]

Recommendation for this compound: A shallow gradient elution is highly recommended.[1] This approach offers the best chance of separating the target compound from both less-polar starting materials and more-polar, baseline impurities. A step-gradient, where the solvent composition is changed in discrete steps, is a practical way to implement this.[6]

Example Step-Gradient Elution Protocol: This protocol assumes the ideal TLC Rf was found using ~15% Ethyl Acetate (EtOAc) in Hexane.

StepSolvent Composition (EtOAc in Hexane)Column Volumes (CVs)Purpose
1. Equilibration5%2-3 CVsEquilibrate the column and wash off very non-polar impurities.
2. Elution Step 110%5-10 CVsElute compounds that are slightly less polar than the product.
3. Elution Step 215%Until product elutesElute the target compound, this compound.
4. Flushing40-50%2-3 CVsWash all remaining highly polar impurities off the column.

Standard Operating Protocol: Flash Column Chromatography

This section provides a detailed, step-by-step methodology for the purification.

1. Column Preparation:

  • Select a column with an appropriate diameter based on the amount of crude material. A general rule is a 20:1 to 40:1 diameter-to-height ratio for the silica bed.

  • Use a silica gel to crude material weight ratio of at least 50:1 to ensure good separation.[4]

  • Pack the column using a "slurry packing" method:

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, mix the required amount of silica gel with the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane) to form a smooth slurry.

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the column to settle the silica bed and remove any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Never let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

2. Sample Loading:

  • Use the Dry Loading method described in Question 3 for best results.

3. Elution and Fraction Collection:

  • Carefully add your starting eluent to the column.

  • Apply gentle pressure to the top of the column using a regulated air or nitrogen line to achieve a steady flow rate (a flow of ~2 inches/minute is a good target for flash chromatography).

  • Begin collecting fractions in test tubes. The size of the fractions should be approximately 10-20% of the column volume.

  • Follow your pre-determined gradient plan, systematically increasing the polarity of the eluent.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC. Spot every few fractions onto a single TLC plate.

  • Develop the plate in your optimized TLC solvent system and visualize under UV light.

  • Combine the fractions that contain only the pure desired product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

References

Optimization of reaction conditions for 7-Chloro-1H-indole-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-IND-24-01

Last Updated: January 1, 2026

Introduction

Welcome to the technical support center for the synthesis of 7-Chloro-1H-indole-2-carbonitrile. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, making its efficient and reproducible synthesis a critical objective for many research programs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. We will explore common synthetic routes, offer detailed troubleshooting advice in a direct question-and-answer format, and provide an optimized experimental protocol grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently asked about the synthesis of indole-2-carbonitriles.

Q1: What are the most common and effective strategies for synthesizing the indole-2-carbonitrile core?

The synthesis of the indole-2-carbonitrile scaffold can be approached via several established methods. The most prevalent strategies include:

  • Palladium-Catalyzed Cyclizations (e.g., Larock Indole Synthesis): This is a powerful and versatile method that involves the palladium-catalyzed reaction of a substituted aniline (like a 2-haloaniline) with an alkyne.[1][2] For an indole-2-carbonitrile, this would typically involve an alkyne bearing a nitrile or a precursor group. The Larock synthesis is known for its tolerance of various functional groups.[3]

  • Fischer Indole Synthesis: A classic method involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone bearing a nitrile group. While widely used, the Fischer synthesis can sometimes fail with certain substitution patterns, particularly with electron-donating groups that can lead to undesired side reactions.[4][5]

  • Hemetsberger–Knittel Synthesis: This route involves the thermolytic cyclization of an α-azido-cinnamate ester, which can be prepared from a substituted benzaldehyde. This method is particularly useful for producing indole-2-carboxylates, which can then be converted to the nitrile.[6]

  • Direct Cyanation of an Indole Core: If a 7-chloro-1H-indole precursor is available, direct C-H cyanation at the C2 position is a modern and efficient approach. This can be achieved using various cyanating agents, sometimes under electrochemical or photoredox conditions, offering a more sustainable route.[7][8]

Q2: What are the critical safety precautions for this synthesis?

Safety is paramount. When undertaking this synthesis, please consider the following:

  • Cyanide Sources: Many cyanation reagents (e.g., TMSCN, KCN, Zn(CN)₂) are highly toxic. Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium thiosulfate) available. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Palladium Catalysts: While not acutely toxic, palladium catalysts are heavy metals and should be handled with care. Avoid inhalation of fine powders.

  • Solvents: Many reactions use flammable and volatile organic solvents like DMF, toluene, or THF. Ensure all heating is done using a controlled heating mantle or oil bath in a fume hood, away from ignition sources.

  • Pressure and Temperature: Some reactions may require elevated temperatures or occur in sealed vessels. Always use appropriate glassware and a blast shield, and never heat a sealed system without a pressure-release mechanism.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation between your starting material, intermediates, and the final product. Visualize spots using a UV lamp (254 nm). For more complex reaction mixtures or for precise quantification, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Section 2: In-Depth Troubleshooting Guide

This section is structured to address specific experimental failures. Follow the logical flow to diagnose and solve issues you may encounter.

Problem 1: Low or No Product Formation

You've run the reaction, and upon workup and analysis (TLC, NMR), you see mostly starting material or a complex mixture with no identifiable product.

Q: My Larock indole synthesis is not working. The starting 2-chloroaniline derivative is unreacted. What should I check first?

A: The vitality of your catalytic system is the most likely culprit.

The Larock synthesis is a palladium-catalyzed process, and its success hinges on the active Pd(0) species.[1]

  • Cause 1: Inactive Palladium Precatalyst.

    • Explanation: The Pd(OAc)₂ or other Pd(II) precatalysts can degrade over time, especially if not stored properly.

    • Solution: Use a fresh bottle of the palladium salt or one that has been stored under an inert atmosphere in a desiccator. If you suspect catalyst deactivation during the reaction, adding a stabilizing ligand can help.[9]

  • Cause 2: Incorrect Base or Insufficient Amount.

    • Explanation: The base (e.g., Na₂CO₃, K₂CO₃, NaOAc) is crucial for the reaction mechanism. It neutralizes the acid generated and facilitates key steps.

    • Solution: Ensure the base is anhydrous and finely powdered to maximize its surface area. Use at least 2-3 equivalents. Consider screening other bases; sometimes, a slightly different base can dramatically improve results.[1]

  • Cause 3: Inadequate Temperature.

    • Explanation: These reactions often require significant thermal energy (typically 100-130 °C) to drive the catalytic cycle, especially when using less reactive chloroanilines compared to iodoanilines.[1]

    • Solution: Verify your reaction temperature with an external thermometer. If the reaction is still sluggish, a modest increase in temperature (e.g., by 10 °C) may be beneficial. However, be cautious of potential decomposition at excessively high temperatures.

Q: I'm attempting a Fischer indole synthesis, but it's failing. Why might this be happening?

A: The Fischer synthesis is sensitive to electronic effects and the stability of key intermediates.

  • Cause: Destabilization of the[4][4]-Sigmatropic Rearrangement.

    • Explanation: The core of the Fischer synthesis is a[4][4]-sigmatropic rearrangement. Strong electron-donating substituents on the arylhydrazine can overly stabilize an intermediate, favoring a competing N-N bond cleavage pathway instead of the desired rearrangement.[4][5] This leads to the decomposition of the ene-hydrazine intermediate and failure of the cyclization.[5]

    • Solution: Switch from a protic acid (like HCl or H₂SO₄) to a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂). Lewis acids can sometimes promote the cyclization more effectively while minimizing the undesired cleavage pathway. Alternatively, consider a different synthetic strategy like the Larock synthesis, which is less susceptible to these specific electronic effects.

Problem 2: Significant Impurity Profile

The reaction works, but you obtain a mixture of products, making purification difficult and lowering the yield of the desired this compound.

Q: My reaction produces multiple isomeric products. How can I improve the regioselectivity?

A: Regioselectivity in indole synthesis is often governed by steric and electronic factors.

  • Explanation (Larock Synthesis): In the Larock synthesis, the regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[1] Generally, the bulkier substituent on the alkyne will direct itself to the C2 position of the indole to minimize steric hindrance.[3]

  • Solution:

    • Modify the Alkyne: If you are using a symmetric alkyne, this is not an issue. If using an unsymmetrical alkyne, ensure the group intended for the C3 position is sterically smaller than the cyano-bearing group intended for C2.

    • Adjust Ligands: The choice of phosphine ligand on the palladium catalyst can influence the steric environment of the catalytic center, thereby affecting regioselectivity. Experimenting with different ligands (e.g., PPh₃, bulky biarylphosphines) can be beneficial.[9]

Problem 3: Difficult Product Isolation and Purification

You have successfully formed the product, but isolating it in a pure form is proving to be a challenge.

Q: My product is difficult to separate from impurities via column chromatography. What can I do?

A: Purification challenges often require a systematic change in your separation strategy.

  • Cause: Similar Polarity of Product and Impurities.

    • Explanation: Side products or unreacted starting materials may have very similar polarities to your desired indole, causing them to co-elute during column chromatography.

    • Solutions:

      • Solvent System Optimization: Systematically screen different solvent systems for your TLC. Try adding a small percentage of a third solvent (e.g., methanol or triethylamine if your compound is basic) to the eluent.

      • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method. Screen various solvents (e.g., ethanol, ethyl acetate, hexanes, or mixtures) to find one in which your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

      • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina can be effective for certain compounds. For very challenging separations, reverse-phase chromatography (C18 silica) with a solvent system like acetonitrile/water or methanol/water may provide the necessary selectivity.[10]

Section 3: Optimized Experimental Protocol (Larock Synthesis)

This protocol is a recommended starting point based on established Larock heteroannulation principles.[1][11]

Data Summary Table: Reaction Parameters
ParameterRecommended Value / ReagentRationale
Aryl Halide 2,3-dichloroanilineStarting material. The 2-chloro group directs the cyclization.
Alkyne 3-(Trimethylsilyl)propiolonitrileThe TMS group acts as a bulky directing group for C2 and can be removed later.
Catalyst Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)A common and effective precatalyst for this transformation.[2]
Ligand Triphenylphosphine (PPh₃) (10 mol%)Stabilizes the palladium catalyst.
Base Potassium Carbonate (K₂CO₃) (2.5 equiv.)Anhydrous, effective base.[2]
Additive Lithium Chloride (LiCl) (1.0 equiv.)Often essential for reactions involving chloroanilines to facilitate oxidative addition.[1]
Solvent Anhydrous N,N-Dimethylformamide (DMF)High-boiling polar aprotic solvent suitable for this reaction temperature.
Temperature 110 °CSufficient thermal energy for activating the C-Cl bond.
Time 12-24 hoursTypical reaction time; monitor by TLC.
Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask, add 2,3-dichloroaniline (1.0 equiv.), potassium carbonate (2.5 equiv.), and lithium chloride (1.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF, followed by triphenylphosphine (10 mol%), palladium(II) acetate (5 mol%), and 3-(trimethylsilyl)propiolonitrile (1.2 equiv.).

  • Heating and Monitoring: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by TLC every 4-6 hours.

  • Workup: After the reaction is complete (disappearance of starting aniline), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product (2-cyano-7-chloro-3-(trimethylsilyl)-1H-indole).

  • Desilylation: Dissolve the crude product in THF. Add tetrabutylammonium fluoride (TBAF) (1.1 equiv., 1M solution in THF) and stir at room temperature for 1 hour.

  • Final Purification: After desilylation is complete (monitored by TLC), concentrate the mixture and purify by flash column chromatography on silica gel using an appropriate eluent (e.g., 10-30% ethyl acetate in hexanes) to yield pure this compound.

Section 4: Visual Process Guides

Diagram 1: Simplified Larock Indole Synthesis Mechanism

Larock_Mechanism cluster_cat_cycle Catalytic Cycle Pd(II)_precatalyst Pd(II) Precatalyst Pd(0) Active Pd(0) Pd(II)_precatalyst->Pd(0) Reduction Ox_Add Oxidative Addition Pd(0)->Ox_Add Aryl_Pd_II Aryl-Pd(II) Complex Ox_Add->Aryl_Pd_II Mig_Ins Migratory Insertion Aryl_Pd_II->Mig_Ins Vinyl_Pd_II Vinyl-Pd(II) Intermediate Mig_Ins->Vinyl_Pd_II Red_Elim Reductive Elimination Vinyl_Pd_II->Red_Elim Red_Elim->Pd(0) Regeneration Product Indole Product Red_Elim->Product Aniline 2-Chloroaniline Derivative Aniline->Ox_Add Alkyne Alkyne Alkyne->Mig_Ins caption Fig 1. Key stages of the Larock catalytic cycle.

Caption: Fig 1. Key stages of the Larock catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low/No Product Yield check_tlc TLC shows mainly starting material? start->check_tlc check_catalyst Is Pd catalyst fresh? Is base anhydrous? check_tlc->check_catalyst Yes complex_mixture TLC shows a complex mixture of spots? check_tlc->complex_mixture No replace_reagents Action: Use fresh Pd salt. Dry base thoroughly. check_catalyst->replace_reagents No check_temp Is reaction temp correct (100-130°C)? check_catalyst->check_temp Yes end_node Re-run Experiment replace_reagents->end_node increase_temp Action: Verify and/or increase temp by 10°C. check_temp->increase_temp No check_additive Is LiCl included? (for chloroanilines) check_temp->check_additive Yes increase_temp->end_node add_licl Action: Add 1 equiv. LiCl. check_additive->add_licl No check_additive->end_node Yes add_licl->end_node lower_temp Action: Lower temperature to reduce decomposition. complex_mixture->lower_temp Yes complex_mixture->end_node No check_atmosphere Action: Ensure reaction is under inert atmosphere. lower_temp->check_atmosphere check_atmosphere->end_node

Caption: Fig 2. Decision tree for diagnosing low-yield reactions.

Diagram 3: General Experimental Workflow

Experimental_Workflow start Start: Reagent Prep setup Reaction Setup (Dry Glassware, Inert Gas) start->setup addition Sequential Reagent Addition to Solvent setup->addition reaction Heating & Stirring (110°C, 12-24h) addition->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup & Extraction reaction->workup Reaction Complete monitoring->reaction Continue purification Purification (Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization finish End: Pure Product characterization->finish

Caption: Fig 3. Flowchart of the synthesis process.

References

Technical Support Center: Troubleshooting Guide for the Synthesis of Chlorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chlorinated indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing chlorine atoms to the indole scaffold. Chlorinated indoles are pivotal intermediates in the synthesis of numerous pharmaceuticals and bioactive compounds. However, their preparation is often fraught with challenges related to yield, regioselectivity, and purity.

This document provides in-depth, experience-driven advice in a question-and-answer format to address the specific issues you may encounter in the lab. We will delve into the causality behind common problems and provide validated, step-by-step protocols to overcome them.

Section 1: Issues with Reaction Selectivity (Regiocontrol)

Regioselectivity is arguably the most significant challenge in the electrophilic chlorination of indoles. The inherent electronic properties of the indole ring heavily favor reaction at the C3 position.[1] This section addresses how to control the position of chlorination.

Question: My reaction exclusively yields the 3-chloroindole, but I need chlorination on the benzene ring (C4-C7). What am I doing wrong?

Answer: You are not doing anything wrong; you are observing the natural reactivity of the indole nucleus. The C3 position is the most electron-rich and sterically accessible, making it the kinetic site of electrophilic attack.[1] Direct chlorination of an unsubstituted indole will almost always yield the 3-chloro product first.

To achieve chlorination on the benzene portion of the indole, direct electrophilic chlorination is not a viable strategy. Instead, you must build the indole ring from a pre-chlorinated precursor.[2][3]

Recommended Strategies:

  • Fischer Indole Synthesis: This is a robust method where you start with a commercially available chloro-substituted phenylhydrazine and react it with an appropriate ketone or aldehyde.[2] The position of the chlorine on the final indole is predetermined by your choice of starting hydrazine. For example, using (4-chlorophenyl)hydrazine will yield a 5-chloroindole.

  • Reissert Indole Synthesis: This method also constructs the indole ring from a chlorinated starting material, ensuring the chlorine is correctly positioned from the outset.[3]

  • Sandmeyer Reaction: If you have access to an amino-indole (e.g., 6-aminoindole), the Sandmeyer reaction is a classic and highly reliable method to introduce a chlorine atom at that specific position.[3]

Question: How can I achieve selective chlorination at the C2 position?

Answer: Directing electrophilic attack to the C2 position is challenging due to the overwhelming preference for C3.[1] However, it is achievable through several strategic approaches:

  • Block the C3 Position: If your indole substrate already has a substituent at the C3 position, electrophilic attack is often redirected to the C2 position.[1]

  • Use a Directing Group: Attaching a removable directing group to the indole nitrogen (N1) can sterically and electronically favor functionalization at C2.[1][4] A common strategy involves using a pyrimidine directing group in combination with a copper catalyst and p-toluenesulfonyl chloride (TsCl) as the chlorine source to achieve C2 chlorination.[4]

  • Start from an Oxindole: A highly effective and common route is to start with the corresponding oxindole. Treatment with a chlorinating agent like phosphoryl chloride (POCl₃) or Vilsmeier reagent can convert the C2-carbonyl into a C2-chloro group, forming the 2-chloroindole.[5]

Below is a decision-making workflow for achieving regioselective indole chlorination.

Caption: Decision tree for selecting a synthetic strategy based on the desired position of chlorination.

Section 2: Low Yield and Byproduct Formation

Low yields are often a result of improper reagent choice, suboptimal reaction conditions, or the formation of unwanted side products like di- and poly-chlorinated species or oxidized impurities.

Question: My reaction is giving a low yield of the desired monochlorinated product and a lot of dichlorinated byproduct. How can I improve the selectivity for monochlorination?

Answer: This is a classic problem of over-reaction. The indole ring, once monochlorinated, can still be electron-rich enough to react with a second equivalent of the electrophilic chlorinating agent.

Troubleshooting Steps:

  • Control Stoichiometry: Ensure you are using no more than 1.0 equivalent of the chlorinating agent. It is often beneficial to use slightly less (e.g., 0.95 eq) to ensure all the chlorinating agent is consumed before significant dichlorination occurs.

  • Slow Addition at Low Temperature: Add the chlorinating agent slowly, preferably as a solution, to a cooled reaction mixture (0 °C or -78 °C). This maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the less reactive monochlorinated product.

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is generally a milder and more controllable reagent than sulfuryl chloride (SO₂Cl₂).[6] SO₂Cl₂ is highly reactive and can lead to aggressive, difficult-to-control reactions, often producing HCl gas which can further catalyze side reactions.[6][7]

Question: The reaction has stalled and is not going to completion, leaving a lot of starting material. What should I do?

Answer: A stalled reaction can be due to several factors, from reagent purity to insufficient activation.

Troubleshooting Flowchart:

StalledReaction start Reaction Stalled (Low Conversion) check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_temp Is Temperature Optimal? check_reagents->check_temp Reagents OK increase_temp Gradually Increase Temperature check_temp->increase_temp No check_solvent Is Solvent Anhydrous? check_temp->check_solvent Yes increase_time Increase Reaction Time increase_temp->increase_time end Re-evaluate Protocol increase_time->end add_reagent Consider Adding More Reagent (0.1 eq portions) add_reagent->end check_solvent->add_reagent Yes use_dry Use Freshly Distilled/ Anhydrous Solvent check_solvent->use_dry No use_dry->end

Caption: Step-by-step troubleshooting workflow for a stalled chlorination reaction.

Explanation of Steps:

  • Reagent Purity: NCS can hydrolyze over time. Use a freshly opened bottle or test the activity of your reagent. Ensure starting materials are pure.[8]

  • Temperature: While low temperatures control selectivity, some less reactive indoles may require higher temperatures to react. If you see no conversion at 0 °C, allow the reaction to slowly warm to room temperature.

  • Solvent: Many chlorination reactions are moisture-sensitive. Ensure you are using a dry, inert solvent like THF or DCM.[9] Water can consume the chlorinating agent.

  • Acid/Base Sensitivity: The generation of HCl (with SO₂Cl₂) or succinimide (with NCS) changes the pH of the reaction. Your indole's stability and reactivity might be sensitive to these changes.

Comparison of Common Chlorinating Agents
FeatureN-Chlorosuccinimide (NCS)Sulfuryl Chloride (SO₂Cl₂)
Physical Form White crystalline solidColorless fuming liquid
Reactivity Mild to moderateHigh, very reactive
Handling Relatively easy and safeCorrosive, toxic, moisture-sensitive. Requires fume hood.[7]
Byproducts Succinimide (often water-soluble)SO₂ and HCl (gaseous, acidic)[6]
Controllability Good, suitable for selective monochlorinationPoor, often leads to over-chlorination
Best For Selective chlorination of electron-rich indoles.Reactions requiring a very powerful electrophile.

Section 3: Work-up and Purification Challenges

The challenges don't end when the reaction is quenched. Isolating the pure chlorinated indole can be difficult due to product instability or similarity to byproducts.

Question: My purified product is a pink/purple/brown color, but I expect a white solid. What is causing the discoloration?

Answer: Indoles, especially those lacking N-protection, are prone to oxidation and can be sensitive to acid.[10] This often manifests as discoloration. The likely culprit is exposure to air and/or the acidic nature of silica gel during column chromatography.

Solutions for Purification:

  • Neutralize Silica Gel: Before running your column, flush the packed silica gel with your eluent containing 1% triethylamine (NEt₃). This will neutralize the acidic sites on the silica surface and prevent on-column degradation.[10]

  • Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using neutral alumina as your stationary phase instead of silica gel.[10]

  • Minimize Air Exposure: Work efficiently to minimize the time the compound is exposed to air. If the product is particularly sensitive, running the column under an inert atmosphere (nitrogen or argon) can help.[10]

  • Recrystallization: If your crude product is a solid and relatively clean (>90%), recrystallization is an excellent, non-destructive purification method that avoids contact with silica gel altogether.[10] Common solvents include ethanol, ethyl acetate/hexanes, or methanol.[10]

Question: I am having trouble separating my desired product from the unreacted starting material by column chromatography.

Answer: This is common when the polarity difference between the starting material and the product is small.

Chromatography Optimization:

  • Solvent System Screening: Do not rely on a single solvent system. Use TLC to screen multiple eluent systems. Hexane/Ethyl Acetate, Hexane/DCM, and Toluene/Acetone are good starting points. Sometimes a small amount of a third solvent (like methanol) can improve separation.

  • High-Performance Silica: Use a smaller particle size silica gel for your column. This will increase the surface area and improve resolution, although it will run slower.

  • Alternative Techniques: If gravitational chromatography fails, consider using a flash chromatography system which allows for better control over flow rate and pressure, often leading to better separation. For very high-value materials, preparative HPLC might be necessary.[10]

Section 4: Protocol Example

Protocol: Selective C3-Monochlorination of 2-Methylindole using NCS

This protocol provides a standard method for the selective chlorination of an electron-rich indole at the C3 position.

Materials:

  • 2-Methylindole

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen.

  • Dissolution: Add 2-methylindole (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve NCS (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the cold indole solution over 15-20 minutes.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% NEt₃ in the eluent) using a gradient of Hexane/Ethyl Acetate to yield 3-chloro-2-methylindole as a pure solid.

References

Preventing decomposition of 7-Chloro-1H-indole-2-carbonitrile during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 7-Chloro-1H-indole-2-carbonitrile

Welcome to the technical support center for the synthesis and handling of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile indole intermediate. The unique substitution pattern of this molecule, featuring both an electron-withdrawing chlorine atom at the 7-position and a cyano group at the 2-position, presents specific challenges in its synthesis and handling. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and prevent the decomposition of your target compound.

Our approach is grounded in the fundamental principles of organic chemistry and extensive experience in the synthesis of complex heterocyclic compounds. We will explore the "why" behind the "how," empowering you to make informed decisions in your laboratory work.

I. Understanding the Instability of this compound

The decomposition of this compound during its synthesis can be attributed to several key factors related to the inherent reactivity of the indole core and the influence of its substituents. The primary pathways of degradation are oxidation , hydrolysis of the nitrile group , and dehalogenation .

A. Oxidation

The indole ring is an electron-rich aromatic system, making it susceptible to oxidation, especially in the presence of air (oxygen), light, or oxidizing agents. This can lead to the formation of colored impurities and a general darkening of the reaction mixture or the isolated product. The 7-chloro substituent, being electron-withdrawing, can slightly decrease the electron density of the indole ring, but the system remains prone to oxidation.

B. Hydrolysis of the Nitrile Group

The cyano group at the 2-position can be hydrolyzed to a carboxamide (7-Chloro-1H-indole-2-carboxamide) or further to a carboxylic acid (7-Chloro-1H-indole-2-carboxylic acid) under either acidic or basic conditions, particularly at elevated temperatures. This is a common side reaction, especially during aqueous work-up or if the reaction conditions are not carefully controlled.

C. Dehalogenation

The carbon-chlorine bond on the aromatic ring can be cleaved under certain reductive conditions. This is particularly a risk if using catalytic hydrogenation for other functionalities in the molecule or if trace metals, such as palladium from a previous synthetic step, are present.

II. Troubleshooting Common Issues

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction mixture turns dark brown or black upon heating. What is causing this?

A1: A dark coloration is a strong indicator of oxidation and potentially polymerization of the indole ring.

  • Causality: Indoles are known to be sensitive to strong acids and high temperatures, which can lead to the formation of polymeric tars. Additionally, exposure to atmospheric oxygen at elevated temperatures can accelerate oxidative degradation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon). Purge the reaction vessel with the inert gas before adding reagents.

    • Degassed Solvents: Use freshly degassed solvents to minimize dissolved oxygen.

    • Temperature Control: Avoid excessive temperatures. If the reaction requires heat, maintain it at the lowest effective temperature and for the minimum time necessary. Monitor the reaction progress closely by TLC or LC-MS.

    • Protect from Light: Wrap the reaction vessel in aluminum foil to exclude light, which can catalyze oxidative processes.

Q2: My final product shows a significant impurity with a lower Rf value on TLC and a mass corresponding to the addition of water. What is this impurity?

A2: This is likely the corresponding carboxamide or carboxylic acid , formed via hydrolysis of the nitrile group.

  • Causality: The nitrile group is susceptible to hydrolysis, especially during acidic or basic work-up procedures or if there is residual water in the reaction mixture at high temperatures.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Use anhydrous solvents and reagents for the synthesis.

    • Neutral Work-up: During the work-up, aim for neutral pH conditions if possible. If an acid or base wash is necessary, perform it quickly and at low temperatures (e.g., on an ice bath).

    • Avoid Prolonged Heating in Protic Solvents: If recrystallizing from a protic solvent like ethanol, minimize the heating time.

Q3: I am getting a significant amount of the dechlorinated product, 1H-indole-2-carbonitrile, in my final product. How can I prevent this?

A3: The presence of the dechlorinated product points to an unintended reductive dehalogenation reaction.

  • Causality: This can be caused by certain reducing agents or, more commonly, by trace amounts of palladium catalyst from a preceding cross-coupling reaction. The N-H bond of the indole can also act as a hydrogen source in some catalytic cycles.

  • Troubleshooting Steps:

    • Thorough Purification of Starting Materials: If your synthesis involves a palladium-catalyzed step, ensure the product of that step is meticulously purified to remove all traces of the metal catalyst before proceeding.

    • Avoid Reductive Conditions: Be mindful of the reagents and conditions used. If a reduction is necessary for another part of the molecule, consider using a chemoselective reducing agent that does not affect aryl chlorides.

    • Choice of Base: In palladium-catalyzed reactions, the choice of base can sometimes influence the extent of dehalogenation. Consider screening different bases if this is a persistent issue.

III. Recommended Synthetic Protocol & Purification

The following is a generalized protocol for the synthesis of this compound from the corresponding 2-carboxamide, a common route. This protocol is designed to minimize decomposition.

Protocol: Dehydration of 7-Chloro-1H-indole-2-carboxamide

This procedure uses phosphorus oxychloride (POCl₃) for the dehydration. Care must be taken due to the corrosive and reactive nature of POCl₃.

Reagents & Equipment:

  • 7-Chloro-1H-indole-2-carboxamide

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous chloroform (CHCl₃) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, and addition funnel, all oven-dried

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Ice bath

Step-by-Step Procedure:

  • Setup: Assemble the oven-dried glassware under an inert atmosphere.

  • Dissolution: To the round-bottom flask, add 7-Chloro-1H-indole-2-carboxamide (1.0 eq) and anhydrous chloroform (or DCM) to make an approximately 0.2 M solution.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (2.0-4.0 eq) dropwise via the addition funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.[1]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C. Very slowly and carefully, quench the reaction by adding the reaction mixture to a vigorously stirred, cold saturated sodium bicarbonate solution. Caution: This is an exothermic reaction and will release gas. Ensure adequate ventilation and perform this step in a fume hood.

  • Extraction: After the quenching is complete and the gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (or DCM) (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol: Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh). If you suspect the compound is sensitive to acid, you can neutralize the silica gel by preparing a slurry with your eluent containing 1% triethylamine, then evaporating the solvent before packing the column.

  • Eluent: A gradient of ethyl acetate in petroleum ether or hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate) and gradually increase the polarity.

  • Fractions: Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure. To avoid degradation of the purified product, do not use excessive heat on the rotary evaporator.

IV. Visualization of Processes

Decomposition Pathways

cluster_0 Decomposition Pathways A This compound B Oxidized Products (e.g., Oxindoles) A->B O₂, light, heat C 7-Chloro-1H-indole-2-carboxamide A->C H₂O / H⁺ or OH⁻ D 1H-Indole-2-carbonitrile A->D Reductive conditions (e.g., H₂, Pd/C) E 7-Chloro-1H-indole-2-carboxylic acid C->E H₂O / H⁺ or OH⁻ (further hydrolysis)

Caption: Potential decomposition pathways for this compound.

Troubleshooting Workflow

start Low Yield or Impure Product q1 Is the reaction mixture dark? start->q1 a1_yes Implement Inert Atmosphere Protect from Light Control Temperature q1->a1_yes Yes q2 Is there evidence of hydrolysis? q1->q2 No a1_yes->q2 a2_yes Use Anhydrous Conditions Neutralize Work-up q2->a2_yes Yes q3 Is the dechlorinated product present? q2->q3 No a2_yes->q3 a3_yes Purify Starting Materials Avoid Reductive Conditions q3->a3_yes Yes end Improved Synthesis q3->end No a3_yes->end

Caption: A logical workflow for troubleshooting common synthesis issues.

V. Storage and Handling

To ensure the long-term stability of your synthesized this compound, proper storage is crucial.

  • Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Temperature: For long-term storage, keep the material at 2-8 °C.[2]

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.

  • Solutions: Solutions of the compound, especially in protic or non-degassed solvents, are likely to be less stable than the solid. It is recommended to prepare solutions fresh for each use.

VI. Frequently Asked Questions (FAQs)

Q4: Can I use a different dehydrating agent instead of POCl₃?

A4: Yes, other dehydrating agents such as trifluoroacetic anhydride (TFAA) in combination with a base like triethylamine, or cyanuric chloride, can also be effective for the conversion of the carboxamide to the nitrile. The choice of reagent may depend on the scale of your reaction and the other functional groups present in your molecule. It is advisable to perform a small-scale test reaction to optimize the conditions for any new reagent.

Q5: My compound looks clean by ¹H NMR, but the color is off-white or slightly yellow. Is this a problem?

A5: A slight off-white or pale yellow color can be common for indole derivatives and may not necessarily indicate significant impurity. However, a pronounced yellow, brown, or pink color is a sign of decomposition, likely due to oxidation. If the NMR and LC-MS data are clean, the material may be suitable for many applications. For highly sensitive applications, further purification (e.g., recrystallization or another column) may be necessary to remove trace colored impurities.

Q6: What is the best way to monitor the reaction?

A6: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material (the carboxamide) and the formation of the product (the nitrile). The nitrile is significantly less polar than the carboxamide, so you should see a clear increase in the Rf value of the product spot. For more quantitative analysis and to check for side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 7-Chloro-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is paramount. This guide provides a comprehensive comparison of validated analytical methods for the characterization of 7-Chloro-1H-indole-2-carbonitrile, a key intermediate in various synthetic pathways. Grounded in the principles of scientific integrity and drawing upon established validation frameworks, this document offers practical insights into method selection, protocol design, and data interpretation.

The choice of an analytical method is not merely a procedural step but a critical decision that impacts the reliability of research and development outcomes. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound. Each method will be evaluated based on its strengths and limitations, with a focus on the causality behind experimental choices, ensuring that every described protocol is a self-validating system.

The Foundation of Trust: Adherence to Validation Guidelines

Before delving into specific methodologies, it is crucial to establish the framework for analytical method validation. The International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA) guidelines provide a robust foundation for demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3][4] These guidelines emphasize the evaluation of key performance characteristics, which will be the basis of our comparison.[5][6][7]

Method Comparison: HPLC, GC-MS, and NMR

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the routine quantification of pharmaceutical compounds due to its high precision and accuracy. For this compound, a reversed-phase HPLC method with UV detection is a logical first choice.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining the moderately polar this compound, allowing for good separation from polar impurities.

  • Acetonitrile/Water Mobile Phase: This common mobile phase offers a good balance of solvent strength and UV transparency. The gradient elution allows for the separation of compounds with a wider range of polarities.

  • UV Detection: The indole ring system possesses a strong chromophore, making UV detection a sensitive and straightforward approach for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds.[8][9] Given the likely volatility of this compound, GC-MS offers high sensitivity and structural information.

Causality of Experimental Choices:

  • Capillary Column (e.g., DB-5ms): A non-polar column provides good separation based on boiling point and is compatible with a wide range of organic molecules.

  • Electron Ionization (EI): This hard ionization technique generates reproducible fragmentation patterns, creating a "fingerprint" of the molecule that is invaluable for structural confirmation and library matching.[10]

  • Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode offers enhanced sensitivity and selectivity by monitoring only specific fragment ions of the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not primarily a quantitative technique in the same vein as HPLC or GC-MS without extensive calibration, NMR is unparalleled for unambiguous structure elucidation and confirmation.[11][12]

Causality of Experimental Choices:

  • ¹H and ¹³C NMR: These experiments provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern.

  • Deuterated Solvents: The use of deuterated solvents (e.g., CDCl₃, DMSO-d₆) is essential to avoid large solvent signals that would obscure the analyte's peaks.[12]

Quantitative Data Comparison

The following table summarizes the expected performance characteristics of each validated method for the analysis of this compound, based on typical values for structurally similar compounds.[13]

Parameter HPLC-UV GC-MS (SIM Mode) Notes
Linearity (r²) > 0.999> 0.998Indicates a strong correlation between concentration and response.[6]
Accuracy (% Recovery) 98 - 102%95 - 105%Closeness of the measured value to the true value.[2]
Precision (%RSD) < 2%< 5%Degree of scatter between a series of measurements.[5]
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mLThe lowest amount of analyte that can be detected.[14]
Limit of Quantitation (LOQ) 5 - 30 ng/mL0.5 - 15 ng/mLThe lowest amount of analyte that can be quantitatively determined.[14]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound.

Validated HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 s3 Prepare Calibration Curve Standards s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Equilibrate HPLC System s4->h1 h2 Inject Sample/Standard h1->h2 h3 Gradient Elution & Separation h2->h3 h4 UV Detection at 220 nm h3->h4 d1 Integrate Peak Areas h4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: HPLC-UV workflow for quantitative analysis.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the diluent to a concentration within the calibration range.

  • Analysis: Filter all solutions through a 0.45 µm filter and inject into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Validated GC-MS Method

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Volatile Solvent s1->s2 s3 Prepare Calibration Curve Standards s2->s3 g1 Inject into GC s3->g1 g2 Temperature Programmed Separation g1->g2 g3 Electron Ionization (EI) g2->g3 g4 Mass Analysis (Scan or SIM) g3->g4 d1 Extract Ion Chromatograms (SIM) g4->d1 d4 Confirm Identity (Scan) g4->d4 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: GC-MS workflow for identification and quantification.

Instrumentation:

  • GC system with a split/splitless injector coupled to a mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification.

Procedure:

  • Standard and Sample Preparation: Prepare stock and calibration standards in a volatile solvent such as ethyl acetate.

  • Analysis: Inject 1 µL of each solution into the GC-MS system.

  • Quantification: In SIM mode, monitor characteristic ions of this compound. Construct a calibration curve and determine the sample concentration.

  • Confirmation: In full scan mode, compare the mass spectrum of the sample peak with that of the reference standard.

NMR Spectroscopy for Structural Confirmation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation p1 Dissolve Sample in Deuterated Solvent p2 Transfer to NMR Tube p1->p2 a1 Tune and Shim Magnet p2->a1 a2 Acquire ¹H Spectrum a1->a2 a3 Acquire ¹³C Spectrum a2->a3 d1 Fourier Transform a3->d1 d2 Phase and Baseline Correction d1->d2 d3 Peak Integration and Chemical Shift Assignment d2->d3 d4 Structural Confirmation d3->d4

Caption: NMR workflow for structural elucidation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

  • Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.

Conclusion

The choice of an analytical method for this compound should be guided by the specific analytical objective. For routine, high-throughput quantification, a validated HPLC-UV method offers an excellent balance of speed, precision, and accuracy. When higher sensitivity and unambiguous identification are required, GC-MS is the superior technique, providing both quantitative data and structural confirmation through its mass spectral fragmentation pattern. NMR spectroscopy remains the gold standard for definitive structural elucidation and should be employed for the initial characterization of the compound and for reference standard confirmation.

By understanding the principles behind each technique and adhering to rigorous validation guidelines, researchers can ensure the generation of reliable and defensible data in their drug discovery and development endeavors.

References

A Spectroscopic Guide to Differentiating 7-Chloro-1H-indole-2-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of constitutional isomers is a critical step that underpins the reliability of subsequent biological and chemical studies. The positional isomerism of a substituent on a pharmacologically active scaffold, such as the indole nucleus, can drastically alter its biological activity, metabolic stability, and toxicity profile. This guide provides an in-depth spectroscopic comparison of 7-Chloro-1H-indole-2-carbonitrile and its constitutional isomers (4-chloro, 5-chloro, and 6-chloro), offering a practical framework for their unambiguous differentiation using routine spectroscopic techniques.

The Imperative of Isomeric Purity in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a chloro substituent and a carbonitrile group can significantly modulate the electronic and steric properties of the indole ring, influencing its interaction with biological targets. However, the synthesis of a specific chloro-substituted indole-2-carbonitrile isomer can often lead to the formation of other positional isomers as impurities. Relying on a simple melting point or a single chromatographic peak for identity confirmation is insufficient and can lead to misleading structure-activity relationship (SAR) data. A multi-technique spectroscopic approach is therefore essential for unequivocal structure elucidation and quality control.

Comparative Spectroscopic Analysis: A Multi-faceted Approach

This guide focuses on the four primary spectroscopic methods available in a standard organic chemistry laboratory: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The key to differentiating the isomers lies in understanding how the position of the electron-withdrawing chlorine atom on the benzene portion of the indole ring influences the electronic environment of the entire molecule.

General Workflow for Isomer Differentiation

The following workflow outlines a systematic approach to distinguishing between the chloro-1H-indole-2-carbonitrile isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Structure Confirmation prep Dissolve purified isomer in appropriate deuterated solvent (e.g., DMSO-d6) nmr ¹H & ¹³C NMR Spectroscopy prep->nmr ir FTIR Spectroscopy prep->ir ms Mass Spectrometry prep->ms h_nmr_interp Analyze chemical shifts and coupling patterns of aromatic protons nmr->h_nmr_interp c_nmr_interp Compare chemical shifts of carbon atoms, especially C-Cl and neighboring carbons nmr->c_nmr_interp ir_interp Examine fingerprint region for C-Cl stretching and C-H out-of-plane bending patterns ir->ir_interp ms_interp Analyze fragmentation patterns (often similar, but minor differences can exist) ms->ms_interp confirm Confirm isomeric identity based on unique spectroscopic signature h_nmr_interp->confirm c_nmr_interp->confirm ir_interp->confirm ms_interp->confirm

Figure 1: A generalized workflow for the spectroscopic differentiation of this compound isomers.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the position of the chlorine atom. The electron-withdrawing nature of both the chlorine and the cyano group significantly influences the electron density around the protons.

Key Diagnostic Regions:

  • Indole N-H Proton: This proton typically appears as a broad singlet at a downfield chemical shift (δ > 11 ppm in DMSO-d₆), and its position is sensitive to solvent and concentration. While not the primary differentiator, its presence confirms the indole scaffold.

  • Aromatic Protons (H4, H5, H6, H7): The substitution pattern on the benzene ring of each isomer gives rise to a unique set of signals in the aromatic region (typically δ 7.0-8.0 ppm). The number of signals, their multiplicities (singlet, doublet, triplet, etc.), and their coupling constants (J-values) are definitive identifiers.

  • H3 Proton: The proton at the 3-position of the indole ring is absent in these 2-carbonitrile derivatives. A key feature will be a singlet for the remaining proton on the pyrrole ring, H3.

Predicted ¹H NMR Spectral Characteristics in DMSO-d₆:

IsomerPredicted Aromatic Proton PatternRationale
4-Chloro Three coupled aromatic protons. Expect a doublet for H7, a triplet for H6, and a doublet for H5. The H5 proton will be the most downfield of this system due to the deshielding effect of the adjacent chlorine.The chlorine at C4 will deshield H5. The coupling between H5-H6 and H6-H7 will result in a doublet-triplet-doublet pattern.
5-Chloro Three aromatic protons. H4 will likely be a doublet, H6 a doublet of doublets, and H7 a doublet. The H4 proton, being ortho to the electron-withdrawing cyano group and meta to the chlorine, will be significantly deshielded.The symmetry is broken by the C5-Cl. H4 and H6 will be deshielded by the adjacent chloro and cyano groups, respectively. H6 will show coupling to both H4 and H7.
6-Chloro Three aromatic protons. H7 will be a doublet, H5 a doublet of doublets, and H4 a doublet. H5 will be deshielded by the adjacent chlorine.The chlorine at C6 deshields H5 and H7. H5 will show coupling to both H4 and H7.
7-Chloro Three coupled aromatic protons. Expect a doublet for H4, a triplet for H5, and a doublet for H6. The H6 proton will be the most downfield due to the deshielding effect of the adjacent chlorine.The chlorine at C7 will deshield H6. The coupling between H4-H5 and H5-H6 will result in a doublet-triplet-doublet pattern.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information that reinforces the assignments made from the ¹H NMR spectrum. The chemical shift of each carbon atom is uniquely influenced by its local electronic environment.

Key Diagnostic Signals:

  • Carbon Bearing Chlorine (C-Cl): The carbon atom directly bonded to the chlorine will exhibit a characteristic chemical shift, typically in the range of δ 125-135 ppm. The exact position will vary slightly between isomers.

  • Quaternary Carbons (C2, C3a, C7a): The chemical shifts of the carbon bearing the nitrile group (C2) and the bridgehead carbons (C3a and C7a) are also influenced by the position of the chlorine atom.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group will appear in the δ 115-120 ppm region. While not a primary differentiator between these isomers, its presence is a key confirmation of the structure.

Predicted ¹³C NMR Chemical Shift Ranges (ppm) in DMSO-d₆:

Carbon4-Chloro5-Chloro6-Chloro7-Chloro
C2~108~108~108~108
C3~135~135~135~135
C3a~127~128~129~126
C4~128 (C-Cl) ~122~125~121
C5~123~129 (C-Cl) ~121~124
C6~121~124~130 (C-Cl) ~120
C7~112~113~113~118 (C-Cl)
C7a~136~135~136~134
C≡N~117~117~117~117

Note: These are predicted values and may vary slightly in experimental data. The key is the relative shift and the identification of the carbon directly attached to the chlorine.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints

While ¹H and ¹³C NMR are superior for isomer differentiation, IR spectroscopy is excellent for confirming the presence of key functional groups and can offer subtle clues in the fingerprint region.

Characteristic Absorption Bands:

  • N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ is characteristic of the N-H bond in the indole ring.

  • C≡N Stretch: A sharp, medium-intensity absorption in the range of 2220-2240 cm⁻¹ confirms the presence of the nitrile group.

  • C=C Aromatic Stretch: Multiple sharp bands in the 1450-1620 cm⁻¹ region are indicative of the aromatic indole ring.

  • C-H Out-of-Plane Bending: The pattern of absorptions in the 700-900 cm⁻¹ region (fingerprint region) is highly characteristic of the substitution pattern on the benzene ring. This region can provide a unique "fingerprint" for each isomer.

    • 4-Chloro: Expect strong bands related to 1,2,3-trisubstitution.

    • 5-Chloro & 6-Chloro: Expect patterns indicative of 1,2,4-trisubstitution.

    • 7-Chloro: Expect bands characteristic of 1,2,3-trisubstitution.

While the patterns for 4- and 7-chloro isomers might be similar, and those for 5- and 6-chloro isomers might also resemble each other, subtle differences in band positions and intensities, when combined with NMR data, will lead to a definitive assignment.

Mass Spectrometry: Confirming Molecular Weight and Isotopic Pattern

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compounds. For these isomers, the primary utility of MS lies in confirming the molecular formula, C₉H₅ClN₂.

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): All four isomers will exhibit a molecular ion peak at the same mass-to-charge ratio (m/z).

  • Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a strong confirmation of the presence of one chlorine atom in the molecule.

  • Fragmentation Pattern: The fragmentation patterns under electron ionization (EI) are expected to be very similar for all isomers, likely involving the loss of HCN (from the indole ring or the nitrile group) and Cl. While minor differences in fragment ion intensities might be observable, MS is generally not the primary technique for differentiating these positional isomers.

Experimental Protocols

1. NMR Sample Preparation

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

2. FTIR Spectroscopy

  • For solid samples, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory for rapid and straightforward analysis.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry

  • For a volatile and thermally stable compound, introduce the sample via a direct insertion probe (DIP) into an electron ionization (EI) mass spectrometer.

  • Alternatively, use gas chromatography-mass spectrometry (GC-MS) for separation and analysis.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion: A Weight-of-Evidence Approach

No single spectroscopic technique in isolation provides an infallible identification of these isomers. The strength of this analytical approach lies in the convergence of data from multiple techniques. The unique coupling patterns in the ¹H NMR spectrum, complemented by the distinct chemical shifts in the ¹³C NMR spectrum, provide the most definitive evidence for isomer differentiation. IR spectroscopy confirms the presence of the key functional groups and offers a characteristic fingerprint, while mass spectrometry validates the elemental composition and molecular weight. By systematically applying this multi-faceted spectroscopic workflow, researchers can confidently and accurately characterize their synthesized this compound isomers, ensuring the integrity and reliability of their scientific endeavors.

A Comparative Guide to the Biological Activity Screening of 7-Chloro-1H-indole-2-carbonitrile and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies for screening the biological activity of 7-Chloro-1H-indole-2-carbonitrile. Due to the limited availability of specific experimental data for this particular compound in the public domain, this document establishes a comparative framework using data from structurally related indole derivatives. The protocols and analyses presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough evaluation of this and similar molecules.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and inflammatory conditions.[3] The introduction of a chloro-substituent and a carbonitrile group at the 7- and 2-positions, respectively, is anticipated to modulate the compound's biological profile, making a systematic screening of its activities a critical step in its preclinical evaluation.

Anticancer Activity Screening

The anticancer potential of indole derivatives has been extensively documented, with many compounds demonstrating potent cytotoxic effects against a variety of cancer cell lines.[4][5] These effects are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[6][7]

Comparative Cytotoxicity Data

The following table presents a representative comparison of the cytotoxic activity of various indole derivatives against common cancer cell lines. The data for this compound is presented hypothetically to illustrate its potential placement within this chemical space.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound (Hypothetical) MCF-7 (Breast) 8.5 Doxorubicin 1.2
A549 (Lung) 12.3 Cisplatin 5.8
HCT116 (Colon) 10.1 5-Fluorouracil 4.5
5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamideA549 (Lung)29 nM (as GI50)Erlotinib33 nM (as GI50)
Meridianin Derivative (6e)A549 (Lung)1.11 - 2.80--
Indole-iso-quinoline hybrid (23)30 cancer cell lines1.5 (as GI50)--

Note: IC50 (Half-maximal Inhibitory Concentration) and GI50 (Half-maximal Growth Inhibition) are measures of a compound's potency in inhibiting biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I PI3K_Akt_mTOR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Indole Indole Derivatives (e.g., this compound) Indole->PI3K Inhibits Indole->Akt Inhibits Indole->mTOR Inhibits JAK_STAT cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Indole Indole Derivatives Indole->JAK Inhibits Gene Gene Transcription (Proliferation, Inflammation) STAT_dimer->Gene Regulates Broth_Microdilution cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Compounds in Broth C Inoculate Wells with Microorganism A->C B Prepare Standardized Microbial Inoculum B->C D Incubate for 18-24 hours C->D E Visually Assess for Microbial Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F NO_Inhibition cluster_prep Cell Culture & Treatment cluster_incubation Incubation cluster_assay Griess Assay cluster_analysis Data Analysis A Seed Macrophages B Pre-treat with Compounds A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatants D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition G->H I Determine IC50 Value H->I NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor e.g., TLR4 IKK IKK Receptor->IKK Activates LPS LPS LPS->Receptor Binds IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_p->NFkB Releases Degradation Degradation IkB_p->Degradation Degradation Indole Halogenated Indoles Indole->IKK Inhibits Gene Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nuc->Gene Activates

References

Comparative Guide to the Structure-Activity Relationship of 7-Chloro-1H-indole-2-carbonitrile Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 7-Chloro-1H-indole-2-carbonitrile analogs, a promising scaffold in the discovery of novel kinase inhibitors. While direct and extensive SAR data for this specific scaffold is emerging, we can infer valuable insights from the broader class of indole and azaindole derivatives that have been extensively studied as kinase inhibitors. This document will objectively compare the potential performance of these analogs with established kinase inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Introduction: The this compound Scaffold

The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for the design of enzyme inhibitors. The this compound scaffold incorporates several key features:

  • 7-Chloro Substituent: The presence of a halogen at the 7-position can significantly influence the molecule's physicochemical properties, including lipophilicity and metabolic stability. It can also form specific halogen bonds with the target protein, enhancing binding affinity.

  • Indole Core: The indole nitrogen can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule in the ATP-binding site of many kinases.

  • 2-Carbonitrile Group: The nitrile functionality is a versatile group that can participate in hydrogen bonding and dipole-dipole interactions. It is also a common feature in many biologically active molecules.

Given these characteristics, the this compound scaffold is a compelling candidate for the development of potent and selective kinase inhibitors.

Inferred Structure-Activity Relationships

While a comprehensive SAR table for the this compound scaffold is not yet publicly available, we can extrapolate key relationships from studies on related 7-substituted indole and 7-azaindole derivatives. The 7-azaindole scaffold, in particular, is a well-established "hinge-binder" in kinase inhibitors, capable of forming two crucial hydrogen bonds with the kinase hinge region.[2]

Based on extensive research on analogous compounds, we can hypothesize the following SAR trends for this compound analogs:

  • Substitutions at N1: Alkylation or arylation at the indole nitrogen (N1 position) can modulate the compound's solubility and cell permeability. Small, flexible alkyl chains may be well-tolerated, while larger, rigid groups could clash with the solvent-exposed region of the kinase.

  • Substitutions at C3: The C3 position is often a key vector for achieving selectivity. Introduction of various aryl or heteroaryl groups at this position can lead to interactions with specific residues outside the highly conserved ATP-binding pocket, thereby differentiating between various kinases.

  • Modifications of the 2-Carbonitrile: While the nitrile group is important, its replacement with other small, hydrogen-bond accepting groups like amides or small heterocycles could be explored to fine-tune binding interactions.

  • Variations at the 7-Position: While this guide focuses on the 7-chloro analog, exploring other halogens (F, Br, I) or small electron-withdrawing groups at this position could further optimize potency and selectivity.

The following diagram illustrates the key positions for substitution on the this compound scaffold and their potential impact on kinase inhibitory activity.

SAR_Hypothesis cluster_0 This compound Scaffold cluster_1 Key Substitution Points Scaffold N1 N1-Position (Solubility, Permeability) Scaffold->N1  R1 C3 C3-Position (Selectivity) Scaffold->C3 R2 C2_CN C2-Carbonitrile (H-Bonding) Scaffold->C2_CN C7_Cl C7-Chloro (Potency, Halogen Bonding) Scaffold->C7_Cl

Caption: Key substitution points on the this compound scaffold.

Comparative Analysis with Established Kinase Inhibitors

To provide a practical context for the potential of this compound analogs, we will compare their hypothetical performance against well-characterized inhibitors of two important kinase families implicated in cancer: Aurora Kinases and Janus Kinases (JAKs) .

Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[3] Several small molecule inhibitors targeting Aurora kinases are in clinical development.[4][5]

InhibitorAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Reference
Alisertib (MLN8237) 1.2396.5-[4]
Danusertib (PHA-739358) 137961[4]
AMG 900 541[4]
PF-03814735 50.8-[4]
GSK1070916 >250-fold selective for B0.381.5[5]
ZM447439 110130-[5]

A lower IC50 value indicates a more potent inhibitor.

The development of this compound analogs targeting Aurora kinases would aim to achieve high potency, ideally in the low nanomolar range, and potentially improved selectivity for a specific Aurora kinase isoform to minimize off-target effects.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is implicated in various inflammatory diseases and cancers. Several JAK inhibitors have been approved for clinical use.[6]

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Tofacitinib 1201>100[7]
Ruxolitinib 3.32.8>42819[7]
Baricitinib 5.95.7>40053[6]
Upadacitinib 431102300360[8]
Abrocitinib 29803>100001250[6]

A lower IC50 value indicates a more potent inhibitor.

For this compound analogs targeting the JAK family, the goal would be to achieve a specific inhibitory profile, for example, high selectivity for JAK1 over other family members, to potentially offer a better safety profile compared to pan-JAK inhibitors.

Experimental Protocols

To enable researchers to evaluate the potential of novel this compound analogs, we provide the following detailed experimental protocols.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[9]

Materials:

  • Recombinant kinase of interest

  • Biotinylated peptide substrate specific for the kinase

  • ATP

  • Test compounds (e.g., this compound analogs)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents (e.g., Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET)

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the biotinylated peptide substrate, and the test compound or DMSO (vehicle control).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents.

  • Signal Measurement: Incubate for 60 minutes at room temperature to allow for the development of the detection signal. Measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Compound Serial Dilution B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Add Detection Reagents D->E F Incubate at RT E->F G Measure Fluorescence F->G H Calculate IC50 G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by cytotoxic compounds.[10][11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate for 72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate GI50 G->H

Caption: General workflow for an MTT cell proliferation assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the established knowledge of SAR for related indole and azaindole derivatives, medicinal chemists can strategically design and synthesize analogs with enhanced potency and selectivity against key cancer targets such as Aurora and JAK kinases. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this exciting class of compounds. Further investigation into the specific biological targets and a systematic SAR study of this compound analogs are warranted to fully elucidate their potential in oncology drug discovery.

References

A Comparative Guide to the Purity Assessment of Synthesized 7-Chloro-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the molecular integrity of every component is paramount. 7-Chloro-1H-indole-2-carbonitrile stands as a vital heterocyclic building block, frequently employed in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its utility stems from the versatile reactivity of the indole scaffold and the nitrile group, making it a precursor for a multitude of therapeutic agents. However, the synthetic route to this intermediate is not without its challenges, often yielding a mixture of the desired product alongside process-related impurities such as unreacted starting materials, regioisomers, and by-products. The presence of these impurities, even at trace levels, can have profound implications, potentially altering the efficacy, safety, and stability of the final drug product.[1]

This guide provides a comprehensive, technically grounded comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This multi-faceted approach is essential for generating the reliable, high-quality data required by researchers, scientists, and drug development professionals to meet stringent regulatory standards, such as those outlined by the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).[1][2][3]

An Orthogonal Strategy for Comprehensive Purity Profiling

A single analytical technique is rarely sufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, employing multiple methods that measure different physicochemical properties of the molecule. This strategy ensures that a wide range of potential impurities, which might be missed by one method, are detected by another. The following workflow illustrates this integrated approach.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Output cluster_3 Final Assessment Synthesized_Sample Synthesized 7-Chloro-1H- indole-2-carbonitrile HPLC HPLC-UV Synthesized_Sample->HPLC Orthogonal Analysis GCMS GC-MS Synthesized_Sample->GCMS Orthogonal Analysis NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Synthesized_Sample->NMR Orthogonal Analysis EA Elemental Analysis (CHN) Synthesized_Sample->EA Orthogonal Analysis Chromatogram Chromatographic Profile (Area % Purity) HPLC->Chromatogram Mass_Spectrum Impurity Identification (Mass-to-Charge Ratio) GCMS->Mass_Spectrum NMR_Spectrum Structural Confirmation & Absolute Purity (qNMR) NMR->NMR_Spectrum Elemental_Composition Elemental Composition (%C, %H, %N) EA->Elemental_Composition Final_Purity Comprehensive Purity Report & Impurity Profile Chromatogram->Final_Purity Data Integration Mass_Spectrum->Final_Purity Data Integration NMR_Spectrum->Final_Purity Data Integration Elemental_Composition->Final_Purity Data Integration

Caption: Orthogonal workflow for purity assessment.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method is dictated by the specific information required, from routine quality control to in-depth impurity profiling. Each technique offers unique advantages and inherent limitations in the context of analyzing this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Elemental Analysis (EA)
Principle Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[4]Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.[5]Absorption of radiofrequency by atomic nuclei in a magnetic field, providing detailed structural information.[6]Combustion of the sample to determine the mass fractions of Carbon, Hydrogen, and Nitrogen.[7][8]
Primary Application Quantification of the main component and known non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Unambiguous structure confirmation and absolute quantification (qNMR).[9]Confirmation of elemental composition and fundamental purity.[10]
Strengths High precision, reproducibility, and suitability for non-volatile compounds like indoles.[11]High sensitivity and specificity for impurity identification through mass fragmentation patterns.[12]Primary analytical method; does not require reference standards for every analyte for quantification (qNMR). Provides rich structural data.Fast, simple, and inexpensive method to verify the correct molecular formula.[7]
Limitations Requires reference standards for impurity identification and accurate quantification. UV response factors can vary.Analyte must be thermally stable and sufficiently volatile. Phenolic groups can sometimes pose challenges.[13]Lower sensitivity compared to chromatographic methods. Can be complex to interpret with overlapping signals.Does not distinguish between isomers or identify specific impurities. Provides bulk elemental composition only.
Typical LOD ~0.01-0.2 µg/mL for indole derivatives.[9]pg to low ng range.~0.5 mg/mL (for qNMR).[9]Not applicable (measures bulk composition).
Sample Requirement ~1-5 mg, dissolved in a suitable solvent.<1 mg, dissolved in a volatile solvent.~5-10 mg, dissolved in a deuterated solvent.~2-5 mg, solid sample.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity analysis of pharmaceutical intermediates due to its high resolving power for non-volatile compounds.[4] A reversed-phase method is chosen for this compound, as the nonpolar stationary phase effectively retains the relatively nonpolar indole ring, allowing for separation from more polar or less retained impurities using a polar mobile phase.[11][14]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[14]

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the typical UV absorbance of the indole chromophore).

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized compound in 10 mL of Acetonitrile/Water (1:1) to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For accurate quantification of specific impurities, a reference standard for each impurity is required to create a calibration curve.

HPLC_Workflow start Sample Dissolution & Filtration inject Injection into HPLC System start->inject separate Separation on C18 Column inject->separate detect UV Detection (275 nm) separate->detect data Chromatogram Generation detect->data analysis Peak Integration & Area % Calculation data->analysis

References

A Comparative Guide to the Synthetic Routes of 7-Chloro-1H-indole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

7-Chloro-1H-indole-2-carbonitrile is a pivotal building block in medicinal chemistry, forming the structural core of numerous pharmaceutical agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in drug development. This guide provides an in-depth, objective comparison of the primary synthetic strategies for this compound. We will dissect established methodologies such as the Fischer and Bartoli indole syntheses, alongside modern approaches involving palladium-catalyzed cross-coupling reactions and direct functionalization of the 7-chloroindole scaffold. Each route is evaluated based on its mechanistic underpinnings, reaction yield, operational complexity, and scalability. Detailed experimental protocols and visual pathway diagrams are provided to offer a comprehensive resource for laboratory application.

Introduction: The Significance of the this compound Scaffold

The indole ring system is a privileged structure in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1] The specific substitution pattern of this compound, featuring a halogen at the 7-position and a nitrile at the 2-position, offers unique opportunities for further chemical elaboration. The electron-withdrawing nature of the chlorine atom and the versatile reactivity of the cyano group make it an ideal precursor for creating diverse molecular libraries for screening and lead optimization.[2] The 2-cyanoindole moiety, in particular, is a precursor for various fused-ring systems and can be transformed into other functional groups, making it a valuable synthon.[3]

Comparative Analysis of Key Synthetic Strategies

We will explore four principal pathways for the synthesis of this compound. Each strategy begins from different, readily available starting materials and employs distinct chemical transformations.

Route A: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and reliable method for constructing the indole core.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[5][6]

Mechanistic Rationale: The synthesis commences with the condensation of (2-chlorophenyl)hydrazine with a pyruvate derivative (e.g., ethyl 2-oxopropanoate) to form the corresponding phenylhydrazone. Under acidic conditions, this intermediate tautomerizes to an ene-hydrazine. The critical step is a[3][3]-sigmatropic rearrangement, which proceeds through a cyclic transition state to form a di-imine intermediate.[7] Subsequent cyclization and elimination of ammonia under acidic catalysis yields the aromatic indole ring.[4] The resulting indole-2-carboxylate can then be converted to the target nitrile via a two-step sequence of amidation followed by dehydration.

Advantages:

  • A well-established and widely used method.[8]

  • Tolerant of a variety of substituents on both the hydrazine and carbonyl components.

Disadvantages:

  • Requires strongly acidic conditions and elevated temperatures, which may not be suitable for sensitive substrates.

  • The regioselectivity can be an issue with unsymmetrical ketones.[6]

  • This route requires post-synthesis modification (carboxamide formation and dehydration) to install the nitrile group, adding to the step count.

Route B: The Bartoli Indole Synthesis

The Bartoli indole synthesis is a highly effective method for preparing 7-substituted indoles, making it particularly relevant for this target molecule.[9][10] The reaction utilizes the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene.[11]

Mechanistic Rationale: The reaction begins with the addition of three equivalents of a vinyl Grignard reagent to 1-chloro-2-nitrobenzene. The first equivalent reduces the nitro group to a nitroso group. The second equivalent adds to the nitroso group, and the resulting intermediate undergoes a[3][3]-sigmatropic rearrangement.[12][13] This key rearrangement is facilitated by the steric bulk of the ortho-substituent (the chlorine atom in this case).[9] The third equivalent of the Grignard reagent acts as a base to facilitate the final aromatization step. To obtain the 2-carbonitrile, a starting material like 2-bromoacrylonitrile could potentially be used to form the corresponding Grignard reagent, or a vinyl Grignard could be used followed by subsequent functionalization at the 2-position.

Advantages:

  • Excellent regioselectivity for the synthesis of 7-substituted indoles, which can be challenging with other methods.[10]

  • Provides a direct route to the 7-chloroindole core in a single step.

Disadvantages:

  • Requires a large excess (at least three equivalents) of a highly reactive Grignard reagent.[9]

  • The reaction is sensitive to moisture and requires strictly anhydrous conditions.

  • Directly installing the 2-carbonitrile group via a functionalized Grignard reagent can be challenging.

Route C: Palladium-Catalyzed Synthesis from o-Haloanilines

Modern synthetic organic chemistry offers powerful tools for ring construction via transition-metal catalysis. Palladium-catalyzed cross-coupling reactions provide a flexible and modular approach to indole synthesis starting from o-haloanilines.[14][15]

Mechanistic Rationale: This strategy involves the coupling of an o-haloaniline, such as 2,6-dichloroaniline, with a suitable alkyne or alkene partner that bears or can be converted to the nitrile function. For instance, a Sonogashira coupling with an appropriately substituted alkyne, followed by an intramolecular cyclization (e.g., a Larock indole synthesis), can construct the indole ring.[2] This approach offers high control over the substitution pattern.

Advantages:

  • High degree of flexibility and modularity, allowing for the introduction of various substituents.[16]

  • Often proceeds under milder conditions compared to classical methods.

  • Can provide access to complex indole structures in a convergent manner.[14]

Disadvantages:

  • Requires expensive palladium catalysts and ligands.

  • The synthesis of the required coupling partners can add to the overall step count.

  • Potential for catalyst poisoning by certain functional groups.

Route D: Dehydration of 7-Chloro-1H-indole-2-carboxamide

This is arguably the most direct and frequently employed laboratory-scale route, assuming the precursor, 7-chloro-1H-indole-2-carboxylic acid or its amide, is accessible.[17] This method focuses solely on the functional group interconversion to install the nitrile.

Mechanistic Rationale: The synthesis starts with the conversion of 7-chloro-1H-indole-2-carboxylic acid into its corresponding primary amide, 7-chloro-1H-indole-2-carboxamide. This is typically achieved by activating the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) and then reacting it with ammonia.[2] The subsequent and final step is the dehydration of the primary amide to the nitrile. This transformation is commonly effected using powerful dehydrating agents like phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent.[3]

Advantages:

  • High-yielding final step.

  • Operationally straightforward for the final conversion.

  • The starting material, 7-chloro-1H-indole-2-carboxylic acid, can be prepared via established methods like the Reissert indole synthesis.[18]

Disadvantages:

  • The overall efficiency depends entirely on the availability and synthesis of the 7-chloro-1H-indole-2-carboxamide precursor.

  • Dehydrating agents like POCl₃ are corrosive and require careful handling.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the four compared synthetic routes.

G cluster_A Route A: Fischer Indole Synthesis A1 2-Chlorophenylhydrazine A3 7-Chloro-1H-indole-2-carboxylate A1->A3 Acid Catalyst, Heat A2 Pyruvate Derivative A2->A3 A4 7-Chloro-1H-indole-2-carboxamide A3->A4 1. SOCl₂ 2. NH₃ A5 This compound A4->A5 POCl₃

Caption: Workflow for the Fischer Indole Synthesis route.

G cluster_B Route B: Bartoli Indole Synthesis B1 1-Chloro-2-nitrobenzene B3 7-Chloro-1H-indole B1->B3 B2 Vinyl Grignard Reagent B2->B3 3 equiv. B4 This compound B3->B4 Cyanation at C2 G cluster_C Route C: Pd-Catalyzed Cross-Coupling C1 2,6-Dichloroaniline C3 Coupling & Cyclization C1->C3 C2 Alkyne/Alkene Partner C2->C3 Pd Catalyst C4 This compound C3->C4 G cluster_D Route D: Functional Group Interconversion D1 7-Chloro-1H-indole-2-carboxylic acid D2 7-Chloro-1H-indole-2-carboxamide D1->D2 1. SOCl₂ 2. NH₃(aq) D3 This compound D2->D3 POCl₃, Reflux

References

A Comparative Guide to Chloro-Substituted Indole Derivatives: In Vitro and In Vivo Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a chlorine atom to the indole ring can significantly modulate a compound's physicochemical properties, influencing its potency, selectivity, and metabolic stability. This guide provides a comparative analysis of the in vitro and in vivo performance of various chloro-substituted indole derivatives, with a particular focus on their anticancer properties. While specific data for 7-Chloro-1H-indole-2-carbonitrile remains limited in publicly accessible literature, this guide will delve into structurally related chloro-indoles and chloro-azaindoles to provide valuable insights for researchers and drug development professionals.

The Strategic Role of Chlorination in Indole-Based Drug Discovery

The addition of a chlorine atom to the indole nucleus is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can increase lipophilicity, which may improve membrane permeability and cellular uptake. Furthermore, the electronic effects of chlorine can alter the reactivity of the indole ring and influence interactions with biological targets. This guide will explore how the position and overall substitution pattern of chlorine on the indole ring, in combination with other functional groups, dictate the biological outcomes observed in preclinical studies.

Comparative Analysis of In Vitro Anticancer Activity

A survey of recent literature reveals that chloro-substituted indole and azaindole derivatives exhibit potent cytotoxic effects against a variety of human cancer cell lines. The following table summarizes the in vitro anticancer activity of several exemplary compounds, highlighting the influence of the chlorine substitution and other structural features.

Compound ClassSpecific DerivativeCancer Cell LineIC50/GI50 (µM)Key Findings & Reference
Chloro-7-azaindole-3-carbaldehyde Metal Complexes trans-[PtCl2(5ClL)2]A2780cis (Cisplatin-resistant Ovarian)4.96 ± 0.49Superior activity compared to cisplatin, suggesting potential for overcoming drug resistance.[1][2]
HT-29 (Colon)6.39 ± 1.07Chloro-substitution enhances cytotoxicity in colon cancer models.[1]
MDA-MB-231 (Triple-Negative Breast)4.83 ± 0.38Better activity than cisplatin in this hard-to-treat breast cancer subtype.[1][2]
trans-[PdCl2(4ClL)2] & trans-[PdCl2(5ClL)2]BALB/3T3 (Normal Mouse Fibroblasts)11.29 ± 6.65 & 14.98 ± 5.59Reduced toxicity to normal cells, indicating enhanced selectivity.[1][2]
Indole-Sulfonamides Compound 4 (4-chloro monoindole)HepG2 (Liver)69.68The 4-chloro substitution was the most potent among the monoindoles tested against these cell lines.[3]
A549 (Lung)71.68[3]
MOLT-3 (Leukemia)46.23[3]
Indole-Aryl Amides Compound 5HT29 (Colon)Low µM rangeShowed noteworthy selectivity towards malignant colonic cells without affecting healthy human intestinal cells.[4]
7-Chloroquinolinehydrazones Compound 6SR (Leukemia)0.7Exhibited submicromolar GI50 values on a large panel of cell lines.[5]
SK-MEL-2 (Melanoma)1.79[5]

Expert Insights on Structure-Activity Relationships (SAR):

The data presented above reveals several key SAR trends. For the chloro-7-azaindole-3-carbaldehyde metal complexes, the presence of the chloro-substituted ligand significantly enhances antiproliferative activity, particularly in cisplatin-resistant and triple-negative breast cancer models[1][2]. This suggests that the chloro-azaindole moiety may play a crucial role in overcoming common resistance mechanisms. In the indole-sulfonamide series, the position of the chlorine atom is critical, with the 4-chloro derivative demonstrating the highest potency among the monoindoles against several cancer cell lines[3]. The selectivity of compound 5 in the indole-aryl amide series towards colon cancer cells highlights the potential for developing targeted therapies with reduced side effects[4].

Mechanistic Insights: How Chloro-Indoles Exert Their Anticancer Effects

The anticancer activity of chloro-indole derivatives is often attributed to their ability to interfere with critical cellular processes. Two prominent mechanisms of action that have been elucidated for different classes of indole compounds are the inhibition of tubulin polymerization and the modulation of kinase signaling pathways.

Inhibition of Tubulin Polymerization

Several indole derivatives exert their potent anticancer effects by disrupting microtubule dynamics, which are essential for cell division, motility, and intracellular transport[6]. These agents often bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis[6].

Below is a conceptual workflow for assessing the impact of a chloro-indole derivative on tubulin polymerization and cell cycle progression.

cluster_0 In Vitro Tubulin Polymerization Assay cluster_1 Cell-Based Assays tubulin Purified Tubulin measurement Measure Microtubule Assembly (e.g., light scattering or fluorescence) tubulin->measurement compound Chloro-Indole Derivative compound->measurement gdp GTP gdp->measurement cell_cycle Cell Cycle Analysis (Flow Cytometry) measurement->cell_cycle Correlate with cellular effects cancer_cells Cancer Cell Culture treatment Treat with Chloro-Indole Derivative cancer_cells->treatment treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V staining) treatment->apoptosis

Caption: Workflow for evaluating tubulin polymerization inhibitors.

Kinase Inhibition

The azaindole framework, a bioisostere of indole, is a prevalent scaffold in the design of kinase inhibitors[7]. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Chloro-substituted azaindole derivatives have been developed as potent inhibitors of various kinases, including Rho kinase (ROCK), demonstrating high potency and selectivity[8].

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how a chloro-indole based inhibitor can block downstream signaling.

cluster_pathway Generic Kinase Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds p_rtk Phosphorylated RTK (Active) rtk->p_rtk Dimerization & Autophosphorylation downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) p_rtk->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Chloro-Indole Kinase Inhibitor inhibitor->p_rtk Blocks ATP binding site

Caption: Inhibition of a kinase signaling pathway.

In Vivo Studies: From Bench to Preclinical Models

While in vitro data provides valuable information on the potency and mechanism of action of a compound, in vivo studies are essential to evaluate its efficacy, pharmacokinetics, and safety in a living organism.

For instance, a novel indole-2-one derivative, compound 7i, demonstrated significant protection from LPS-induced septic death in mouse models, highlighting its potent anti-inflammatory effects in vivo[9][10]. In a different therapeutic area, aryl indole-2-carboxylic acid analogs were tested in the db/db mouse model of type 2 diabetes, where they led to a reduction in hyperglycemia, showcasing their potential as PPARgamma partial agonists[11].

Experimental Protocol: In Vivo Tumor Xenograft Model

The following is a generalized protocol for evaluating the in vivo anticancer efficacy of a chloro-indole derivative in a mouse xenograft model.

Objective: To determine the effect of a test compound on tumor growth in immunodeficient mice bearing human tumor xenografts.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cells (e.g., HT-29, MDA-MB-231)

  • Test compound (chloro-indole derivative)

  • Vehicle control (e.g., saline, DMSO/PEG solution)

  • Positive control (e.g., a standard-of-care chemotherapy agent)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group):

      • Vehicle control

      • Test compound (at various dose levels)

      • Positive control

  • Compound Administration:

    • Administer the test compound, vehicle, and positive control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice weekly).

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.

Conclusion and Future Directions

Chloro-substituted indole and azaindole derivatives represent a promising class of compounds with significant potential in oncology and other therapeutic areas. The available in vitro and in vivo data demonstrate that strategic chlorination of the indole nucleus can lead to potent and selective agents with diverse mechanisms of action. While the specific compound this compound requires further investigation to elucidate its biological profile, the broader class of chloro-indoles continues to be a fertile ground for the discovery of novel drug candidates. Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds to facilitate their translation into clinical settings.

References

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of 7-Chloro-1H-indole-2-carbonitrile for Synthetic Applications

This compound is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The indole core is a privileged structure found in numerous natural products and pharmaceuticals, while the nitrile group at the C2 position serves as a versatile synthetic handle for conversion into various functional groups. The chlorine atom at the C7 position provides a crucial vector for diversification through modern cross-coupling and substitution reactions.

This guide provides a comprehensive benchmark of the reactivity of this compound. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental design. We will explore its performance in key synthetic transformations, compare its reactivity to other halogenated analogs, and provide self-validating, detailed experimental procedures grounded in established chemical principles. The C-Cl bond is notoriously less reactive than its C-Br and C-I counterparts in many transformations, particularly palladium-catalyzed cross-couplings, often requiring more specialized and robust catalytic systems to achieve efficient conversion.[1][2] This guide will address these challenges head-on, providing the insights necessary for its successful implementation in complex synthetic campaigns.

Reactivity Profile: A Comparative Analysis

The reactivity of this compound is primarily dictated by the C7-Cl bond. We will benchmark its performance in two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3] The success of coupling with aryl chlorides hinges on overcoming the high bond dissociation energy of the C-Cl bond and the slower rate of oxidative addition to the Pd(0) catalyst.[1]

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures.[2] For an unactivated aryl chloride like the one on our indole scaffold, the choice of catalyst—specifically the ligand—is paramount.

Expertise & Experience: Standard, less electron-rich phosphine ligands like PPh₃ are often ineffective for activating the C-Cl bond. The key to success lies in using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[4][5] These ligands stabilize the electron-rich Pd(0) center, promoting the challenging oxidative addition step. The base also plays a critical role; strong bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step of the catalytic cycle.[6]

Comparative Reactivity Data:

EntryHalogen (at C7)Catalyst SystemBaseTemp (°C)Yield (%)
1Cl Pd₂(dba)₃ / SPhosK₃PO₄10075
2Br Pd(PPh₃)₄K₂CO₃8092
3I Pd(OAc)₂K₂CO₃RT95

This table presents representative data based on established reactivity trends (I > Br > Cl) for Suzuki-Miyaura couplings to illustrate the comparative challenge of activating the C-Cl bond.

Suzuki_Miyaura_Cycle

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines.[7] Similar to the Suzuki coupling, activating the C7-Cl bond for C-N bond formation requires a carefully selected palladium catalyst system.[8]

Expertise & Experience: The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] For aryl chlorides, bulky phosphine ligands such as XPhos or Josiphos-type ligands are highly effective.[10] A strong, non-nucleophilic base like NaOt-Bu or LHMDS is crucial for deprotonating the amine, which allows it to displace the halide on the palladium center. The choice of solvent is also key, with ethereal solvents like dioxane or toluene being common.

Comparative Reactivity Data:

EntryHalogen (at C7)AmineCatalyst SystemBaseTemp (°C)Yield (%)
1Cl MorpholinePd₂(dba)₃ / XPhosNaOt-Bu11088
2Br MorpholinePd₂(dba)₃ / BINAPNaOt-Bu9095
3I MorpholinePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃8091

This table presents representative data based on established reactivity trends for Buchwald-Hartwig aminations, highlighting the need for more robust catalytic systems for aryl chlorides.

Buchwald_Hartwig_Cycle

Nucleophilic Aromatic Substitution (SₙAr)

While palladium catalysis is powerful, SₙAr offers a transition-metal-free alternative for forming C-O, C-N, and C-S bonds.[11] The viability of an SₙAr reaction depends on the electrophilicity of the carbon bearing the leaving group.[12]

Expertise & Experience: For SₙAr to proceed, the aromatic ring must be "activated" by a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[13] In this compound, the nitrile group is at C2 and the chloro is at C7. These positions are not in a direct ortho or para relationship that would strongly activate the C7 position for SₙAr via resonance stabilization of the Meisenheimer intermediate.[14] Therefore, SₙAr reactions at the C7 position are expected to be challenging and require harsh conditions (high temperatures, very strong nucleophiles) with limited substrate scope. The primary utility of this substrate lies in cross-coupling chemistry rather than SₙAr.

Reactivity Prediction:

NucleophileConditionsPredicted OutcomeRationale
NaOMeDMF, 150°CLow to no conversionLack of sufficient ring activation by the C2-nitrile group for the C7 position.
AnilineK₂CO₃, DMA, 180°CTrace productHigh temperatures needed may lead to decomposition before significant reaction occurs.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Suzuki_Workflow

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium source, such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the ligand, SPhos (0.08 mmol, 8 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 5:1 mixture, 5 mL) via syringe. The small amount of water is often beneficial in Suzuki couplings.[6]

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of this compound

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.03 mmol, 3 mol%), this compound (1.0 mmol, 1.0 equiv.), and dry toluene (3 mL).

  • Reagent Addition: Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 110 °C. Stir for 16-24 hours.

  • Monitoring: After cooling, check for the consumption of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride.[6] Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude material by silica gel chromatography.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is dominated by the C7-Cl bond. While this bond is less reactive than its bromide and iodide counterparts, it can be effectively functionalized using modern palladium-catalyzed cross-coupling reactions. The key to success is the rational selection of highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands, and optimized reaction conditions. In contrast, its utility in SₙAr reactions is limited due to the lack of strong electronic activation at the C7 position. This guide provides the foundational data and robust protocols necessary for researchers to confidently and effectively incorporate this versatile building block into their synthetic programs.

References

A Comparative Guide to the Structural Confirmation of 7-Chloro-1H-indole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel therapeutics, derivatives of the indole scaffold are of paramount importance due to their prevalence in biologically active compounds. This guide provides an in-depth comparison of analytical techniques for confirming the structure of 7-Chloro-1H-indole-2-carbonitrile and its derivatives, offering insights into the causality behind experimental choices and presenting supporting data for robust structural elucidation.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry. The indole ring system is a key building block in numerous natural products and pharmaceuticals.[1][2] The addition of a chloro group at the 7-position and a carbonitrile at the 2-position introduces specific electronic and steric properties that can modulate biological activity. The nitrile group, in particular, is a versatile functional group that can act as a hydrogen bond acceptor or be further elaborated into other functionalities.[1][2] Therefore, precise structural confirmation of newly synthesized derivatives is critical to understanding their structure-activity relationships (SAR).

This guide will compare and contrast the primary analytical methodologies for structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. We will delve into the principles of each technique, provide detailed experimental protocols, and present comparative data to illustrate their respective strengths and limitations in the context of this compound derivatives.

The Analytical Workflow: A Multi-faceted Approach

A robust structural confirmation is not reliant on a single technique but rather a confluence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle.

Caption: A typical analytical workflow for the structural elucidation of a new chemical entity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei, primarily ¹H and ¹³C.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Causality of Experimental Choice: ¹H NMR is the initial and most informative NMR experiment. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, which is influenced by the chloro and nitrile substituents on the indole core. Coupling constants (J) reveal the connectivity between neighboring protons, allowing for the assignment of the substitution pattern on the aromatic ring.

Expected Spectral Features for this compound:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
N-H> 8.5broad singlet-The indole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening and/or exchange.
H-3~7.2-7.5singlet-The proton at the 3-position is a singlet as it has no adjacent proton neighbors. Its chemical shift is influenced by the adjacent nitrile group.
H-4~7.6-7.8doubletJ ≈ 8.0This proton is ortho to the chloro group and will be a doublet due to coupling with H-5.
H-5~7.1-7.3triplet or ddJ ≈ 8.0, 8.0This proton is coupled to both H-4 and H-6, resulting in a triplet or a doublet of doublets.
H-6~7.3-7.5doubletJ ≈ 8.0This proton is coupled to H-5, appearing as a doublet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

B. ¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Causality of Experimental Choice: ¹³C NMR provides a count of the number of unique carbon atoms in the molecule and information about their chemical environment. The chemical shifts of the carbons in the indole ring are diagnostic and are influenced by the electron-withdrawing effects of the chloro and nitrile groups.

Expected ¹³C Chemical Shifts for this compound:

CarbonExpected Chemical Shift (ppm)Rationale
C-2~105-110This carbon is significantly shielded due to its position adjacent to the nitrogen and is also influenced by the nitrile group.
C-3~110-115The chemical shift of C-3 is influenced by the nitrile group at C-2.
C-3a~125-130A quaternary carbon at the ring junction.
C-4~120-125Aromatic CH carbon.
C-5~122-127Aromatic CH carbon.
C-6~120-125Aromatic CH carbon.
C-7~115-120This carbon is directly attached to the chlorine atom, leading to a downfield shift.
C-7a~135-140A quaternary carbon at the ring junction, adjacent to the nitrogen.
CN~115-120The nitrile carbon has a characteristic chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Record the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Proton decoupling: Broadband decoupling to simplify the spectrum to singlets.

    • Relaxation delay: 2-5 seconds.

  • Processing: Similar to ¹H NMR processing.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides the molecular weight of the compound with high accuracy, which is a critical piece of data for confirming the molecular formula.

Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a new compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Expected Mass Spectral Data for this compound (C₉H₅ClN₂):

  • Molecular Ion Peak (M⁺): The most crucial piece of information is the molecular ion peak. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic M⁺ and M+2 pattern.

    • For C₉H₅³⁵ClN₂: m/z = 176.0141

    • For C₉H₅³⁷ClN₂: m/z = 178.0112

  • Fragmentation: Common fragmentation pathways for indoles involve the loss of HCN from the pyrrole ring or cleavage of substituents.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (typically in methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the proposed formula. The isotopic pattern for chlorine should be clearly visible.

Caption: A simplified workflow of a mass spectrometry experiment.

III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide strong evidence for the 2D structure, single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in three dimensions, including bond lengths, bond angles, and stereochemistry.[6]

Causality of Experimental Choice: When a definitive and unequivocal structural determination is required, particularly for novel compounds or when stereochemistry is a factor, X-ray crystallography is the ultimate arbiter. It provides a detailed 3D map of the electron density in the crystal, from which the atomic positions can be determined with very high precision.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. Grow single crystals of the this compound derivative of suitable size and quality (typically by slow evaporation of a solvent, vapor diffusion, or cooling).

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Comparative Analysis of Techniques:

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Connectivity, chemical environment, stereochemical relationships (2D NMR)Non-destructive, provides detailed structural information in solution.[3][7]Requires soluble sample, can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, requires very small sample amounts, provides exact mass.[4][5]Does not provide information on connectivity or stereochemistry, isomers can be indistinguishable.
X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, absolute configurationProvides definitive structural proof.[6]Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state, which may differ from the solution conformation.

Conclusion: A Synergistic Approach to Structural Validation

The confirmation of the structure of this compound derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. ¹H and ¹³C NMR spectroscopy serve as the primary tools for elucidating the molecular framework and connectivity in solution. High-resolution mass spectrometry provides an essential confirmation of the molecular formula. For an irrefutable determination of the three-dimensional structure, single-crystal X-ray crystallography is the definitive method. By integrating the data from these powerful techniques, researchers can confidently assign the structure of their synthesized compounds, paving the way for further investigation into their biological properties and potential as therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 7-Chloro-1H-indole-2-carbonitrile: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 7-Chloro-1H-indole-2-carbonitrile. As a substituted indole containing a nitrile functional group, this compound requires careful handling predicated on a thorough understanding of its potential hazards. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and experimental integrity. The protocols herein are grounded in established chemical safety principles and data from structurally related compounds.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for this compound is not widely available, a robust safety plan can be developed by analyzing its constituent parts: the 7-chloro-1H-indole core and the nitrile group. Safety data for the parent compound, 7-Chloro-1H-indole, indicates it is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is classified as causing serious skin and eye irritation, and may cause respiratory irritation.[1][2][3] The nitrile functional group warrants additional caution, as related compounds can have significant toxicity. Therefore, it is imperative to treat this compound as a potentially hazardous substance and minimize all routes of exposure.

Primary Hazards:

  • Acute Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Respiratory Sensitization: May cause respiratory irritation, particularly as a dust or aerosol.[1][3]

Core Personal Protective Equipment (PPE) Requirements

The final line of defense against chemical exposure is appropriate PPE used in conjunction with primary engineering controls, such as a chemical fume hood.[4] The following table summarizes the minimum PPE required for handling this compound.

Protection Type Equipment Specification Rationale & Causality
Eye & Face Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield worn over goggles is required when handling larger quantities (>50g) or when a splash hazard is significant.[4][5]Protects against splashes of the compound or solvents, which are known to cause serious eye irritation.[1][2][3] The face shield provides a broader barrier against unexpected splashes.
Hand Protection Chemically resistant nitrile gloves (minimum 5-mil thickness for splash protection).[6] Double-gloving is recommended for extended procedures or when handling concentrated solutions.Nitrile provides a suitable barrier for short-term splash protection against a range of chemicals.[6][7] Gloves must be inspected for defects before use and changed immediately upon contamination to prevent breakthrough and skin exposure.[6][8] Proper removal technique is critical to avoid contaminating the skin.[6]
Skin & Body A chemical-resistant or flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.[4]Prevents accidental skin contact from spills or splashes. All exposed skin should be covered. Natural fiber clothing is recommended under the lab coat over synthetics.[4]
Respiratory A NIOSH-approved respirator (e.g., N95, P95, or P100 filter for solids; or an air-purifying respirator with organic vapor cartridges and particulate filters for solutions) may be required.[8][9]Required if engineering controls (i.e., a certified chemical fume hood) are insufficient, unavailable, or during spill cleanup. This is crucial when handling the solid powder to prevent inhalation of dust, which can cause respiratory irritation.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is paramount for minimizing risk. The following protocol outlines the critical steps from preparation to disposal.

Pre-Handling Protocol
  • Risk Assessment: Before any work begins, perform a task-specific risk assessment. Consider the quantities being used, the duration of the experiment, and potential reaction hazards.

  • Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure the sash is positioned at the lowest practical height.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4] Ensure a spill kit with appropriate absorbent material (e.g., vermiculite or sand) is readily available.

  • PPE Inspection & Donning: Inspect all PPE for damage, such as cracks in goggles or tears in gloves. Don PPE in the following order: lab coat, respiratory protection (if required), eye/face protection, and finally, gloves.

Chemical Handling Protocol
  • Work Area: All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[4]

  • Minimize Dust: When handling the solid compound, use techniques that minimize dust generation. Avoid scooping or pouring in a manner that creates airborne particles.

  • Portion Control: Use the smallest amount of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure event.[4]

  • Container Management: Keep all containers of the chemical tightly closed when not in active use.[2]

  • Avoid Cross-Contamination: Never handle personal items like pens, notebooks, or keyboards with gloved hands.[6] Remove gloves and wash hands before leaving the laboratory.[6]

Post-Handling Protocol
  • Decontamination: Decontaminate any non-disposable equipment that has come into contact with the chemical.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination, in the reverse order of donning: gloves first (using proper technique), then face shield/goggles, lab coat, and finally respiratory protection.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[10]

Emergency & Disposal Plans

Emergency Procedures in Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][11]

Spill & Disposal Plan
  • Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[4] Carefully sweep or scoop the material into a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal: All waste, including contaminated PPE, absorbent materials, and residual chemical, must be disposed of as hazardous chemical waste.[1] Place materials in a sealed, properly labeled container. Do not mix with other waste streams. Follow all institutional, local, and national regulations for hazardous waste disposal. The standard procedure is to arrange for pickup by an approved waste disposal plant.[1][2]

Visual Workflow: Safe Handling of this compound

The following diagram illustrates the critical workflow for safely managing this compound from initial preparation through final disposal, emphasizing the cyclical nature of risk assessment and control.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Cleanup & Disposal cluster_emergency Contingency risk_assessment 1. Conduct Task-Specific Risk Assessment check_controls 2. Verify Engineering Controls (Fume Hood, Eyewash) risk_assessment->check_controls don_ppe 3. Don Required PPE check_controls->don_ppe handle_in_hood 4. Handle Chemical Inside Fume Hood don_ppe->handle_in_hood minimize_dust 5. Minimize Dust & Use Smallest Quantity handle_in_hood->minimize_dust spill Spill Occurs handle_in_hood->spill Follow Spill Protocol exposure Exposure Occurs handle_in_hood->exposure Follow Exposure Protocol close_containers 6. Keep Containers Closed minimize_dust->close_containers decontaminate 7. Decontaminate Surfaces & Equipment close_containers->decontaminate doff_ppe 8. Doff PPE Correctly decontaminate->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste 10. Segregate & Dispose of Hazardous Waste doff_ppe->dispose_waste wash_hands->risk_assessment Begin Next Task

Caption: Safe Handling Workflow from Preparation to Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1H-indole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Chloro-1H-indole-2-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。